1,1,1-Trichloro-2-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136556. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBPASAOZIEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870395 | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-00-6 | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopral | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLORO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1,1-Trichloro-2-propanol via Grignard Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trichloro-2-propanol, a valuable chemical intermediate, through the nucleophilic addition of methylmagnesium bromide to chloral. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and emphasizes critical safety considerations. Characterization techniques and expected data are presented to ensure product validation. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for this specific Grignard reaction. The protocols and insights are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of secondary alcohols via the reaction of a Grignard reagent with an aldehyde is a cornerstone of organic chemistry, providing a powerful and versatile method for carbon-carbon bond formation. The specific reaction between methylmagnesium bromide (CH₃MgBr) and chloral (trichloroacetaldehyde, CCl₃CHO) to yield this compound (CCl₃CH(OH)CH₃) is a classic example of this transformation.[1]
This compound is a crystalline solid with a camphor-like odor.[1] Its structural motif, featuring a secondary alcohol adjacent to a trichloromethyl group, makes it a subject of interest in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of steps. It provides a causal explanation for each procedural choice, from the rigorous exclusion of water to the specific techniques for controlling reaction exothermicity. By understanding the "why" behind the "how," researchers can better troubleshoot deviations and adapt the methodology to their specific laboratory context.
Core Reaction Mechanism: A Tale of Two Carbons
The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde.[2][3] The significant difference in electronegativity between carbon and magnesium renders the methyl group of methylmagnesium bromide highly nucleophilic. Conversely, the carbonyl carbon of chloral is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen atom and the adjacent trichloromethyl group.
The reaction can be dissected into two primary stages:
-
Nucleophilic Addition: The methyl carbanion from CH₃MgBr attacks the carbonyl carbon of chloral. This breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[3]
-
Aqueous Work-up (Protonation): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). The magnesium alkoxide is protonated to yield the final product, this compound, and water-soluble magnesium salts.[4][5]
Caption: The two-stage mechanism of the Grignard synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents and anhydrous solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[6][7]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Magnesium Turnings | 7439-95-4 | 24.31 | Flammable solid; reacts with water.[8] |
| Methyl Bromide (or Iodide) | 74-83-9 | 94.94 | For in-situ Grignard preparation. |
| Methylmagnesium Bromide (3.0 M in ether) | 75-16-1 | 119.25 | Commercially available; highly flammable, pyrophoric, water-reactive.[9] |
| Chloral (Trichloroacetaldehyde) | 75-87-6 | 147.39 | Corrosive, toxic. |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extremely flammable, peroxide-former. |
| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | Quenching agent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Iodine (I₂) | 7553-56-2 | 253.81 | Catalyst for activating magnesium.[7] |
Apparatus Setup
All glassware must be rigorously dried in an oven at >110 °C overnight and assembled while still warm under a stream of inert gas to preclude atmospheric moisture.[5][10]
-
A three-neck round-bottom flask equipped with:
-
A magnetic stir bar.
-
A reflux condenser topped with a gas inlet for inert gas.
-
A pressure-equalizing dropping funnel.
-
A thermometer or thermocouple to monitor the internal reaction temperature.
-
-
An ice-water bath for temperature control.
-
Standard glassware for work-up and purification.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Grignard Reagent: Place commercially available methylmagnesium bromide (3.0 M in diethyl ether, 1.1 equivalents) in the three-neck flask via cannula or syringe under a positive pressure of inert gas. Dilute with additional anhydrous diethyl ether to ensure adequate stirring volume.
-
Temperature Control: Cool the stirred Grignard solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the addition and minimize side reactions.[4]
-
Chloral Addition: Dissolve chloral (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled, stirring Grignard reagent at a rate that maintains the internal temperature below 10 °C. A thick, white precipitate of the magnesium alkoxide will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature, stirring for another hour to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is highly exothermic and may produce gas; slow addition is critical for safety. Continue adding the solution until the solid dissolves and two clear layers are visible.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Recrystallize from a suitable solvent (e.g., minimal hot water or a hexane/ethyl acetate mixture) to yield pure this compound as monoclinic crystals.[1]
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are of primary concern in this procedure:
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and potentially pyrophoric (may ignite on contact with air).[9] It reacts violently with water and other protic sources.[11] All transfers must be conducted under an inert atmosphere using proper syringe or cannula techniques.[9]
-
Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity.[11] Ethers can also form explosive peroxides upon storage; use a fresh, tested bottle.
-
Chloral: Chloral is toxic and corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]
-
Exothermic Reaction: The reaction is highly exothermic. Proper temperature control via an ice bath and slow, controlled addition of the aldehyde are essential to prevent a runaway reaction.[6] A blast shield is recommended.
Product Characterization and Validation
Validation of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Expected Value | Reference |
| Molecular Formula | C₃H₅Cl₃O | [1] |
| Molecular Weight | 163.43 g/mol | [1] |
| Appearance | Monoclinic crystals, camphor-like odor | [1] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 161-162 °C | [1] |
| Solubility | Freely soluble in alcohol and ether; sparingly in water. | [1] |
Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum should exhibit two main signals:
-
A quartet for the single proton on the carbon bearing the hydroxyl group (-CH(OH)-), split by the adjacent methyl protons.
-
A doublet for the three protons of the methyl group (-CH₃), split by the adjacent methine proton.
-
A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum will show three distinct carbon signals corresponding to the trichloromethyl carbon (CCl₃), the alcohol-bearing carbon (CHOH), and the methyl carbon (CH₃).
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic peaks:
-
A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
C-H stretching absorptions around 2850-3000 cm⁻¹.
-
A strong C-Cl stretching absorption in the fingerprint region (typically 600-800 cm⁻¹).
-
Spectral data for this compound can be found in public databases for comparison.[13][14]
Conclusion
The synthesis of this compound from chloral and methylmagnesium bromide is a robust and high-yielding reaction when performed with careful attention to anhydrous conditions and temperature control. This guide provides the necessary mechanistic insights and a detailed experimental framework to enable researchers to successfully and safely perform this synthesis. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.
References
- Kharasch, M. S., et al. (1941). Journal of the American Chemical Society, 63, 2305. (Note: While the citation is found, a direct link to the 1941 article is not available through the search tool.
- BenchChem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- University of Georgia Office of Research. (n.d.). Grignard Reagents SOP.
- BenchChem. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol).
- Jasperse, J. (n.d.). Grignard Reaction.
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
- BenchChem. (n.d.). Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
- University course material. (n.d.). Experiment 25 – The Grignard Reaction.
-
Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. dchas.org [dchas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. media.laballey.com [media.laballey.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. research.uga.edu [research.uga.edu]
- 13. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(76-00-6) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 1,1,1-Trichloro-2-propanol (CAS Number 76-00-6): An In-depth Technical Guide
Introduction
1,1,1-Trichloro-2-propanol, identified by the CAS number 76-00-6, is a significant chemical entity in various research and industrial applications. A thorough understanding of its molecular structure is paramount for its effective and safe utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation. We will delve into the principles and experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), and critically analyze the resulting spectra to confirm the molecular architecture of this compound.
Molecular Structure
The structural integrity of a molecule is the foundation of its chemical behavior. For this compound, the arrangement of its constituent atoms is key to interpreting its spectroscopic fingerprint.
Caption: A simplified workflow for acquiring an NMR spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~1.5 | 3H | Doublet | -CH₃ |
| ~2.5 | 1H | Singlet (broad) | -OH |
| ~4.3 | 1H | Quartet | -CH |
-
-CH₃ Protons: The methyl protons are adjacent to the methine proton, resulting in a doublet due to spin-spin coupling.
-
-OH Proton: The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
-
-CH Proton: The methine proton is coupled to the three protons of the methyl group, leading to a quartet (according to the n+1 rule). Its downfield chemical shift is due to the deshielding effect of the adjacent oxygen and the trichloromethyl group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display three signals, corresponding to the three non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~80 | -CH(OH) |
| ~105 | -CCl₃ |
-
-CH₃ Carbon: This carbon appears at the most upfield position, as expected for a methyl group.
-
-CH(OH) Carbon: The carbon bonded to the hydroxyl group is significantly deshielded and appears at a downfield chemical shift.
-
-CCl₃ Carbon: The carbon atom bonded to three electron-withdrawing chlorine atoms is the most deshielded and therefore resonates at the furthest downfield position.
Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [1][2]In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a positively charged molecular ion (M⁺•). [3]The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. [4][5]The resulting mass spectrum is a plot of ion abundance versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound. [6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). [7]The GC separates the compound from the solvent and any impurities.
-
Ionization: The eluted compound enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV). [8]3. Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectrum Analysis and Fragmentation
The mass spectrum of this compound provides its molecular weight and key structural information through its fragmentation pattern.
| m/z | Proposed Fragment |
| 162/164/166 | [M]⁺• (Molecular Ion) |
| 117/119/121 | [M - CH₃CHO]⁺• |
| 82/84/86 | [CCl₃]⁺ |
| 45 | [CH₃CHOH]⁺ |
The molecular ion peak cluster (m/z 162, 164, 166) confirms the molecular weight and the presence of three chlorine atoms, due to the isotopic distribution of ³⁵Cl and ³⁷Cl. A significant fragmentation pathway involves the loss of an acetaldehyde radical, leading to the [CCl₃]⁺ fragment at m/z 82, 84, and 86. Another prominent fragmentation is the alpha-cleavage, resulting in the formation of the [CH₃CHOH]⁺ ion at m/z 45.
Caption: Key fragmentation pathways observed in the mass spectrum.
Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound (CAS 76-00-6). Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed carbon-hydrogen framework from NMR and the molecular weight and fragmentation pattern from MS. This guide serves as a detailed reference for the spectroscopic characterization of this important chemical compound, empowering researchers with the knowledge to confidently identify and utilize it in their work.
References
-
Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]
-
Electron Ionization. Chemistry LibreTexts. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
NMR Sample Preparation. University of Edinburgh. [Link]
-
Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]
-
Principles of IR Spectroscopy. Solubility of Things. [Link]
-
Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. [Link]
-
IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
2-Propanol, 1,1,1-trichloro-2-methyl-. NIST WebBook. [Link]
-
How to prepare a liquid sample for FTIR spectrum?. ResearchGate. [Link]
-
Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
2-Propanol, 1,1,1-trichloro-2-methyl-. NIST WebBook. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
How To Run IR Spectroscopy?. YouTube. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
Infrared spectroscopy. Wikipedia. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
IR SPECTROSCOPY. SlideShare. [Link]
-
Interpreting. OpenOChem Learn. [Link]
-
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
This compound. PubChem. [Link]
-
2-Propanone, 1,1,1-trichloro-. NIST WebBook. [Link]
-
ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. [Link]
-
Sample Preparation. University College London. [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]
-
4406 GC-MS procedure and background.docx. University of Missouri–St. Louis. [Link]
-
How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]
-
Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate. PubChem. [Link]
-
Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Sources
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. memphis.edu [memphis.edu]
An In-Depth Technical Guide to the Core Mechanism of Action of 1,1,1-Trichloro-2-propanol in Biological Systems
Abstract
1,1,1-Trichloro-2-propanol is a chlorinated aliphatic alcohol whose precise mechanism of action in biological systems is not extensively documented in publicly available literature. However, by drawing parallels with structurally similar and well-studied short-chain halogenated alcohols and anesthetics, a compelling and scientifically grounded hypothesis of its primary mechanisms can be formulated. This guide synthesizes available data on analogous compounds to propose that this compound primarily exerts its biological effects through two core mechanisms: 1) positive allosteric modulation of inhibitory neurotransmitter-gated ion channels, leading to central nervous system (CNS) depression, and 2) metabolic activation in the liver, contributing to potential hepatotoxicity. This document provides a detailed exploration of these hypothesized mechanisms, supported by evidence from related compounds, and outlines robust experimental protocols for their validation.
Introduction to this compound
This compound, also known as trichloroisopropanol, is a solid crystalline compound with a camphor-like odor.[1] Its structure features a propane backbone with a hydroxyl group on the second carbon and three chlorine atoms on the first carbon. This structure shares features with both chlorinated solvents and short-chain alcohols, suggesting a blended toxicological and pharmacological profile.
| Property | Value | Reference |
| CAS Number | 76-00-6 | [1] |
| Molecular Formula | C₃H₅Cl₃O | [1] |
| Molecular Weight | 163.43 g/mol | [1] |
| Appearance | Monoclinic crystals | [1] |
| Solubility | Soluble in ~35 parts water; freely soluble in alcohol and ether | [1] |
| LD₅₀ (oral, rats) | 1 g/kg | [1] |
Given the limited direct research on this compound's mechanism of action, this guide will employ an analog-based approach, a cornerstone of toxicological and pharmacological assessment, to build a predictive model of its biological interactions.
Hypothesized Mechanism 1: Neurodepression via Modulation of Inhibitory Ion Channels
The CNS depressant effects observed with many short-chain alcohols and halogenated hydrocarbons are often mediated by their interaction with inhibitory ligand-gated ion channels, primarily γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs).[2][3][4][5]
The Role of GABA-A and Glycine Receptors
GABA-A and glycine receptors are the principal mediators of fast inhibitory neurotransmission in the adult mammalian CNS.[6] Upon binding of their respective neurotransmitters (GABA and glycine), these receptors, which are ligand-gated chloride ion channels, open to allow the influx of chloride ions (Cl⁻) into the neuron.[7] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect on the nervous system.[6]
Allosteric Modulation by Short-Chain Alcohols
A substantial body of evidence demonstrates that ethanol and other short-chain alcohols act as positive allosteric modulators of GABA-A and glycine receptors.[5][7][8][9] They bind to a site on the receptor distinct from the neurotransmitter binding site and enhance the receptor's function, typically by increasing the duration of channel opening or the frequency of opening in response to the agonist.[9] This potentiation of the inhibitory signal is a key mechanism behind the sedative and anesthetic properties of these compounds. The potency of n-alcohols at these receptors generally increases with the length of the carbon chain, up to a certain point where a "cutoff effect" is observed.[3][8]
Given its structure as a chlorinated short-chain alcohol, it is highly probable that this compound interacts with GABA-A and glycine receptors in a similar manner, leading to enhanced inhibitory neurotransmission and CNS depression.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound at an inhibitory synapse.
Experimental Protocol: Investigating Neurotoxic Mechanisms via Electrophysiology
To validate the hypothesis that this compound modulates GABA-A or glycine receptors, whole-cell patch-clamp electrophysiology is the gold-standard technique.[10][11]
Objective
To determine if this compound potentiates GABA- or glycine-activated currents in a recombinant cell line expressing specific receptor subunits.
Materials
-
HEK293 cells stably expressing human α1β2γ2 GABA-A receptors or α1 glycine receptors.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software (e.g., pClamp).
-
Borosilicate glass capillaries for pipette pulling.
-
Cell culture reagents.
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
-
GABA or glycine stock solutions.
-
This compound stock solution in DMSO (final DMSO concentration <0.1%).
Methodology
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve whole-cell configuration.[11]
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline by applying a sub-maximal concentration of the agonist (e.g., 1-3 µM GABA or 10-30 µM glycine) for 5 seconds to elicit a control current.
-
Wash with external solution for 2-3 minutes.
-
Co-apply the agonist with varying concentrations of this compound (e.g., 1 µM to 1 mM).
-
Record the peak current amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward chloride current for each condition.
-
Normalize the current in the presence of this compound to the control current.
-
Plot a concentration-response curve and determine the EC₅₀ for the potentiating effect.
-
Workflow Diagram
Caption: Experimental workflow for patch-clamp analysis.
Hypothesized Mechanism 2: Metabolic Activation and Hepatotoxicity
The liver is the primary site of metabolism for xenobiotics, including halogenated hydrocarbons. The metabolism of these compounds can lead to the formation of reactive intermediates that cause cellular damage.[12]
Hepatic Metabolism of Halogenated Alcohols
Short-chain alcohols are metabolized by a series of oxidative enzymes, primarily alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1).[13] The metabolism of halogenated hydrocarbons by CYP enzymes can lead to the formation of toxic metabolites, such as free radicals and aldehydes, which can cause lipid peroxidation, glutathione depletion, and covalent binding to cellular macromolecules, ultimately leading to cell death.[12]
It is plausible that this compound is metabolized in the liver by CYP enzymes. This process could generate reactive species, such as trichloroacetaldehyde or other chlorinated intermediates, which could contribute to hepatotoxicity. Additionally, as a lipophilic molecule, it may directly disrupt cellular membranes, a mechanism implicated in the toxicity of other aliphatic alcohols.[14]
Proposed Metabolic Pathway
Caption: Proposed metabolic activation of this compound in the liver.
Experimental Protocol: Assessing Metabolically-Driven Cytotoxicity
To test the hypothesis that this compound causes toxicity that is dependent on metabolic activation, an in vitro cytotoxicity assay using a human liver cell line with and without an external metabolic activation system is appropriate.[1][15]
Objective
To determine if the cytotoxicity of this compound is enhanced in the presence of a metabolic activation system (S9 fraction).
Materials
-
HepG2 human hepatoma cell line.
-
96-well cell culture plates.
-
Cell culture medium (e.g., MEM).
-
This compound.
-
Rat liver S9 fraction and NADPH-regenerating system (Cofactor-I).
-
Neutral Red (NR) dye solution.
-
Positive control for metabolic activation (e.g., cyclophosphamide).
-
Negative control (vehicle).
Methodology
-
Cell Plating: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound in culture medium. For the metabolic activation condition, prepare a second set of dilutions containing the S9 mix (S9 fraction + NADPH-regenerating system).
-
Exposure:
-
Remove the culture medium from the cells.
-
Add 100 µL of the test compound dilutions to the appropriate wells (with and without S9 mix).
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Neutral Red Uptake Assay:
-
After incubation, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of medium containing Neutral Red (50 µg/mL) to each well and incubate for 3 hours.
-
Remove the NR medium, wash with PBS, and add 150 µL of NR destain solution (50% ethanol, 49% water, 1% acetic acid).
-
Shake the plate for 10 minutes to extract the dye.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Compare the IC₅₀ values (concentration causing 50% inhibition of viability) obtained with and without the S9 mix. A significantly lower IC₅₀ in the presence of S9 indicates metabolically-driven toxicity.
-
Workflow Diagram
Sources
- 1. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alcohol and the GABA receptor-chloride channel complex of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycine receptor function of native neurons by aliphatic n-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ardurecoverycenter.com [ardurecoverycenter.com]
- 5. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Channel Analysis of Ethanol Enhancement of Glycine Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. Pathophysiological Aspects of Alcohol Metabolism in the Liver [mdpi.com]
- 13. Influence of aliphatic alcohols on the hepatic response to halogenated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1,1,1-Trichloro-2-propanol toxicity studies
An In-depth Technical Guide to the Toxicology of 1,1,1-Trichloro-2-propanol
Prepared by a Senior Application Scientist
Introduction
This compound (CAS RN: 76-00-6), also known as trichloroisopropanol, is a chlorinated alcohol with the chemical formula C₃H₅Cl₃O.[1] It presents as monoclinic crystals with a camphor-like odor and a pungent taste.[1] While specific high-volume applications are not widely documented, its structural similarity to other chlorinated solvents and industrial intermediates necessitates a thorough understanding of its toxicological profile for risk assessment in chemical and pharmaceutical development.
This guide provides a comprehensive review of the available toxicological literature on this compound. Due to the limited direct studies on this specific compound, this review incorporates data from structurally analogous chemicals, such as 1,1,1-Trichloro-2-propanone and 1,1,1-Trichloroethane, to construct a predictive toxicological profile. This approach, known as "read-across," is a scientifically established method in toxicology for assessing chemicals with sparse data sets. The causality behind using these analogs lies in their shared structural motifs (e.g., the CCl₃ group), which often govern metabolic pathways and toxicological outcomes.
Chemical and Physical Properties [1]
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅Cl₃O |
| Molecular Weight | 163.43 g/mol |
| CAS Registry Number | 76-00-6 |
| Appearance | Monoclinic crystals |
| Melting Point | 50°C |
| Boiling Point | 161-162°C |
| Solubility | Soluble in ~35 parts water; freely soluble in alcohol or ether |
| Synonyms | 1,1,1-Trichloroisopropyl alcohol, Trichloroisopropanol, Isopral |
Part 1: Toxicokinetics - Metabolism and Elimination
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its toxicity. Direct studies on the toxicokinetics of this compound are not available in the reviewed literature. However, the metabolism can be predicted based on its structure and data from the closely related compound, 1,1,1-trichloroethane.
The primary site of metabolism for chlorinated hydrocarbons is the liver, mediated by the cytochrome P450 (CYP450) enzyme system, particularly the CYP2E1 isoform.[2]
Proposed Metabolic Pathway:
-
Phase I Metabolism (Oxidation): The secondary alcohol group of this compound is likely oxidized by alcohol dehydrogenase or CYP450 enzymes to its corresponding ketone, 1,1,1-Trichloro-2-propanone . This metabolite is itself a known toxicant.
-
Further Metabolism: Drawing parallels from 1,1,1-trichloroethane, the CCl₃ group can be metabolized to trichloroethanol and trichloroacetic acid.[2] These metabolites are then excreted in the urine.[2] The parent compound and its volatile metabolites may also be eliminated via exhalation.[2]
Caption: Proposed metabolic pathway for this compound.
Part 2: Toxicological Endpoints
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure. The only direct study identified for this compound is an acute oral toxicity study in rats.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1 g/kg (1000 mg/kg) | Burtner, Lehmann (1938)[1] |
This LD₅₀ value classifies the compound as moderately toxic upon acute oral ingestion. For context, the related ketone, 1,1,1-Trichloro-2-propanone, showed severe toxicity and mortality in rats at a dose of 483 mg/kg in a 10-day study, suggesting the ketone metabolite may be more toxic than the parent alcohol.[3][4]
Subchronic Toxicity and Target Organ Effects
No direct subchronic studies on this compound were found. However, extensive 10-day and 90-day oral gavage studies in Sprague-Dawley rats have been conducted on its likely primary metabolite, 1,1,1-Trichloro-2-propanone .[3][4] These studies are critical for identifying potential target organs.
Summary of 1,1,1-Trichloro-2-propanone Toxicity in Rats [3][4]
| Study Duration | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |
| 10-Day | 0, 16, 48, 161, 483 | - Mortality at 483 mg/kg and 161 mg/kg. - Increased liver weights at ≥161 mg/kg. - Acanthosis and hyperkeratosis of the forestomach at ≥48 mg/kg. | 16 |
| 90-Day | 0, 30, 90, 270 | - Acanthosis and hyperkeratosis of the forestomach at ≥90 mg/kg. - Ataxia at 270 mg/kg. - Retinal degeneration at ≥90 mg/kg. - Increased blood urea nitrogen (females) and blood calcium (males) at 270 mg/kg. | 30 |
Key Target Organs Identified:
-
Stomach (Forestomach): The most sensitive endpoint was irritation and cellular changes (acanthosis, hyperkeratosis) in the forestomach of rats. This is a common finding for irritant chemicals administered by oral gavage and indicates significant local toxicity.
-
Liver: Increased liver weight suggests hepatic stress and potential enzyme induction or hypertrophy.
-
Nervous System: Ataxia (lack of voluntary coordination of muscle movements) at high doses points to neurotoxicity.
-
Eyes: Retinal degeneration is a serious finding, indicating potential for specific toxicity to ocular tissues.
-
Kidney: Changes in blood urea nitrogen suggest potential nephrotoxicity at higher doses.
Genotoxicity
Genotoxicity assays are crucial for determining if a chemical can damage genetic material (DNA), which can lead to mutations and potentially cancer. While no direct genotoxicity data for this compound were found, data on related chloropropanols suggest a potential for genotoxic activity, particularly in in vitro assays.
For example, 1,3-dichloro-2-propanol has returned positive results for mutagenicity and clastogenicity in several in vitro assays, including bacterial reverse mutation assays (Ames test). However, in vivo studies for this analog were uniformly negative. This common discrepancy between in vitro and in vivo results highlights the importance of metabolic detoxification pathways that are active in a whole organism but may be absent or different in a test tube. The positive in vitro results are often driven by the formation of reactive epoxide intermediates, a possibility for many chlorinated propanols.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol describes the standard plate incorporation method, a self-validating system for assessing mutagenicity.
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (or tryptophan) operon, rendering them unable to grow without an external source of the amino acid.
-
Metabolic Activation (S9 Fraction): Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone). This is critical because many chemicals only become mutagenic after being metabolized.
-
Dose-Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound. The highest concentration should show some toxicity, but not kill all the bacteria.
-
Plate Incorporation Assay: a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for non-activation plates). b. Incubate briefly (e.g., 20 minutes at 37°C). c. Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin. d. Vortex and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring & Interpretation: Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine) on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the spontaneous reversion rate seen in the negative control (vehicle-treated) plates. Positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) must be included to validate the assay's sensitivity.
Carcinogenicity
No long-term carcinogenicity bioassays for this compound were identified. However, the International Agency for Research on Cancer (IARC) has classified the related compound 1,3-dichloro-2-propanol as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals. In a two-year drinking water study in Wistar rats, 1,3-dichloro-2-propanol caused a significant increase in tumors of the tongue, oral cavity, and liver.[5]
Given the potential for genotoxicity and the carcinogenic findings for a closely related chemical, a conservative approach would be to handle this compound as a potential carcinogen until data proving otherwise are available.
Caption: A standard workflow for assessing the toxicity of a novel chemical.
Reproductive and Developmental Toxicity
There is no information available on the reproductive or developmental toxicity of this compound. A study on 1,3-dichloro-2-propanol in rats found that developmental effects (decreased fetal body weight, skeletal variations) only occurred at doses that were also toxic to the mother (90 mg/kg/day).[6] The no-observed-adverse-effect level (NOAEL) for maternal toxicity was 10 mg/kg/day, while the NOAEL for developmental effects was considered to be 30 mg/kg/day.[6] This suggests that, for this analog, the fetus is not more sensitive than the mother.
Conclusion and Data Gaps
The toxicological profile of this compound is largely incomplete, with only a single acute oral LD₅₀ study from 1938 directly available. However, by applying a scientifically justified read-across approach using data from its likely metabolite (1,1,1-Trichloro-2-propanone) and other structural analogs (1,1,1-trichloroethane, 1,3-dichloro-2-propanol), a predictive hazard profile can be constructed.
Key Predicted Hazards:
-
Acute Toxicity: Moderately toxic if swallowed.
-
Target Organs: The primary targets for repeated exposure are likely the stomach (local irritation), liver , nervous system , and eyes .
-
Genotoxicity & Carcinogenicity: There is a potential for genotoxicity based on in vitro data from analogs. The carcinogenic potential is unknown but should be considered a possibility given the carcinogenicity of 1,3-dichloro-2-propanol in rodents.
Major Data Gaps:
-
Direct studies on the metabolism and toxicokinetics of this compound.
-
Acute toxicity data for inhalation and dermal routes.
-
In vitro and in vivo genotoxicity assays.
-
Subchronic repeated-dose studies to confirm target organs and establish a NOAEL.
-
Reproductive and developmental toxicity screening studies.
-
Long-term carcinogenicity bioassays.
For drug development professionals and researchers, these data gaps mean that this compound should be handled with significant caution, assuming it possesses hazards similar to or greater than its more well-studied analogs. Appropriate personal protective equipment (gloves, eye protection, respiratory protection if aerosolized) and engineering controls (fume hood) are essential to minimize exposure.
References
-
Hayes, J.R., et al. (1993). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Journal of Applied Toxicology, 13(3), 191-197. [Link]
-
Semantic Scholar. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. [Link]
-
DrugFuture.com. This compound. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,1,1-Trichloroethane. U.S. Department of Health and Human Services. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
PubChem. 1,1,1-Trichloropropanone. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 1-Chloro-2-Propanol. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. California Environmental Protection Agency. [Link]
-
National Toxicology Program (NTP). (2005). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-Propanol (CAS No. 96-23-1) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). NTP TR 521. [Link]
-
Kim, H.Y., et al. (2012). Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats. Regulatory Toxicology and Pharmacology, 63(2), 261-267. [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for 1,1,1-Trichloroethane - Health Effects. Bookshelf. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 1,1,1-Trichloro-2-propanol
This guide provides a detailed exploration of the solubility characteristics of this compound (CAS No: 76-00-6), a compound of interest in various industrial and research applications. We will delve into its behavior in both aqueous and organic media, grounding our discussion in its fundamental physicochemical properties and molecular structure. The objective is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven methodologies for solubility determination.
Introduction to this compound
This compound, also known as trichloroisopropanol, is a chlorinated alcohol with a distinct molecular architecture that dictates its physical and chemical behavior.[1] It presents as monoclinic crystals with a camphor-like odor.[1] Understanding its core properties is the first step in predicting and explaining its solubility.
The molecule, with the linear formula CCl₃CH(OH)CH₃, possesses a critical duality: a highly polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a bulky, nonpolar, and electron-withdrawing trichloromethyl (-CCl₃) group. This structural dichotomy is the primary determinant of its solubility profile, creating a balance between hydrophilic and lipophilic tendencies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 76-00-6 | [1][2][3] |
| Molecular Formula | C₃H₅Cl₃O | [1][4][5] |
| Molecular Weight | 163.43 g/mol | [1][2][5] |
| Appearance | Monoclinic crystals; colorless liquid | [1][4][6] |
| Odor | Camphor-like, pungent | [1][4] |
| Melting Point | 50-51 °C | [1][3] |
| Boiling Point | 161-162 °C | [1] |
| XLogP3 | 1.8 |[5] |
Aqueous Solubility: A Study in Molecular Balance
The solubility of a substance in water is governed by its ability to interact favorably with polar water molecules, primarily through hydrogen bonding.
Quantitative Solubility
This compound is described as being soluble in about 35 parts of water.[1] This can be translated into more conventional units:
-
Calculation: (1 g solute / 35 g water) * (1000 g water / 1 L water) ≈ 28.57 g/L
-
Assuming the density of water is ~1 g/mL, this is approximately 2.86 g/100 mL .
This value indicates limited but significant water solubility.
Mechanistic Rationale
The hydroxyl (-OH) group of this compound is the hydrophilic center, capable of acting as both a hydrogen bond donor and acceptor with water molecules. However, the large, hydrophobic trichloromethyl (-CCl₃) group disrupts the highly structured hydrogen-bonding network of water. The energy required to create a cavity in the water for this nonpolar group is not fully compensated by the hydrophilic interactions of the hydroxyl group, thus limiting its overall solubility.
The diagram below illustrates the competing interactions governing aqueous solubility.
Caption: Molecular interactions of this compound in water.
Solubility in Organic Solvents: The "Like Dissolves Like" Principle
In contrast to its limited aqueous solubility, this compound exhibits excellent solubility in many organic solvents. This is a classic application of the "like dissolves like" principle, where substances with similar polarities tend to be miscible.[7][8]
Qualitative Solubility Data
Sources indicate that this compound is "freely soluble" in common organic solvents such as alcohol and ether.[1] It is also generally soluble in a variety of other organic solvents.[4][6]
Table 2: Solubility Profile of this compound
| Solvent Type | Solvent Example(s) | Solubility | Rationale |
|---|---|---|---|
| Water | H₂O | Limited (≈ 2.86 g/100 mL) | Polar -OH group allows some solubility, but large nonpolar -CCl₃ group limits it. |
| Polar Protic | Ethanol, Methanol | Freely Soluble | Solvents can hydrogen bond with the -OH group and interact with the nonpolar portion via van der Waals forces. |
| Polar Aprotic | Acetone, DMSO | High (Predicted) | Solvents can accept hydrogen bonds and have dipole-dipole interactions. |
| Nonpolar | Diethyl Ether, Hexane | Freely Soluble to Soluble | The nonpolar alkyl and trichloromethyl groups interact well with nonpolar solvents via London dispersion forces. |
Mechanistic Rationale
Organic solvents can more effectively solvate both the polar and nonpolar regions of the this compound molecule.
-
In Alcohols (e.g., Ethanol): The solvent's own hydroxyl group can form strong hydrogen bonds with the solute's -OH group, while its ethyl chain interacts favorably with the solute's methyl and trichloromethyl groups.
-
In Ethers (e.g., Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, and its nonpolar ethyl groups readily solvate the hydrophobic portions of the solute molecule.
Experimental Protocol: Determination of Equilibrium Solubility
To ensure trustworthy and reproducible data, a standardized protocol such as the OECD Guideline 105 for Water Solubility, often referred to as the Shake-Flask Method, is recommended. This protocol is a self-validating system for determining solubility with high accuracy.
Principle
A surplus of the solid compound is agitated in the chosen solvent (e.g., deionized water) at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear aqueous phase is determined by a suitable analytical method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to several flasks containing a known volume of the solvent (e.g., 100 mL of purified water). An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a prolonged period. A preliminary test should establish the time to reach equilibrium (e.g., start with 24 hours, then check at 48 and 72 hours to see if the concentration plateaus).
-
Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved crystals to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase. To ensure no solid particulates are transferred, centrifugation of the sample, followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE), is highly recommended.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical technique. Gas Chromatography (GC) with an appropriate detector (e.g., FID or ECD) is a suitable method given the compound's volatility and chlorinated nature.
-
Calculation: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.
The workflow for this robust protocol is visualized below.
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. (S)-1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 6999056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure and Formula of Isopral (Chloral Hydrate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopral, known formally as chloral hydrate, is a geminal diol with a rich and complex history in medicine and chemistry.[1] This technical guide provides a comprehensive exploration of its molecular structure, chemical formula, and associated physicochemical properties. We will delve into the synthesis of chloral hydrate, its mechanism of action as a sedative-hypnotic, its metabolic fate, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental characteristics of this molecule.
Chemical Identity and Molecular Structure
Isopral is the hydrated form of trichloroacetaldehyde (chloral).[1] Its chemical identity is precisely defined by its molecular formula and systematic nomenclature.
The molecular structure of chloral hydrate is unique in that it is a stable geminal diol, a type of organic compound with two hydroxyl (-OH) groups attached to the same carbon atom. This stability is attributed to the strong electron-withdrawing effect of the adjacent trichloromethyl (-CCl₃) group.
Structural Elucidation
The structural formula of chloral hydrate is Cl₃C-CH(OH)₂. Spectroscopic data confirms this structure.[2] While detailed spectral data is available in various databases, typical spectral characteristics are summarized below.
dot graph ChloralHydrate_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
C1 [label="C"]; C2 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; Cl3 [label="Cl"]; H1 [label="H"]; O1 [label="OH"]; O2 [label="OH"];
C1 -- C2; C1 -- Cl1; C1 -- Cl2; C1 -- Cl3; C2 -- H1; C2 -- O1; C2 -- O2; } caption: "Molecular Structure of Chloral Hydrate"
Physicochemical Properties
A thorough understanding of the physicochemical properties of chloral hydrate is essential for its application in research and development.
| Property | Value | Source |
| Appearance | Colorless, transparent, or white crystals | [2] |
| Odor | Aromatic, penetrating, and slightly acrid | [2] |
| Melting Point | 57 °C | [2] |
| Boiling Point | 96 °C (decomposes into chloral and water) | [2] |
| Density | 1.9081 g/cm³ at 20 °C | [2] |
| Solubility | Very soluble in water and olive oil | [2] |
Synthesis and Manufacturing
Chloral hydrate is synthesized through the chlorination of ethanol in an acidic solution.[5][7] The reaction proceeds as follows:
4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5]
Alternatively, it can be produced by the chlorination of acetaldehyde followed by the addition of water to the resulting trichloroacetaldehyde.[8]
Protocol for Laboratory Synthesis (Illustrative):
-
Place 100 mL of absolute ethanol in an ice-cooled flask.
-
Pass a current of dry chlorine gas through the ethanol while maintaining the temperature below 10°C.
-
Once the initial absorption of chlorine subsides, connect the flask to a reflux condenser and gently warm the mixture to 60°C.
-
Continue to saturate the solution with chlorine gas until it is fully absorbed, indicated by a solution density of approximately 1.4 g/mL.
-
Allow the reaction mixture to cool and then cautiously mix it with an equal volume of concentrated sulfuric acid.
-
Distill the mixture. The fraction that distills above 90°C is primarily chloral.
-
To obtain chloral hydrate, mix the distilled chloral with approximately one-fifth of its weight in water. The mixture will slowly solidify into crystalline chloral hydrate.[9]
Mechanism of Action and Pharmacology
Chloral hydrate functions as a sedative and hypnotic agent.[10] Its pharmacological effects are primarily mediated by its active metabolite, trichloroethanol.[10][11]
Pharmacodynamics
Trichloroethanol enhances the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[10][11] This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation and hypnosis.[11] The mechanism is similar to that of benzodiazepines and barbiturates, although its specific binding site on the GABA-A receptor complex may differ.[10]
dot graph GABA_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
CH [label="Chloral Hydrate"]; TCE [label="Trichloroethanol\n(Active Metabolite)"]; GABA_R [label="GABA-A Receptor"]; Neuron [label="Neuron"]; CNS_Depression [label="CNS Depression\n(Sedation, Hypnosis)"];
CH -> TCE [label="Metabolism"]; TCE -> GABA_R [label="Potentiates"]; GABA_R -> Neuron [label="Increases Cl- influx"]; Neuron -> CNS_Depression [label="Hyperpolarization"]; } caption: "Simplified Mechanism of Action"
Pharmacokinetics
-
Absorption: Chloral hydrate is rapidly absorbed after oral administration, with peak blood concentrations occurring within an hour.[1][2]
-
Metabolism: It is extensively metabolized in the liver and erythrocytes by alcohol dehydrogenase to trichloroethanol.[7][11] Trichloroethanol is the primary active metabolite.[11] A smaller portion is oxidized to trichloroacetic acid, an inactive metabolite.[12]
-
Distribution: Due to its rapid metabolism, only a limited amount of unchanged chloral hydrate enters systemic circulation.[1][2]
-
Elimination: The half-life of chloral hydrate is very short, less than an hour.[1][2] The half-life of its active metabolite, trichloroethanol, is approximately 8 to 12 hours.[13] The metabolites are primarily excreted in the urine.[1][7]
Analytical Methodologies
The quantification of chloral hydrate and its metabolites is crucial in clinical and forensic toxicology. Various analytical techniques are employed for this purpose.
Gas Chromatography (GC)
Gas chromatography, particularly with electron capture detection (GC-ECD), is a common method for the determination of chloral hydrate in various matrices, including drinking water and biological samples.[4] This method is highly sensitive, with detection limits as low as 0.005 µg/L in water.[4]
Illustrative GC-ECD Protocol for Water Samples:
-
Sample Preparation: Perform a liquid-liquid extraction of the water sample using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Injection: Inject a small volume of the extract into the gas chromatograph.
-
Separation: Utilize a capillary column with a suitable stationary phase to separate chloral hydrate from other components.
-
Detection: The electron capture detector provides high sensitivity for halogenated compounds like chloral hydrate.
-
Quantification: Compare the peak area of the sample to a calibration curve prepared with known concentrations of chloral hydrate standards.
Liquid Chromatography (LC)
Liquid chromatographic methods, including reversed-phase and anion-exchange chromatography, have also been developed for the determination of chloral hydrate.[14] These methods often require a derivatization step to enhance detection.[14] One such method involves derivatization with 1,2-benzenedithiol followed by UV detection.[14]
Spectrophotometry
A spectrophotometric method based on the reaction of chloral hydrate with quinaldine ethyl iodide to produce a stable blue cyanine dye with an absorption maximum at approximately 605 nm has been reported for its determination in drug formulations.[4][15]
Toxicology and Safety Considerations
Chloral hydrate has a narrow therapeutic index, and overdose can lead to significant toxicity.[16]
-
Acute Toxicity: Overdose can cause rapid onset of central nervous system depression, respiratory depression, hypotension, and cardiac dysrhythmias.[13][16] It can also be corrosive to mucous membranes.[16]
-
Chronic Toxicity: Long-term use can lead to tolerance, dependence, and withdrawal symptoms.[11] There is also some evidence suggesting potential genotoxicity and carcinogenicity.[17][18]
-
Drug Interactions: Co-administration with other central nervous system depressants, such as alcohol, benzodiazepines, and opioids, can potentiate its sedative effects and increase the risk of adverse events.[10][18]
Conclusion
Isopral, or chloral hydrate, remains a molecule of significant interest due to its unique chemical structure and historical importance in medicine. This guide has provided a detailed overview of its molecular and structural formula, physicochemical properties, synthesis, pharmacological profile, and analytical determination. A thorough understanding of these fundamental aspects is essential for any scientist or researcher working with this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2707, Chloral hydrate. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Chloral hydrate. Retrieved from [Link]
-
International Agency for Research on Cancer. (2014). Chloral and Chloral Hydrate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Chloral Hydrate? Synapse. Retrieved from [Link]
-
PharmaCompass. (n.d.). Chloral hydrate. Retrieved from [Link]
-
Life in the Fast Lane. (2020, November 1). Chloral Hydrate. Toxicology Library. Retrieved from [Link]
-
The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Chloral Hydrate Poisoning. Retrieved from [Link]
-
Bansal, O. P. (1981). A colorimetric method for the determination of chloral hydrate. Analyst, 106(1261), 795-797. [Link]
-
Beland, F. A., et al. (1998). Metabolism of chloral hydrate in mice and rats after single and multiple doses. Drug Metabolism and Disposition, 26(11), 1067-1073. Retrieved from [Link]
-
Patsnap. (2024). What is Chloral Hydrate used for? Synapse. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). Chloral Hydrate. Environmental Health Criteria 120. Retrieved from [Link]
-
Merdink, J. L., et al. (2008). Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice. Toxicological Sciences, 101(1), 27-36. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Chloral hydrate. Retrieved from [Link]
-
National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of Chloral Hydrate (CAS No. 302-17-0) in B6C3F1 Mice (Gavage Studies). (NTP TR 393). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. Retrieved from [Link]
-
First10EM. (2017, April 3). Chloral Hydrate Toxicity. Retrieved from [Link]
-
Bruzzoniti, M. C., Mentasti, E., Sarzanini, C., & Tarasco, E. (2001). Liquid chromatographic methods for chloral hydrate determination. Journal of Chromatography A, 920(1-2), 283-289. Retrieved from [Link]
-
Persson, H. (1995). [Chloral hydrate: a hypnotic best forgotten?]. Therapeutische Umschau. Revue therapeutique, 52(10), 661-665. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of chloral. Retrieved from [Link]
Sources
- 1. Chloral hydrate: toxicities and applications_Chemicalbook [chemicalbook.com]
- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kloralhydrat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 5. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]
- 6. Chloral Hydrate [webbook.nist.gov]
- 7. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 8. Chloral hydrate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. What is Chloral Hydrate used for? [synapse.patsnap.com]
- 11. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 12. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Liquid chromatographic methods for chloral hydrate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHLORAL HYDRATE [inchem.org]
- 16. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for 1,1,1-Trichloro-2-propanol
An In-depth Technical Guide to the Safe Handling of 1,1,1-Trichloro-2-propanol
Foreword: A Proactive Approach to Chemical Safety
For the seasoned researcher and drug development professional, the introduction of any new chemical intermediate into a workflow necessitates a rigorous evaluation of its potential hazards. This compound (CAS No. 76-00-6), a chlorinated organic compound, is no exception.[1][2] Its utility as a solvent or synthetic precursor is predicated on its safe and informed handling.[2][3] This guide eschews a generic checklist approach, instead providing a deep, causality-driven framework for risk assessment and management. Our core philosophy is that a profound understanding of a substance's properties and toxicology is the bedrock of a self-validating and inherently safe laboratory protocol.
Section 1: Chemical & Physical Profile
A thorough understanding of a chemical's identity and physical characteristics is the first step in anticipating its behavior in a laboratory setting. This compound is a solid at room temperature, appearing as monoclinic crystals or a white powder with a characteristic camphor-like odor.[1][4] This solid nature can present an inhalation hazard if the material is dusty.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 76-00-6 | [1][2] |
| Molecular Formula | C₃H₅Cl₃O | [1][2][3] |
| Molecular Weight | 163.43 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid or white crystalline powder.[2][4] | [1][2][4] |
| Odor | Camphor-like, pungent.[1][3] | [1][3] |
| Melting Point | 50-50.5 °C | [1][3] |
| Boiling Point | 161-162 °C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like alcohol and ether.[1][2] |[1][2] |
The presence of the trichloromethyl group significantly influences the molecule's reactivity and toxicological profile.[6] Upon heating, decomposition can occur, potentially releasing toxic fumes such as hydrogen chloride gas and carbon oxides.[6][7]
Section 2: Toxicological Assessment and Hazard Identification
This compound and its close analogs are known irritants and present a risk of harm if ingested.[3][8] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]
Key Health Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[8] An oral LD50 in rats has been reported as 1 g/kg.[1]
-
Skin Irritation: Causes skin irritation upon contact.[8] Prolonged contact should be avoided.
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4][8]
While specific occupational exposure limits (OELs) for this compound are not widely established, it is prudent to handle it with the same caution as other chlorinated hydrocarbons, for which strict exposure limits are often in place.[9][10]
Diagram 1: Hierarchy of Controls This diagram illustrates the universally accepted framework for controlling chemical hazards. The most effective measures are at the top. Personal Protective Equipment (PPE) is considered the last line of defense.
Caption: The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive safety culture is built upon robust, repeatable protocols. The following procedures are designed to mitigate the risks identified in the previous section.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[4] This is critical for minimizing inhalation exposure to dusts or potential vapors.[4][8]
-
Ventilation: Always handle the solid compound in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[4][8]
-
Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[4][7] Their locations should be clearly marked and personnel trained on their use.
Personal Protective Equipment (PPE)
PPE is essential but should not be relied upon as the sole means of protection.[11] The selection of appropriate PPE is dictated by the specific hazards of the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield may be required for splash-prone operations.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are generally suitable for incidental contact, but the manufacturer's specific recommendations and breakthrough times should always be consulted. Wear a lab coat or other protective clothing to minimize skin contact.[4]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be necessary.[4] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[4]
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, review the Safety Data Sheet (SDS).[7] Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (e.g., strong oxidizing agents, acids, metals).[7]
-
Donning PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[4] Use tools (spatulas, etc.) that minimize dust generation.
-
In Use: Keep containers tightly closed when not in use.[4]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[4][8] Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then goggles). Dispose of disposable items in the appropriate waste stream.
Section 4: Emergency Procedures
Preparedness is paramount. All personnel must be trained on how to respond to accidental exposures and spills.
Diagram 2: Emergency Response Workflow for Accidental Exposure
Caption: Decision tree for first aid response following an accidental exposure event.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Get medical aid if irritation develops and persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel.[4] Never give anything by mouth to an unconscious person. Get immediate medical aid.[4]
Spill and Leak Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent further spillage if it is safe to do so.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4] For a liquid spill (if melted or in solution), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer or department.
Section 5: Storage and Disposal
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[4][7] The storage area should be secure.
-
Disposal: Dispose of waste chemical and contaminated materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[8][12]
References
-
Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. (n.d.). Cole-Parmer. [Link]
-
This compound. (2024, April 10). ChemBK. [Link]
-
Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. (n.d.). Chemos GmbH & Co. KG. [Link]
-
This compound. (n.d.). DrugFuture. [Link]
-
Hayes, J. R., Condie, L. W., Jr, & Borzelleca, J. F. (1986). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Journal of the American College of Toxicology, 5(5), 381-391. [Link]
-
1-CHLORO-2-PROPANOL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. [Link]
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Government of Ontario. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. worksafebc.com [worksafebc.com]
- 10. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 11. nj.gov [nj.gov]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Environmental Fate and Persistence of 1,1,1-Trichloro-2-propanol
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and persistence of 1,1,1-Trichloro-2-propanol (CAS No. 76-00-6), a halogenated aliphatic alcohol. Aimed at researchers, environmental scientists, and professionals in drug development and chemical manufacturing, this document synthesizes the available physicochemical data and evaluates the potential for its biodegradation, abiotic degradation, and bioaccumulation. Due to a notable scarcity of direct experimental data for this specific compound, this guide employs a scientifically grounded approach, drawing inferences from the well-documented behavior of structurally analogous chlorinated alkanes and alcohols. The guide also outlines detailed, self-validating experimental protocols based on OECD guidelines for the comprehensive assessment of its environmental persistence, thereby providing a robust framework for future research.
Introduction
This compound is a chlorinated organic compound with applications as a solvent and as an intermediate in chemical synthesis.[1] The presence of a carbon-chlorine bond, particularly the trichloromethyl group, raises significant environmental concerns regarding its persistence, potential for bioaccumulation, and ecotoxicity.[1] Understanding the environmental fate of this compound is paramount for conducting thorough environmental risk assessments and developing effective remediation strategies. This guide delves into the intrinsic properties of this compound and its likely behavior in various environmental compartments, including water, soil, and air.
Physicochemical Properties
The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. The properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 76-00-6 | [1][2] |
| Molecular Formula | C₃H₅Cl₃O | [2] |
| Molecular Weight | 163.43 g/mol | [2] |
| Appearance | Monoclinic crystals or colorless to pale yellow liquid | [1][2] |
| Odor | Camphor-like, pungent | [2] |
| Melting Point | 50 °C | [2] |
| Boiling Point | 161-162 °C | [2] |
| Water Solubility | Soluble in about 35 parts water | [2] |
| Solubility in Organic Solvents | Freely soluble in alcohol and ether | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.8 (estimated) |
Note: An estimated Log Kow value suggests a moderate potential for bioaccumulation.
Abiotic Degradation
Abiotic degradation pathways, including hydrolysis and photolysis, are critical in determining the persistence of organic compounds in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the rate of hydrolysis is influenced by the number of halogen atoms and the structure of the molecule.[3] The carbon-chlorine bond in this compound is susceptible to hydrolysis, although the rate is expected to be slow under neutral pH conditions at ambient temperatures.[4] The presence of the hydroxyl group on the adjacent carbon may influence the reaction kinetics. The rate of hydrolysis is generally dependent on the stability of the carbocation formed during the reaction, with tertiary halogenoalkanes hydrolyzing faster than primary ones.[5]
Inferred Hydrolysis Pathway:
The hydrolysis of the trichloromethyl group would likely proceed through a series of substitution reactions, ultimately yielding propionic acid and hydrochloric acid.
-
Step 1: Nucleophilic substitution of one chlorine atom by a hydroxyl group.
-
Step 2 & 3: Subsequent substitutions of the remaining chlorine atoms.
-
Step 4: Dehydration of the unstable gem-triol intermediate to form a carboxylic acid.
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by photons. The potential for direct photolysis of this compound is expected to be low as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) in water and the atmosphere, can be a significant degradation pathway for chlorinated aliphatic compounds.[6] The estimated atmospheric half-life for the reaction of 1,2,3-trichloropropane with hydroxyl radicals is 15.3 days, suggesting that this could be a degradation route for similar compounds.[7]
Biodegradation
The microbial degradation of chlorinated aliphatic hydrocarbons is a key process in their environmental attenuation.[8] Biodegradation can occur under both aerobic and anaerobic conditions.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of highly chlorinated compounds is often slow.[9] The initial step in the aerobic degradation of many chlorinated alkanes is catalyzed by oxygenase enzymes, which can be a challenging transformation for compounds with a high degree of halogenation.[8] However, some microorganisms are capable of utilizing chlorinated alcohols as a carbon source. The degradation would likely proceed via the oxidation of the alcohol group to a ketone, followed by dehalogenation reactions.
Inferred Aerobic Biodegradation Pathway:
-
Step 1: Oxidation of the secondary alcohol to a ketone, forming 1,1,1-trichloropropanone.
-
Step 2: Hydrolytic dehalogenation of the ketone, potentially leading to the formation of pyruvate, which can then enter central metabolic pathways.
Anaerobic Biodegradation
Under anaerobic conditions, highly chlorinated compounds can serve as electron acceptors in a process called reductive dechlorination.[8] This process is generally more effective for compounds with a higher number of chlorine atoms. The trichloromethyl group in this compound makes it a likely candidate for anaerobic biodegradation.
Inferred Anaerobic Biodegradation Pathway:
-
Step 1: Sequential reductive dechlorination of the trichloromethyl group to a dichloromethyl, then a chloromethyl, and finally a methyl group, yielding 2-propanol.
-
Step 2: 2-propanol is readily biodegradable under anaerobic conditions.
Bioaccumulation and Ecotoxicity
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow). With an estimated Log Kow of 1.8, this compound is not expected to significantly bioaccumulate in aquatic organisms.[7]
Information on the ecotoxicity of this compound is limited. However, GHS classification indicates that it is toxic to aquatic life with long-lasting effects.[10] The oral LD50 in rats is 1 g/kg, indicating moderate acute toxicity.[2]
Environmental Persistence: A Synthesis
Based on the analysis of its structure and the behavior of analogous compounds, this compound is expected to be moderately persistent in the environment. While abiotic degradation processes like hydrolysis and photolysis are likely to be slow, biodegradation, particularly under anaerobic conditions, may contribute to its attenuation. The lack of direct experimental data, however, necessitates a precautionary approach in its environmental risk assessment.
Experimental Protocols for Determining Environmental Fate
To address the data gaps for this compound, a suite of standardized tests should be conducted following the OECD Guidelines for the Testing of Chemicals.[11][12]
Ready Biodegradability (OECD 301)
This series of tests provides an initial screening of the biodegradability of a chemical in an aerobic aqueous medium.[13] The Manometric Respirometry Test (OECD 301F) is a suitable method.[14]
Protocol Outline (OECD 301F):
-
Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant.
-
Test System: Set up sealed vessels containing a defined mineral medium, the test substance (at a concentration of 100 mg/L), and the inoculum (at a concentration of 30 mg/L).[14]
-
Incubation: Incubate the vessels in the dark at a constant temperature (22 ± 1 °C) for 28 days.
-
Measurement: Monitor the oxygen consumption in the test vessels over time using a respirometer.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[12][15]
Protocol Outline (OECD 111):
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add the test substance to the buffer solutions at a concentration low enough to ensure it remains in solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction).
-
Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze the concentration of the test substance using a suitable analytical method (e.g., GC-MS or HPLC).[16]
-
Data Analysis: Determine the rate constant and half-life of hydrolysis at each pH.
Direct Photolysis in Water (OECD 316)
This guideline is used to determine the potential for direct photodegradation of a chemical in water.[12][15]
Protocol Outline (OECD 316):
-
Test Solutions: Prepare a solution of the test substance in pure water.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare an identical solution and keep it in the dark under the same temperature conditions.
-
Sampling and Analysis: At various time points, withdraw samples from both the irradiated and dark control solutions and determine the concentration of the test substance.
-
Data Analysis: Calculate the rate of photolysis and the quantum yield.
Conclusion and Future Directions
This compound presents a case where the potential for environmental persistence and toxicity is a concern based on its chemical structure, yet direct experimental data to quantify this risk is lacking. This guide has provided a thorough, albeit inferential, assessment of its likely environmental fate. The clear path forward is the execution of standardized environmental fate studies, as outlined in the experimental protocols section. The results of such studies are crucial for the accurate environmental risk assessment of this compound and for the development of any necessary management and remediation strategies.
References
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Blue Frog Scientific. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 3. OECD. [Link]
-
Guidelines for the Testing of Chemicals. OECD. [Link]
-
Review of Standard Testing methods and specifications for measuring biodegradation of bio-based materials in fresh water. [Link]
-
The OECD expert meeting on ecotoxicology and environmental fate--towards the development of improved OECD guidelines for the testing of nanomaterials. PubMed. [Link]
-
A method for measuring the biodegradation of organic chemicals. Oxford Academic. [Link]
-
Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Eurochlor. [Link]
-
Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. [Link]
-
Designing and Conducting Biodegradation Studies. Contract Laboratory. [Link]
-
Hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. [Link]
-
Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PMC - NIH. [Link]
-
Biodegradation Testing Protocols. Request PDF. [Link]
-
Microbial degradation of chlorinated compounds. University of Groningen. [Link]
-
Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PMC - PubMed Central. [Link]
-
Review of Abiotic Degradation of Chlorinated Solvents by Reactive Iron Minerals in Aquifers. [Link]
-
Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. ResearchGate. [Link]
-
Hydrolysis Of Halogenoalkanes: Mechanism, Rates. StudySmarter. [Link]
-
Biodegradation of Chlorinated Compounds by White Rot Fungi. ResearchGate. [Link]
-
Reactions of alcohols with hydrohalic acids (HX). Chemistry LibreTexts. [Link]
-
Abiotic and Biotic Pathways in Chlorinated Solvent Natural Attenuation. Semantic Scholar. [Link]
-
This compound. ChemBK. [Link]
-
Toxicological Profile for 1,2,3-Trichloropropane. CDC. [Link]
-
Biologically Mediated Abiotic Degradation of Chlorinated Solvents by Fe-bearing Clay Minerals. Newcastle University Theses. [Link]
-
Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]
-
The Increasing Importance of Abiotic Degradation of Chlorinated Solvents. EHS Support. [Link]
-
Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. [Link]
-
Modeling the degradation and disinfection of water pollutants by photocatalysts and composites: A critical review. Københavns Universitets Forskningsportal. [Link]
-
Biodegradation of Chlorinated Compounds—A Review. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Biodegradation of chlorinated aliphatic compounds. PubMed. [Link]
-
Analytical methods for determining environmental contaminants of concern in water and wastewater. PMC - PubMed Central. [Link]
-
Alkyl Halides to Alcohols. Chemistry Steps. [Link]
-
Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. PubMed. [Link]
-
Toxicological Profile for 1,1,1-Trichloroethane. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Investigating biotic and abiotic degradation of emerging contaminants in surface water-sediment batch systems. Request PDF. [Link]
-
This compound. DrugFuture. [Link]
-
Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. MDPI. [Link]
-
Methods to Measure Waterborne Contaminants Research to Minimize Health Risks. EPA. [Link]
-
1,2,3-Trichloropropane. ResearchGate. [Link]
Sources
- 1. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. eurochlor.org [eurochlor.org]
- 9. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. geyseco.es [geyseco.es]
- 14. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]
- 16. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,1,1-Trichloro-2-propanol in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Synthetic Potential of a Chlorinated Alcohol
1,1,1-Trichloro-2-propanol is a versatile, yet underutilized, reagent in the arsenal of synthetic organic chemistry.[1][2] Structurally, it is a secondary alcohol bearing a trichloromethyl group, a combination that imparts unique reactivity and makes it a valuable precursor for various functionalized molecules. This guide provides an in-depth exploration of its applications, focusing on its transformation into valuable synthetic intermediates. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use.
The strategic placement of the hydroxyl and trichloromethyl groups allows for specific and powerful transformations. The electron-withdrawing nature of the trichloromethyl group influences the acidity of the adjacent hydroxyl proton, and the steric bulk of this group can direct the stereochemical outcome of reactions. This document will focus on two key transformations: the intramolecular cyclization to form a highly functionalized epoxide and the potential hydrolysis of the trichloromethyl group to a carboxylic acid.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is paramount for its effective and safe use in a laboratory setting.
| Property | Value |
| CAS Number | 76-00-6 |
| Molecular Formula | C₃H₅Cl₃O |
| Molecular Weight | 163.43 g/mol |
| Appearance | Monoclinic crystals with a camphor-like odor[1] |
| Melting Point | 50 °C[1] |
| Boiling Point | 161-162 °C[1] |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether[1] |
Safety Profile: this compound is an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of 2-(Trichloromethyl)oxirane via Intramolecular Cyclization
One of the most powerful applications of this compound is its use as a precursor for the synthesis of 2-(trichloromethyl)oxirane. This highly functionalized epoxide is a valuable building block for the introduction of the trichloromethyl group and further synthetic elaborations. The reaction proceeds via a base-mediated intramolecular SN2 reaction, a variant of the Williamson ether synthesis.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the hydroxyl group of this compound by a suitable base, such as sodium hydride or potassium hydroxide, to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing one of the chlorine atoms of the trichloromethyl group. Given the proximity of the reacting centers, this intramolecular cyclization is a kinetically favored process, leading to the formation of the strained three-membered oxirane ring. The formation of 5- and 6-membered rings is generally most favorable in intramolecular reactions, but the formation of 3-membered rings is also possible, especially when the reacting groups are in close proximity.
Caption: Intramolecular cyclization of this compound.
Detailed Experimental Protocols
Protocol 1A: Preparation of this compound
This protocol is adapted from the established synthesis of similar chlorinated alcohols.[1]
-
Materials:
-
Chloral (trichloroacetaldehyde)
-
Methylmagnesium bromide (or iodide) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Apparatus:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ice bath
-
-
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and flame-dry all glassware.
-
Charge the flask with a solution of chloral in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of chloral over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or distillation.
-
Protocol 1B: Synthesis of 2-(Trichloromethyl)oxirane
This protocol is based on the general principles of intramolecular Williamson ether synthesis.
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Apparatus:
-
Two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Syringe for the addition of the alcohol solution.
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF in the reaction flask.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench any remaining sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(trichloromethyl)oxirane.
-
Purify the product by vacuum distillation.
-
Application II: Potential Hydrolysis to 3,3,3-Trichloro-2-hydroxypropanoic Acid
Plausible Mechanistic Pathway
The hydrolysis of the trichloromethyl group is expected to proceed via a nucleophilic substitution mechanism. Under basic conditions (e.g., aqueous sodium hydroxide), hydroxide ions would attack the carbon atom of the trichloromethyl group, leading to the sequential displacement of the three chloride ions. The initial product would be an unstable gem-triol, which would readily dehydrate to form the corresponding carboxylic acid.
Sources
Application Note: A Practical Guide to the Bargellini Reaction Utilizing 1,1,1-Trichloro-2-propanol for the Synthesis of α-Substituted Propanoic Acids
Abstract
The Bargellini reaction is a powerful multicomponent transformation for synthesizing sterically hindered α-substituted carboxylic acids, a motif of significant interest in medicinal chemistry and materials science.[1] This application note provides a detailed experimental protocol for a modified Bargellini reaction that utilizes the pre-formed trichloromethyl carbinol, 1,1,1-Trichloro-2-propanol. This approach offers enhanced control and potentially higher yields by circumventing the in situ generation of the carbinol from a ketone and chloroform, thereby avoiding common side reactions like aldol condensation.[2] We present the underlying mechanism, a step-by-step laboratory procedure, key optimization parameters, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures featuring quaternary carbon centers.
Introduction: The Strategic Advantage of this compound in the Bargellini Reaction
First discovered by Guido Bargellini in 1906, the classic Bargellini reaction involves the condensation of a phenol, chloroform, and acetone under strongly basic conditions to yield α-phenoxyisobutyric acid.[3][4] The reaction's utility has since been expanded to a wide array of nucleophiles—including alcohols, thiols, and amines—and ketones.[1] A cornerstone of this transformation is the formation of a gem-dichloroepoxide intermediate, which is subsequently opened by a nucleophile.[5][6]
The traditional one-pot method, while effective, can be complicated by the reactivity of the ketone starting material. The strongly basic conditions required can promote self-condensation of ketones like acetone, leading to by-products such as mesityl oxide.[1] To address this, our protocol employs a commercially available or readily synthesized trichloromethyl carbinol, This compound .[6][7] This strategic choice decouples the carbinol formation step from the main reaction, leading to a cleaner reaction profile and simplifying the procedure. The protocol is broadly applicable for coupling this compound with various nucleophiles to generate a library of α-substituted-α-methylpropanoic acids.
Reaction Mechanism and Scientific Rationale
The accepted mechanism for the Bargellini reaction, when using a pre-formed trichloromethyl carbinol, proceeds through several distinct steps under strong basic conditions.[2][6] Understanding this pathway is critical for optimizing conditions and troubleshooting.
-
Deprotonation: The strong base (e.g., NaOH or KOH) deprotonates the hydroxyl group of this compound to form a trichloromethyl alkoxide. Concurrently, the nucleophile (e.g., a phenol or amine) is also deprotonated to its more reactive conjugate base.
-
Epoxide Formation: The trichloromethyl alkoxide undergoes a rapid intramolecular substitution (an SNi-type reaction) to eliminate a chloride ion, forming the highly reactive 2,2-dichloro-3-methyloxirane intermediate. This gem-dichloroepoxide is the central electrophile in the reaction.[6]
-
Nucleophilic Attack: The activated nucleophile attacks the more substituted carbon of the epoxide ring. This regioselectivity is driven by the formation of a more stable tertiary carbocation-like transition state.[3] This ring-opening step forms an intermediate acyl chloride.
-
Hydrolysis: Due to the strongly basic aqueous conditions of the reaction, the resulting acyl chloride is immediately hydrolyzed to the corresponding carboxylate salt.
-
Acidification: A final acidification step during the work-up protonates the carboxylate to yield the final α-substituted propanoic acid product.
Caption: Reaction pathway using a pre-formed trichloromethyl carbinol.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-methyl-2-(p-tolyloxy)propanoic acid as a representative example. The molar ratios can be adapted for other nucleophiles.
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
p-Cresol (≥99%)
-
Sodium hydroxide (NaOH), pellets or freshly pulverized
-
Tetrahydrofuran (THF), reagent grade
-
Diethyl ether (for extraction)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates (silica gel 60 F₂₅₄)
-
Safety Precaution: This reaction is highly exothermic and generates HCl gas during acidification. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.
-
Equip the flask with a reflux condenser, a thermometer, and a dropping funnel.
-
Set up the flask in an ice-water bath on a magnetic stirrer.
-
-
Reagent Charging:
-
To the flask, add p-cresol (e.g., 5.41 g, 50 mmol, 1.0 equiv).
-
Add this compound (e.g., 8.17 g, 50 mmol, 1.0 equiv).
-
Add THF (100 mL) to dissolve the reagents. Begin stirring.
-
-
Base Addition (Critical Step):
-
Prepare a solution of sodium hydroxide (e.g., 12.0 g, 300 mmol, 6.0 equiv) in water (30 mL). Caution: This dissolution is highly exothermic; prepare in a separate beaker cooled in an ice bath.
-
Transfer the cooled NaOH solution to the dropping funnel.
-
Add the NaOH solution dropwise to the stirred reaction mixture over 45-60 minutes.
-
Causality: A slow, controlled addition is essential to manage the reaction exotherm. The internal temperature should be maintained between 10-20°C.[8] A rapid increase in temperature can lead to unwanted side reactions and decomposition of the epoxide intermediate.[2]
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 4-6 hours. The reaction progress can be monitored by TLC by taking small aliquots, acidifying them, extracting with ether, and spotting against the starting material.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the flask back down in an ice-water bath.
-
Slowly and carefully acidify the mixture to pH ~1-2 by adding concentrated HCl. Caution: Vigorous gas evolution (CO₂) may occur from excess base.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically a solid or viscous oil, can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: A summary of the laboratory procedure from setup to analysis.
Data, Results, and Optimization
The yield and purity of the final product are highly dependent on the nucleophilicity of the substrate and precise control over reaction conditions.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| p-Chlorophenol | NaOH | THF/H₂O | 10-25 | 4 | 37% | [2][6] |
| Thiophenol | KOH | Toluene | 25 | 5 | 52-72% | [1] |
| 2-Aminopyridine | KF/Al₂O₃ | Toluene | 25-30 | 6 | 56-91% | [5] |
| Primary Alcohols | NaOH | THF/H₂O | 10-25 | 6-8 | Moderate | [1] |
| Anilines | NaOH | DCM/H₂O | 20-25 | 5 | 60-85% | [5] |
Characterization: The structure of the synthesized 2-methyl-2-(p-tolyloxy)propanoic acid should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the p-cresol moiety, a singlet for the methyl group on the aromatic ring, and a singlet for the two geminal methyl groups on the propanoic acid backbone.
-
¹³C NMR: Will show distinct signals for the quaternary carbon, the carboxyl carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight (C₁₁H₁₄O₃ = 194.23 g/mol ).
-
Infrared (IR) Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Cause: Ineffective base. Sodium hydroxide pellets can form a carbonate layer on the surface.
-
Solution: Use freshly pulverized NaOH or prepare a fresh, concentrated aqueous solution immediately before use.[6]
-
Cause: Insufficient control of temperature. Runaway exotherms can decompose the sensitive epoxide intermediate.
-
Solution: Ensure efficient stirring and a very slow, dropwise addition of the base, keeping the internal temperature below 20°C.
-
-
Formation of By-products:
-
Cause: The nucleophile is too weak or sterically hindered to trap the epoxide efficiently. This can lead to epoxide dimerization or other decomposition pathways.[2]
-
Solution: Consider using a stronger base (e.g., KOH) or a phase-transfer catalyst to increase the reactivity of the nucleophile.[4] Alternatively, increasing the reaction time or temperature may be necessary, but must be balanced against potential decomposition.
-
-
Difficult Purification:
-
Cause: The product is an oil or difficult to crystallize.
-
Solution: If recrystallization fails, silica gel column chromatography is the most reliable method for purification. A gradient elution from hexane to ethyl acetate is typically effective.
-
Conclusion
This application note details a robust and reproducible protocol for the Bargellini reaction using this compound. By employing a pre-formed trichloromethyl carbinol, this method offers a more controlled and cleaner alternative to the classic one-pot synthesis, making it a valuable tool for chemists engaged in the synthesis of complex organic molecules. The insights into the reaction mechanism, optimization, and troubleshooting provided herein are intended to empower researchers to successfully apply this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science where the creation of sterically congested quaternary centers is paramount.
References
-
Serafini, M., Tron, G. C., & Pirali, T. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(2), 558. [Link]
- Grokipedia. (2026). Bargellini reaction. Grokipedia.
-
MDPI. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Bargellini reaction. Wikipedia. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Recent applications of gem-dichloroepoxide intermediates in synthesis. Arkat USA. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Multicomponent Bargellini Reaction. Encyclopedia MDPI. Retrieved from [Link]
-
ResearchGate. (2021). The most widely accepted mechanism for the Bargellini reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Second-Step Reaction Conditions. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Bargellini Reaction. SynArchive. Retrieved from [Link]
-
Melnikova, Y. V., et al. (n.d.). BARGELLINI REACTION IN THE SERIES OF NH HETEROCYCLES. Saint Petersburg State Institute of Technology. Retrieved from [Link]
-
MDPI. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(2), 558. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
Application Note: High-Sensitivity Determination of 1,1,1-Trichloro-2-propanol in Aqueous Matrices
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1,1,1-Trichloro-2-propanol in water. As a synthetic chlorinated alcohol, monitoring its presence in environmental and drinking water is crucial due to its potential toxicity. This guide is tailored for researchers, environmental scientists, and analytical chemists, offering in-depth methodologies grounded in established analytical principles. We will explore three robust workflows, each centered around Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity in analyzing volatile organic compounds (VOCs).[1] The primary methods detailed are:
-
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): The gold standard for ultra-trace level detection of VOCs in drinking water, based on U.S. EPA methodologies.[2][3][4]
-
Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS): A classical and versatile extraction technique suitable for a range of sample matrices and concentration levels.
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): A modern, solvent-free, and efficient method ideal for automated, high-throughput analysis.
Each protocol is designed to ensure scientific rigor, providing not just procedural steps but also the underlying causality for experimental choices to ensure method robustness and data trustworthiness.
Introduction to this compound Analysis
This compound (CAS No. 76-00-6) is a chlorinated isopropyl alcohol.[5] Its presence in water sources can be an indicator of industrial contamination. Given its chemical properties—a volatile solid with a camphor-like odor and slight solubility in water—specialized analytical techniques are required for accurate quantification at trace levels.[5]
The selection of an appropriate analytical method is paramount and depends on factors such as the required detection limits, the complexity of the water matrix, available instrumentation, and sample throughput needs. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this application.[1] It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] The primary challenge lies in the efficient extraction and concentration of the analyte from the aqueous sample prior to GC-MS analysis. This guide provides validated protocols for the three most effective sample preparation techniques.
Core Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS separates chemical mixtures based on the differential partitioning of components between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a chemical "fingerprint" for unambiguous identification. For quantitative analysis, the instrument can operate in Selected Ion Monitoring (SIM) mode, focusing only on characteristic ions of the target analyte, thereby dramatically increasing sensitivity.
Why GC-MS for this compound?
-
Volatility: With a boiling point of 161-162°C, this compound is sufficiently volatile for GC analysis.[5]
-
Specificity: The mass spectrometer provides definitive identification, distinguishing the analyte from other potential contaminants in the water sample, which is a limitation of less specific detectors.
-
Sensitivity: Coupled with appropriate extraction techniques, GC-MS can achieve detection limits in the parts-per-billion (ppb or µg/L) to parts-per-trillion (ppt or ng/L) range.
Experimental Protocols & Workflows
This section details the step-by-step protocols for the three primary analytical workflows.
Protocol 1: Purge and Trap GC-MS (P&T-GC-MS)
This method is adapted from the principles of U.S. EPA Methods 524.2 and 8260 and is the preferred approach for achieving the lowest possible detection limits in drinking and groundwater.[2][4]
Causality & Expertise: Purge and Trap works by exploiting the volatility of the analyte. An inert gas (helium or nitrogen) is bubbled through the water sample, stripping the volatile this compound from the aqueous phase. These stripped compounds are then captured and concentrated on an adsorbent trap. The trap is subsequently heated rapidly, desorbing the analyte into the GC-MS system as a concentrated band, which significantly enhances sensitivity.[2][6]
Caption: Workflow for Purge and Trap GC-MS analysis.
-
Sample Collection & Preservation:
-
Collect samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace (air bubbles) is present.
-
Preserve the sample by adding hydrochloric acid (HCl) to achieve a pH < 2. This inhibits microbial degradation of the analyte.
-
Store samples at ≤6°C until analysis.
-
-
Instrument & Calibration Setup:
-
Purge and Trap Concentrator: Set purge gas (Helium) flow to 40 mL/min for an 11-minute purge time at ambient temperature. Set desorption temperature to 245-260°C.
-
GC-MS System:
-
Column: DB-624, Rtx-VMS, or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for its selectivity towards volatile compounds.
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: 35°C (hold 2 min), ramp to 85°C at 4°C/min, then ramp to 210°C at 20°C/min (hold 5 min). This program effectively separates early-eluting VOCs from the target analyte.[6]
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. For high sensitivity, operate in Selected Ion Monitoring (SIM) mode. Key m/z ions for this compound would be determined from a full scan spectrum of a standard, but characteristic fragments would likely include those resulting from the loss of methyl and chlorine groups. A probable primary quantitation ion is m/z 45.[7]
-
-
Calibration: Prepare a multi-level calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) from a certified standard of this compound in methanol.
-
-
Sample Analysis:
-
Add a known amount of internal standard (e.g., 2-Bromo-1-chloropropane) to a 5 mL aliquot of the sample in the purging vessel.
-
Initiate the automated purge-and-trap cycle.
-
The desorbed analytes are transferred to the GC-MS for separation and detection.
-
-
Data Processing & QC:
-
Identify this compound by its characteristic retention time and the presence of its target ions.
-
Quantify the concentration using the calibration curve.
-
Analyze a method blank, laboratory control sample (LCS), and matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to ensure data quality and accuracy.
-
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS
LLE is a fundamental extraction technique used when analyte concentrations are higher or when a purge and trap system is unavailable. It is effective but more labor-intensive and requires significant solvent usage.
Causality & Expertise: LLE operates on the principle of differential solubility.[8] An organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) is vigorously mixed with the sample. This compound, being more soluble in the organic solvent than in water, partitions into the organic phase.[8] The organic layer is then collected, dried, and concentrated to increase the analyte concentration before injection into the GC-MS. The choice of solvent is critical; it should have a high affinity for the analyte and a low boiling point for easy removal.[9]
Caption: Workflow for Liquid-Liquid Extraction GC-MS analysis.
-
Sample Preparation:
-
Measure a suitable volume of the water sample (e.g., 250 mL) into a clean glass container.
-
Spike with a known amount of internal standard.
-
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 30 mL of dichloromethane (or another suitable solvent like ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.[8]
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower organic layer into a collection flask.
-
Perform two more extractions on the aqueous layer with fresh 30 mL portions of solvent, combining all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS conditions as described in Protocol 1, as the separation and detection principles remain the same.
-
-
Data Processing & QC:
-
Identify and quantify the analyte as described previously.
-
Ensure proper QC measures, including method blanks and LCS, are performed. The LCS should be prepared in clean reagent water and undergo the entire extraction process.
-
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
SPME is a fast, sensitive, and solvent-free microextraction technique that has become a powerful alternative to traditional methods.[10]
Causality & Expertise: HS-SPME involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above the water sample.[11] The volatile this compound establishes an equilibrium between the aqueous phase, the headspace, and the fiber coating. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample. After a set extraction time, the fiber is retracted and immediately inserted into the hot GC inlet, where the adsorbed analyte is thermally desorbed onto the column for analysis.[11] Adding salt (salting out) to the sample increases the ionic strength of the water, which decreases the solubility of organic compounds and drives more analyte into the headspace, enhancing sensitivity.[11]
Caption: Workflow for Headspace SPME GC-MS analysis.
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add ~3 g of sodium chloride (NaCl) to the sample.
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
SPME Extraction:
-
Place the vial in an autosampler tray or a heating block with a magnetic stirrer.
-
Incubate the sample at a controlled temperature (e.g., 50°C) with agitation for 5-10 minutes to facilitate equilibration.
-
Expose the SPME fiber (a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is a good starting choice for broad-range VOCs) to the headspace for a fixed time (e.g., 20 minutes).[11] This time must be kept consistent for all samples and standards.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 250°C).
-
Allow the fiber to desorb for 2-5 minutes to ensure complete transfer of the analyte.
-
Start the GC-MS analysis using the conditions outlined in Protocol 1.
-
-
Data Processing & QC:
-
Identify and quantify the analyte as described previously.
-
Method blanks and LCS must be prepared and analyzed in the same manner as the samples.
-
Method Performance Comparison
The choice of method depends on the specific analytical requirements. The table below summarizes typical performance characteristics for the analysis of volatile chlorinated compounds in water.
| Parameter | Purge & Trap GC-MS | LLE-GC-MS | HS-SPME-GC-MS |
| Typical LOD | 0.1 - 1 µg/L (ppt-ppb) | 1 - 10 µg/L (ppb) | 0.5 - 5 µg/L (ppb) |
| Throughput | Medium (Automated) | Low (Manual) | High (Automated) |
| Solvent Usage | None | High | None |
| Matrix Effects | Low | High | Medium |
| Primary Application | Ultra-trace analysis of drinking water | Higher concentration environmental/wastewater | Routine screening, automated analysis |
| Key Advantage | Highest Sensitivity | Handles difficult matrices | Speed, Automation, Solvent-free |
Note: LOD (Limit of Detection) values are estimates for similar compounds and should be experimentally determined for this compound in your laboratory. Recovery for all methods should ideally be within 80-120%. Linearity (R²) should be ≥0.995.
Conclusion
The analytical determination of this compound in water is reliably achieved using Gas Chromatography-Mass Spectrometry. The choice of the sample preparation method—Purge and Trap, Liquid-Liquid Extraction, or Solid-Phase Microextraction—is a critical decision that should be based on the specific project goals, including required sensitivity, sample matrix, and desired throughput.
-
P&T-GC-MS is recommended for regulatory compliance and applications requiring the lowest detection limits.
-
LLE-GC-MS remains a viable, albeit labor-intensive, option for less sensitive applications or when specialized equipment is unavailable.
-
HS-SPME-GC-MS offers a modern, efficient, and environmentally friendly workflow that is exceptionally well-suited for automated, high-throughput laboratories.
By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can develop and validate robust methods for the accurate and trustworthy analysis of this compound in aqueous samples.
References
- Teledyne Labs. (n.d.). EPA Method 524.2: Water Analysis.
- U.S. EPA. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
- Shimadzu Corporation. (n.d.). Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS.
- LCGC International. (2010). U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water.
- SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
- Sigma-Aldrich. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol PESTANAL®, analytical standard.
- Sigma-Aldrich. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate Pharmaceutical Secondary Standard.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). This compound.
- California Department of Public Health. (n.d.). Determination of 1,2,3-Trichloropropane in Drinking Water by Continuous Liquid-Liquid Extraction and Gas Chromatography/Mass Spectrometry.
- Wittmann, C., et al. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water.
- PubMed. (n.d.). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
- DrugFuture. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 1,1,1-Trichloroethane in Water.
- PubMed. (n.d.). Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide.
- Sulzer, P., et al. (2024). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Journal Article.
- Sigma-Aldrich. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol 98%.
- World Journal of Pharmaceutical Research. (n.d.). A review on gas chromatography-mass spectrometry (gc-ms).
- Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- González, N., et al. (2011). Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water.
- PrepChem.com. (n.d.). Preparation of 1,1,1-trichloro-2-octanol in six solvents.
- Taylor & Francis Online. (2021). A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol by pre-column fluorescence derivatization with 9-(2-Hydroxypropyl)adenine.
- MDPI. (n.d.). Applications of Solid-Phase Microextraction and Related Techniques.
- Scribd. (n.d.). Icse 2026 Specimen 522 Sci2.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. EPA Method 524.2: Water Analysis | Teledyne LABS [teledynelabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 5. This compound [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Applications of Solid-Phase Microextraction and Related Techniques [mdpi.com]
- 11. Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of 1,1,1-Trichloro-2-propanol in pharmaceutical manufacturing
An Application Guide for the Utilization of 1,1,1-Trichloro-2-propanol in Pharmaceutical Manufacturing
Abstract
This technical guide provides a comprehensive overview of this compound, a chlorinated alcohol with potential, yet underexplored, applications in pharmaceutical synthesis. While not a commonly cited building block in mainstream pharmaceutical manufacturing, its unique structural features—a chiral secondary alcohol adjacent to a sterically demanding trichloromethyl group—present intriguing possibilities for its use as a specialized synthon. This document moves beyond a simple recitation of properties to explore plausible, scientifically-grounded applications. We provide detailed protocols for its potential use as a chiral starting material and as a precursor to other reactive intermediates. The causality behind methodological choices is explained, and all protocols are designed with inherent validation and safety considerations.
Introduction and Physicochemical Profile
This compound (CAS 76-00-6), also known as trichloroisopropanol, is a crystalline solid characterized by a camphor-like odor.[1] Its structure features a chiral center at the carbinol carbon (C2), making it a candidate for asymmetric synthesis. The electron-withdrawing nature of the adjacent trichloromethyl group significantly influences the reactivity of the hydroxyl group.
While its direct application in the synthesis of commercialized active pharmaceutical ingredients (APIs) is not widely documented in readily available literature, its structure is analogous to other functionalized propanols that serve as key building blocks in medicinal chemistry.[2][3] This guide, therefore, focuses on the potential utility of this molecule, providing researchers with a theoretical and practical framework for its incorporation into novel synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76-00-6 | [1][4] |
| Molecular Formula | C₃H₅Cl₃O | [1][4] |
| Molecular Weight | 163.43 g/mol | [1][4] |
| Appearance | Monoclinic crystals; camphor-like odor | [1] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 161-162 °C | [1] |
| Solubility | Soluble in ~35 parts water; freely soluble in alcohol and ether | [1] |
| IUPAC Name | 1,1,1-trichloropropan-2-ol | [4] |
Synthesis and Characterization
The classical synthesis of this compound involves the Grignard reaction between chloral (trichloroacetaldehyde) and methylmagnesium bromide.[1] This method establishes the core C-C bond and generates the secondary alcohol functionality.
Caption: Synthesis of this compound via Grignard Reaction.
Post-synthesis, purification is typically achieved by sublimation or recrystallization from a suitable solvent.[1] Characterization relies on standard spectroscopic methods, including ¹H and ¹³C NMR to confirm the structure and melting point analysis to assess purity.
Application Note 1: A Chiral Synthon for Asymmetric Synthesis
The primary value of this compound in pharmaceutical development lies in its chirality. Enantiomerically pure chiral alcohols are foundational intermediates for a vast array of APIs. The challenge is the efficient separation of the racemic mixture obtained from synthesis. Enzymatic kinetic resolution is an ideal approach due to its high enantioselectivity and operation under mild conditions, which prevents degradation.
Workflow: Enzymatic Kinetic Resolution and Derivatization
This workflow outlines the separation of (R)- and (S)-1,1,1-Trichloro-2-propanol and the subsequent conversion of one enantiomer into a useful chiral epoxide, a versatile intermediate in pharmaceutical synthesis.
Caption: Workflow for chiral resolution and subsequent derivatization.
Protocol 1: Enzymatic Kinetic Resolution of (±)-1,1,1-Trichloro-2-propanol
Objective: To separate racemic this compound into its constituent enantiomers with high enantiomeric excess (e.e.).
Principle: A lipase enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted S-enantiomer (alcohol) from the newly formed R-enantiomer (ester).
Materials:
-
(±)-1,1,1-Trichloro-2-propanol
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Chiral HPLC or GC column for e.e. determination
Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve (±)-1,1,1-Trichloro-2-propanol (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add vinyl acetate (1.5 eq) to the solution. This excess ensures the reaction proceeds efficiently and acts as an irreversible acyl donor.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate). The immobilization allows for easy recovery of the enzyme post-reaction.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The mild temperature is crucial to maintain enzyme activity.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via chiral GC or HPLC. The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Work-up: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-ester using silica gel column chromatography.
-
Validation: Determine the enantiomeric excess of the separated (S)-alcohol and the (R)-ester (after hydrolysis back to the alcohol) using chiral HPLC or GC. An e.e. >95% is typically desired for pharmaceutical intermediates.
Application Note 2: Precursor to Halogenated Ketones
The secondary alcohol functionality of this compound can be readily oxidized to form 1,1,1-trichloroacetone. Halogenated ketones are valuable, highly reactive intermediates in pharmaceutical synthesis, capable of undergoing various nucleophilic additions and substitutions to build molecular complexity.
Protocol 2: Oxidation to 1,1,1-Trichloroacetone
Objective: To synthesize 1,1,1-trichloroacetone, a reactive electrophilic intermediate.
Principle: A mild oxidizing agent is used to convert the secondary alcohol to a ketone without causing side reactions involving the trichloromethyl group. Swern oxidation or a Dess-Martin periodinane-based oxidation are suitable choices that avoid harsh acidic or basic conditions.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.1 eq) portion-wise. The controlled addition is necessary to manage any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces any remaining DMP. Stir vigorously until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude 1,1,1-trichloroacetone can be purified by distillation or column chromatography if necessary.
Safety and Handling Protocols
This compound and its derivatives must be handled with appropriate care. Contact or inhalation may cause irritation to the eyes, skin, and respiratory tract.[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[6] Work should be conducted in a well-ventilated chemical fume hood.[7][8]
-
Handling: Avoid generating dust or aerosols. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9][10]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place in a suitable container for chemical waste disposal.[7]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7][9]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
While this compound is not a ubiquitous reagent in pharmaceutical manufacturing, its potential should not be overlooked. As a chiral synthon, it offers a platform for creating enantiomerically pure intermediates, such as chiral epoxides, which are highly valuable in drug synthesis. Its conversion to the corresponding ketone further expands its utility as a reactive building block. The protocols outlined in this guide provide a robust starting point for researchers looking to explore the synthetic utility of this unique chlorinated alcohol, encouraging innovation in the development of novel synthetic pathways for future pharmaceutical candidates.
References
- Benchchem. (n.d.). This compound | 76-00-6.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate.
- Fisher Scientific. (2021, October 19). SAFETY DATA SHEET.
- New Jersey Department of Health. (2004, November). 1-CHLORO-2-PROPANOL HAZARD SUMMARY.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate 98%.
- DrugFuture. (n.d.). This compound.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Chloro-2-propanol.
- ChemBK. (2024, April 10). This compound.
- Stack Exchange. (2014, April 21). Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH.
- Benchchem. (n.d.). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis.
- Benchchem. (n.d.). Synthesis of Pharmaceutical Intermediates from 1,2-Dichloro-2-propanol: Application Notes and Protocols.
- PubChem. (n.d.). This compound | C3H5Cl3O | CID 66153.
Sources
- 1. This compound [drugfuture.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. nj.gov [nj.gov]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemos.de [chemos.de]
Application Note: Quantification of 1,1,1-Trichloro-2-propanol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 1,1,1-Trichloro-2-propanol in aqueous matrices, a compound of interest in environmental monitoring and pharmaceutical process control. Due to its volatility and chlorinated nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, offering high sensitivity and selectivity. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, outlining two robust sample preparation techniques—Liquid-Liquid Extraction (LLE) and Purge and Trap (P&T)—followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. This guide emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability.
Introduction
This compound (CAS 76-00-6) is a chlorinated alcohol that may be present in various matrices as an industrial byproduct or a metabolite.[1][2] Its detection and quantification are crucial for assessing environmental contamination and ensuring the purity of pharmaceutical products. Gas Chromatography (GC) is an ideal separation technique for this volatile compound, and when coupled with Mass Spectrometry (MS), it provides definitive identification and accurate quantification.[3]
The choice between Liquid-Liquid Extraction (LLE) and Purge and Trap (P&T) for sample preparation depends on the specific sample matrix, the required detection limits, and the available instrumentation. LLE is a classic and widely accessible technique suitable for a range of analyte concentrations, while P&T offers superior sensitivity for trace-level analysis of volatile organic compounds (VOCs).[4][5][6][7]
This document provides a detailed, step-by-step guide for both sample preparation methods and the subsequent GC-MS analysis of this compound.
Experimental
Reagents and Standards
-
This compound analytical standard: (CAS 76-00-6) of high purity (≥98%).
-
Internal Standard (IS): 1,2,3-Trichloropropane-d5 or a similar deuterated volatile compound not expected to be in the samples.
-
Surrogate Standard (optional but recommended): 2-Bromochlorobenzene or a similar compound to monitor extraction efficiency.
-
Solvents: HPLC or GC-grade methanol, dichloromethane, and pentane.
-
Reagent Water: Deionized water free of interfering analytes.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| Purge and Trap System | Teledyne Tekmar Atomx XYZ or equivalent |
| GC Column | Agilent J&W DB-624 for volatile compounds, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent |
Sample Preparation: Method A - Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting analytes from an aqueous matrix into an immiscible organic solvent.[8][9]
Protocol:
-
Sample Collection: Collect aqueous samples in 40 mL glass vials with PTFE-lined septa, ensuring no headspace.
-
Spiking: Add an appropriate volume of internal standard (and surrogate standard, if used) to a 10 mL aliquot of the sample in a glass vial.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or pentane).
-
Mixing: Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Allow the phases to separate. Centrifugation can be used to break up any emulsions.
-
Drying: Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Sample Preparation: Method B - Purge and Trap (P&T)
P&T is a highly sensitive technique for the analysis of volatile organic compounds in water.[4][6][10]
Protocol:
-
Sample Collection: As per the LLE method.
-
Instrument Setup: Prepare the P&T system according to the manufacturer's instructions.
-
Sparging: Place a 5 mL or 10 mL aliquot of the sample into the sparging vessel. Add the internal standard (and surrogate) directly to the sample in the sparger.
-
Purging: Purge the sample with an inert gas (helium or nitrogen) at a specified flow rate and time to transfer the volatile analytes from the aqueous phase to a sorbent trap.
-
Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS system.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
Based on the mass spectrum of this compound, the following ions are recommended for quantification and qualification. The selection of a quantifier ion is typically based on its abundance and uniqueness, while qualifier ions are used for confirmation of the analyte's identity.[11][12][13][14]
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 45 | 82, 117 |
Note: The m/z 45 ion corresponds to the [C2H5O]+ fragment and is the base peak in the mass spectrum of this compound.
Calibration and Quantification
Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard into reagent water. The concentration range should bracket the expected sample concentrations. Process the calibration standards using the same sample preparation and analysis method as the unknown samples.
Create a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥0.995 is typically required.
Quality Control
To ensure the reliability of the results, a robust quality control protocol should be implemented, including:
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A spiked reagent water sample to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spiked aliquots of a sample to assess matrix effects and method precision.
-
Internal Standard and Surrogate Recoveries: Monitor the recoveries to ensure the efficiency of the sample preparation and analysis.
Workflow Visualization
Caption: GC-MS workflow for this compound analysis.
Conclusion
The GC-MS methods described in this application note provide a reliable and sensitive approach for the quantification of this compound in aqueous samples. The choice between Liquid-Liquid Extraction and Purge and Trap should be based on the specific analytical requirements, such as the desired detection limits and the nature of the sample matrix. By following the detailed protocols and implementing rigorous quality control measures, researchers can obtain accurate and defensible data for this important analyte.
References
-
Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). What are quantifier and qualifier ions in mass spectrometry data for GC-MS or LC-MS?. Retrieved from [Link]
-
GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. Retrieved from [Link]
-
ResearchGate. (2008). Purge and Trap/GC/MS analysis of volatile organic compounds: Advances in sample throughput. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Purge and trap, volatile organic compounds analysis. Retrieved from [Link]
-
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
ResearchGate. (1992). Evaluation of the liquid—liquid extraction technique and application to the determination of volatile halo-organic compounds in chlorinated water. Retrieved from [Link]
-
ResearchGate. (2018). Quantifier ions and qualifier ions used in the selected ion monitoring of PAHs by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2019). GC-MS quantification question. Retrieved from [Link]
-
Spectroscopy Online. (2010). Using Qualifier Ions to Validate Multielement ICP-MS Data in Complex Samples. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What are quantifier and qualifier ions in mass spectrometry data for GC-MS or LC-MS?. Retrieved from [Link]
-
U.S. EPA. (1984). Optimization of Liquid-liquid Extraction Methods for Analysis of Organics in Water. Retrieved from [Link]
-
ResearchGate. (1986). Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay. Retrieved from [Link]
-
ResearchGate. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
ResearchGate. (2012). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
ACS Publications. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Retrieved from [Link]
Sources
- 1. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glsciences.eu [glsciences.eu]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS quantification question - Chromatography Forum [chromforum.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Enhancing Chromatographic Analysis of 1,1,1-Trichloro-2-propanol Through Derivatization
Abstract
This technical guide provides detailed protocols and methodologies for the derivatization of 1,1,1-trichloro-2-propanol, a compound that can present challenges in direct chromatographic analysis due to its polarity. By converting the hydroxyl group into a less polar, more volatile derivative, significant improvements in peak shape, sensitivity, and overall analytical performance can be achieved. This document explores three primary derivatization strategies: silylation for routine quantitative analysis, trifluoroacetylation for enhanced sensitivity with electron capture detection, and chiral derivatization for the determination of enantiomeric purity. Each section offers a comprehensive, step-by-step protocol grounded in established chemical principles, designed for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Rationale for Derivatization
This compound is a halogenated alcohol that finds application in various chemical syntheses. Its direct analysis by gas chromatography (GC) can be problematic. The presence of a polar hydroxyl group often leads to poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[1] This is primarily due to strong interactions with active sites on the column stationary phase.[2] Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1]
The primary advantages of derivatizing this compound include:
-
Increased Volatility: The resulting derivatives have a lower boiling point, making them more amenable to vaporization in the GC inlet.[1][2]
-
Improved Peak Shape: Masking the polar hydroxyl group minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: Derivatized compounds can exhibit better ionization efficiency in mass spectrometry (MS) detectors or allow for the use of more sensitive detectors like the electron capture detector (ECD).[3]
-
Enantiomeric Resolution: The use of a chiral derivatizing agent creates diastereomers from a racemic mixture, which can then be separated on a standard, non-chiral GC column.[1][4][5]
This application note will detail protocols for three effective derivatization techniques: silylation, trifluoroacetylation, and chiral derivatization using Mosher's acid.
Silylation for Quantitative GC-MS Analysis
Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols.[2][6] The process involves the introduction of a trimethylsilyl (TMS) group, which replaces the hydrogen of the hydroxyl moiety.[2][7] This derivatization is highly effective for increasing the volatility and thermal stability of the analyte.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent for this purpose.[6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered alcohols.[6]
Silylation Workflow Diagram
Caption: Workflow for trifluoroacetylation of this compound.
Protocol: Trifluoroacetylation with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, toluene, or ethyl acetate)
-
Base catalyst (e.g., anhydrous pyridine or triethylamine)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve approximately 1-5 mg of the this compound sample in 0.5 mL of the anhydrous solvent in a GC vial.
-
Catalyst Addition: Add a small excess of anhydrous pyridine (e.g., 1.2 equivalents relative to the alcohol). Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion. [3][8]3. Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of TFAA to the solution.
-
Reaction: Cap the vial and heat at 50-60°C for 15-30 minutes. The reaction is typically rapid.
-
Work-up (Optional): After cooling, the reaction can be quenched by adding a small amount of deionized water. The organic layer can then be separated for analysis. This step helps remove excess reagent and the pyridinium trifluoroacetate salt.
-
Analysis: The organic layer is ready for injection into a GC system, preferably equipped with an ECD.
Expected Outcome: The formation of the trifluoroacetyl ester significantly increases the volatility and thermal stability of the analyte. The presence of the trifluoromethyl group leads to a very strong signal on an ECD, allowing for detection at much lower concentrations compared to flame ionization detection (FID) or MS.
| Parameter | After Silylation (GC-MS) | After Trifluoroacetylation (GC-ECD) |
| Derivative | TMS-ether | Trifluoroacetyl-ester |
| Detector | Mass Spectrometer (MS) | Electron Capture Detector (ECD) |
| Sensitivity | Good | Excellent (trace levels) [3] |
| Selectivity | High (based on m/z) | High for electronegative compounds |
Chiral Derivatization for Enantiomeric Purity Analysis
For chiral molecules like this compound, determining the enantiomeric excess (%ee) is often a critical requirement, particularly in pharmaceutical applications. One robust method for this is to derivatize the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). [4]This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using a standard, non-chiral GC column. [1] Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and its more reactive acid chloride (MTPA-Cl), are widely used for this purpose. [4][9]
Chiral Derivatization Logical Diagram
Caption: Principle of chiral derivatization for enantiomeric analysis.
Protocol: Mosher's Ester Formation with (R)-MTPA-Cl
Materials:
-
This compound sample (racemic or enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF, or pyridine) [10]* Anhydrous base (e.g., pyridine or triethylamine)
-
GC vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: In a clean, dry GC vial, dissolve approximately 1-5 mg of the this compound sample in 0.5 mL of anhydrous DCM.
-
Base Addition: Add a small excess of anhydrous pyridine (e.g., 1.2 equivalents relative to the alcohol). [1]3. Derivatization: Slowly add a slight molar excess (e.g., 1.1 equivalents) of (R)-MTPA-Cl to the solution. Cap the vial and stir or vortex the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis. [1]4. Work-up: Quench the reaction by adding a small amount of deionized water. Separate the organic layer. The aqueous layer can be extracted again with DCM to ensure complete recovery of the product.
-
Analysis: The combined organic layers are dried (e.g., over anhydrous Na₂SO₄), and the resulting solution is ready for injection into a GC-MS or GC-FID system equipped with a standard non-chiral column.
Expected Outcome: The chromatogram will show two distinct peaks corresponding to the two diastereomeric Mosher's esters. The ratio of the peak areas directly corresponds to the ratio of the (R) and (S) enantiomers in the original sample, allowing for the calculation of enantiomeric excess (%ee).
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Conclusion
Derivatization is an indispensable tool for overcoming the challenges associated with the direct chromatographic analysis of this compound. Silylation with BSTFA offers a robust method for routine quantitative analysis by GC-MS. For applications requiring higher sensitivity, trifluoroacetylation with TFAA provides an excellent alternative for trace analysis using GC-ECD. Finally, chiral derivatization with Mosher's acid chloride enables the accurate determination of enantiomeric purity on standard GC instrumentation. The selection of the appropriate derivatization strategy should be guided by the specific analytical goals, required sensitivity, and available instrumentation.
References
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
Wikipedia. Silylation. Available from: [Link]
-
Wikipedia. Mosher's acid. Available from: [Link]
-
Restek. GC Derivatization. Available from: [Link]
-
Sharma, A., et al. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. 2013. Available from: [Link]
-
The Retort. Mosher's Acid. Available from: [Link]
-
YouTube. How I Used Mosher Esters in my PhD. Available from: [Link]
-
Wood, R. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science. 1968. Available from: [Link]
-
Kuitunen, M.L., et al. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. 2020. Available from: [Link]
-
Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available from: [Link]
-
Pernet-Coudrier, B., et al. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules. 2023. Available from: [Link]
-
David, F., & Sandra, P. Derivatization Methods in GC and GC/MS. Gas Chromatography. 2013. Available from: [Link]
- Grosu, I., et al. Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Revista de Chimie. 2017. Available from: https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Grosu-Muntean/d117070b865518b0e77d7045c71d9f4e4e9a38f0
-
Liu, Z., & Miller, M.J. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Organic Letters. 2011. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
DrugFuture. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Available from: [Link]
-
Li, Y., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Retort [www1.udel.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of 1,1,1-Trichloro-2-propanol as an Internal Standard in Chromatography
Introduction: The Principle of Internal Standardization
In quantitative analytical chromatography, the goal is to determine the precise concentration of a target analyte within a sample. However, the analytical process is susceptible to variations that can introduce errors. Minor fluctuations in injection volume, sample evaporation during preparation, or drifts in detector response can all compromise the accuracy and precision of the results. The internal standard (IS) method is a powerful technique employed to correct for these potential errors.[1][2]
An internal standard is a compound of known concentration that is added to all samples—calibrants, quality controls, and unknowns—prior to sample preparation and analysis.[3][4] The fundamental principle is that the internal standard will be affected by procedural variations in the same manner as the analyte of interest.[1] Therefore, instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[2] This ratio remains stable even if volumetric losses or injection inconsistencies occur, thereby significantly enhancing the robustness and reliability of the analytical method.[1][5]
This guide provides a detailed exploration of 1,1,1-Trichloro-2-propanol (CAS No. 76-00-6) , outlining its properties and providing a comprehensive protocol for its effective use as an internal standard in gas chromatography (GC).
Why this compound?
The selection of an appropriate internal standard is critical to the success of the method.[6][7] The ideal IS should be chemically similar to the analyte but not naturally present in the samples, and it must be chromatographically resolved from all other components.[1][4] this compound emerges as a suitable candidate for several reasons:
-
Structural Features: As a small, chlorinated alcohol, it is structurally analogous to a range of analytes, including industrial solvents, pharmaceutical intermediates, and environmental contaminants.
-
Chromatographic Behavior: Its volatility and polarity are well-suited for gas chromatography, allowing it to elute in a reasonable timeframe without excessive peak tailing on common stationary phases.
-
Detector Sensitivity: The presence of three chlorine atoms provides a strong signal for detectors sensitive to halogenated compounds, such as an Electron Capture Detector (ECD), and yields characteristic fragment ions in Mass Spectrometry (MS), facilitating unambiguous identification and quantification.
-
Commercial Availability: It is readily available as a high-purity analytical standard.
Physicochemical Properties and Characterization
A thorough understanding of the internal standard's properties is essential for method development.
| Property | Value | Reference(s) |
| CAS Number | 76-00-6 | [8][9] |
| Molecular Formula | C₃H₅Cl₃O | [10][11][12] |
| Molecular Weight | 163.43 g/mol | [9][11][12] |
| Appearance | Monoclinic crystals or colorless liquid with a camphor-like odor. | [8][9] |
| Boiling Point | 161-162 °C | [9] |
| Melting Point | 50 °C | [9] |
| Solubility | Freely soluble in alcohol and ether; slightly soluble in water. | [9] |
| Synonyms | 1,1,1-Trichloroisopropyl alcohol, Trichloroisopropanol, Isopral. | [8][9][12] |
Experimental Protocol: Quantification of a Chlorinated Analyte by GC-MS
This section provides a step-by-step protocol for using this compound as an internal standard for the quantification of a hypothetical analyte, 2,4,6-Trichloroanisole (TCA), in a solvent matrix.
Materials and Reagents
-
Internal Standard: this compound, analytical standard grade (≥99% purity).
-
Analyte: 2,4,6-Trichloroanisole (TCA), analytical standard grade (≥99% purity).
-
Solvent: Methanol, HPLC or Purge-and-Trap grade.
-
Apparatus: Calibrated analytical balance, Class A volumetric flasks and pipettes, autosampler vials with septa.
Preparation of Standard Solutions
Accuracy begins with the precise preparation of stock solutions.
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound.
-
Quantitatively transfer the solid to a 25 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Mix thoroughly.
-
Label as "IS Stock" and store at 4°C.
-
-
Analyte (TCA) Stock Solution (1000 µg/mL):
-
Follow the same procedure as above using ~25 mg of 2,4,6-Trichloroanisole.
-
Label as "Analyte Stock" and store at 4°C.
-
-
Internal Standard (IS) Working Solution (50 µg/mL):
-
Pipette 2.5 mL of the "IS Stock" solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
Preparation of Calibration Curve Standards
The calibration curve is constructed by preparing standards with varying analyte concentrations but a constant internal standard concentration.
-
Label five 10 mL volumetric flasks as CAL-1 through CAL-5.
-
To each flask, add exactly 1.0 mL of the "IS Working Solution" (50 µg/mL). This results in a final IS concentration of 5 µg/mL in each calibrant.
-
Add the "Analyte Stock" solution to each flask according to the table below.
-
Dilute each flask to the 10 mL mark with methanol and mix thoroughly.
-
Transfer each standard to a labeled autosampler vial.
| Standard ID | Volume of Analyte Stock (1000 µg/mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL-1 | 10 µL | 1.0 | 5.0 |
| CAL-2 | 25 µL | 2.5 | 5.0 |
| CAL-3 | 50 µL | 5.0 | 5.0 |
| CAL-4 | 100 µL | 10.0 | 5.0 |
| CAL-5 | 250 µL | 25.0 | 5.0 |
Sample Preparation
-
For each unknown sample, pipette 9.0 mL into a 10 mL volumetric flask.
-
Crucially, add exactly 1.0 mL of the "IS Working Solution" (50 µg/mL) to the flask.
-
Dilute to the mark with methanol if necessary and mix thoroughly.
-
Transfer the final solution to a labeled autosampler vial.
Causality Note: Adding the internal standard at the earliest possible stage of sample preparation ensures that any subsequent volumetric loss during extraction, concentration, or transfer steps affects both the analyte and the IS equally, preserving the integrity of their peak area ratio.[1][4]
GC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 240°C (hold 3 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | TCA: m/z 210; IS (this compound): m/z 79 |
| Qualifier Ions | TCA: m/z 195, 160; IS: m/z 81, 117 |
Data Analysis Workflow
The quantification process relies on calculating the relative response factor and plotting a calibration curve based on ratios.
Caption: Workflow for quantitative analysis using the internal standard method.
Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation. The use of an internal standard is a cornerstone of robust methods that align with ICH Q2(R1/R2) guidelines.[5][13]
Key Validation Parameters
-
Specificity: The primary requirement is baseline resolution (Rs > 1.5) between the analyte, the internal standard, and any potential interferences from the sample matrix.[6] This ensures that peak integration is not compromised.
-
Linearity: The calibration curve, plotted as the ratio of peak areas versus the ratio of concentrations, must demonstrate excellent linearity, typically with a coefficient of determination (r²) of ≥ 0.995.
-
Accuracy & Precision: The internal standard method dramatically improves accuracy (closeness to the true value) and precision (reproducibility of measurements). It effectively mitigates random errors introduced during sample handling.[5]
Data Presentation: The Impact of Internal Standardization
The following table presents hypothetical validation data to illustrate the improvement in method performance when using this compound as an internal standard.
| Validation Parameter | Without Internal Standard | With Internal Standard |
| Accuracy (% Recovery) | ||
| Low QC (2.5 µg/mL) | 94.5% | 99.7% |
| Mid QC (10 µg/mL) | 105.2% | 100.5% |
| High QC (20 µg/mL) | 96.1% | 99.2% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 4.8% | 0.9% |
| Intermediate Precision | 6.2% | 1.3% |
As the data shows, the internal standard corrects for variations, bringing recovery values closer to 100% and significantly reducing the relative standard deviation (%RSD), indicating a more precise and reliable method.
Logical Framework for Error Correction
The internal standard acts as a self-correcting reference within each individual sample analysis.
Caption: Logical diagram showing how the internal standard ratio corrects for volumetric errors.
Conclusion
This compound is a viable and effective internal standard for the quantitative analysis of chlorinated and other small organic molecules by gas chromatography. Its physicochemical properties allow for robust chromatographic performance and sensitive detection. By compensating for unavoidable variations in sample preparation and instrument performance, its use significantly enhances the accuracy, precision, and overall trustworthiness of analytical data, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
-
This compound - ChemBK . (2024). ChemBK. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . (n.d.). Retrieved from [Link]
-
This compound . (n.d.). DrugFuture. Retrieved from [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis . (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Internal Standards: How Does It Work? . (n.d.). LCGC. Retrieved from [Link]
-
(S)-1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 6999056 . (n.d.). PubChem. Retrieved from [Link]
-
Liquid Chromatography | How to Use Internal Standards . (2024). Mason Technology. Retrieved from [Link]
-
This compound | C3H5Cl3O | CID 66153 . (n.d.). PubChem. Retrieved from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration . (2024). Environics. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures . (2023). U.S. Food & Drug Administration (FDA). Retrieved from [Link]
-
Some considerations in the use of internal standards in analytical method development . (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. environics.com [environics.com]
- 8. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound [drugfuture.com]
- 10. chembk.com [chembk.com]
- 11. (S)-1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 6999056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes & Protocols: Synthesis of α-Aryloxyisobutyric Acids via the Bargellini Reaction Using 1,1,1-Trichloro-2-methyl-2-propanol
Abstract
This document provides a comprehensive guide for the synthesis of α-aryloxyisobutyric acids, a critical structural motif in various pharmacologically active compounds, notably the fibrate class of lipid-lowering drugs. The protocol detailed herein utilizes the Bargellini reaction, a powerful one-pot, three-component reaction. Specifically, this guide focuses on the use of 1,1,1-Trichloro-2-methyl-2-propanol (also known as Chloretone or Chlorobutanol) as a direct and efficient precursor for the electrophilic intermediate, reacting with a phenol and acetone in the presence of a strong base. We provide in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and data interpretation notes for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of α-Aryloxyisobutyric Acids
The α-aryloxyisobutyric acid scaffold is a cornerstone in medicinal chemistry. Its most prominent application is in the fibrate class of drugs, such as clofibrate and fenofibrate, which are widely prescribed to manage hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).[1][2] The gem-dimethyl group adjacent to the carboxylic acid function sterically hinders metabolic pathways like β-oxidation and acyl glucuronidation, contributing to favorable pharmacokinetic profiles.[3]
The Bargellini reaction, discovered by Guido Bargellini in 1906, offers a convergent and atom-economical route to these valuable structures.[4][5] The classic approach involves the condensation of a phenol, a ketone (typically acetone), and chloroform under strongly basic conditions.[1][5] This application note details a refined protocol using the stable, solid reagent 1,1,1-Trichloro-2-methyl-2-propanol (Chloretone), which serves as a precursor to the reactive electrophile, simplifying handling and reaction setup.
The Bargellini Reaction: Mechanistic Insights
The accepted mechanism for the Bargellini reaction involves several key steps. When using 1,1,1-Trichloro-2-methyl-2-propanol, the reaction is believed to proceed through the in situ formation of a highly reactive intermediate under basic conditions.
Step 1: Deprotonation and Intermediate Formation The strong base, typically powdered sodium hydroxide, deprotonates both the phenol to form the more nucleophilic phenoxide ion and the hydroxyl group of 1,1,1-Trichloro-2-methyl-2-propanol.
Step 2: Formation of the Dichloroepoxide Intermediate The resulting alkoxide of 1,1,1-Trichloro-2-methyl-2-propanol undergoes a rapid intramolecular substitution, expelling a chloride ion to form the critical intermediate: 2,2-dichloro-3,3-dimethyloxirane, often referred to as the "Bargellini epoxide".[6][7] This epoxide is highly electrophilic.
Step 3: Nucleophilic Attack by the Phenoxide The sodium phenoxide, acting as the nucleophile, attacks the sterically hindered carbon of the dichloroepoxide. This ring-opening is an SN2-type reaction, which may have substantial SN1 character, leading to the formation of an α-aryloxy-α,α-dichloroacyl chloride intermediate.[6][7]
Step 4: Hydrolysis to the Carboxylic Acid Under the strongly basic aqueous conditions of the reaction and subsequent work-up, the gem-dichloro moiety and the acyl chloride are hydrolyzed to yield the final α-aryloxyisobutyric acid, which is isolated as its carboxylate salt before acidification.[3][8]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed Mechanism of the Bargellini Reaction.
Experimental Protocol
This protocol provides a general method for the synthesis of an α-aryloxyisobutyric acid, exemplified by the preparation of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid).
Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | |
| 4-Chlorophenol | (Reagent grade, ≥99%) |
| 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | (Chloretone, ≥98%) |
| Sodium Hydroxide (NaOH) | (Pellets or freshly pulverized powder, ≥97%) |
| Acetone | (ACS grade, anhydrous) |
| Diethyl Ether | (ACS grade) |
| Hydrochloric Acid (HCl) | (Concentrated, 37%) |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | (Anhydrous) |
| Equipment | |
| Round-bottom flask (250 mL) | with magnetic stir bar |
| Reflux condenser | |
| Heating mantle with stirrer | |
| Separatory funnel (500 mL) | |
| Beakers, Erlenmeyer flasks | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| pH paper or pH meter |
Safety Precautions
-
1,1,1-Trichloro-2-methyl-2-propanol: Harmful if swallowed and may cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood.[4][6]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is highly exothermic; control the rate of addition and temperature carefully.
-
4-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Acetone & Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present.
-
Hydrochloric Acid: Corrosive. Causes severe burns. Handle with care in a fume hood.
Always wear appropriate PPE (lab coat, safety goggles, chemical-resistant gloves) throughout the procedure.
Step-by-Step Procedure
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (e.g., 12.85 g, 0.1 mol).
-
Add acetone (e.g., 80 mL) to dissolve the phenol.
-
Carefully add freshly pulverized sodium hydroxide (e.g., 24.0 g, 0.6 mol) to the stirred solution. Note: The addition is exothermic. The mixture may become a thick slurry.
-
Add 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate (e.g., 18.65 g, 0.1 mol).
-
Attach a reflux condenser to the flask.
Reaction Execution 6. Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle. 7. Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with dilute HCl, extracting with ether, and spotting against the starting phenol.
Work-up and Isolation 8. After the reaction is complete, cool the flask to room temperature. 9. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. 10. Transfer the aqueous mixture to a 500 mL separatory funnel. 11. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and non-acidic byproducts. Discard the organic layers. 12. Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a white solid. 13. Collect the solid product by vacuum filtration using a Buchner funnel. 14. Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts.
Purification 15. The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or toluene. 16. Dissolve the crude solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. 17. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The workflow is summarized in the diagram below.
Caption: Experimental Workflow for Synthesis.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for 2-(4-chlorophenoxy)-2-methylpropanoic acid |
| Melting Point | Compare with literature value (e.g., 116-118 °C for Clofibric Acid). A sharp melting point indicates high purity. |
| ¹H NMR | Expect signals for aromatic protons, and a characteristic singlet for the two equivalent methyl groups (gem-dimethyl) around 1.6 ppm. The carboxylic acid proton will be a broad singlet, often downfield (>10 ppm). |
| ¹³C NMR | Expect signals for the quaternary carbon of the isobutyrate group, the carbonyl carbon, and aromatic carbons. |
| FT-IR | Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O ether stretches. |
| Mass Spectrometry | Observe the molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻ in ESI-neg mode) corresponding to the calculated molecular weight. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Ineffective Base: Ensure NaOH is freshly pulverized and as anhydrous as possible. Moisture can consume the base and inhibit the formation of the necessary intermediates.
-
Temperature Control: The reaction is exothermic.[7] If the temperature rises too quickly, side reactions such as the self-condensation of acetone to mesityl oxide can occur, reducing the yield.[3]
-
Incomplete Reaction: Ensure sufficient reaction time. Monitor by TLC until the starting phenol is consumed.
-
-
Purification Issues:
-
Oily Product: If the product oils out during acidification instead of precipitating, it may be due to impurities. Extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo. The resulting crude oil can then be purified by column chromatography or induced to crystallize.
-
Incomplete Removal of Phenol: The initial ether wash is crucial. If starting material persists, consider an additional wash with a dilute, weak base like sodium bicarbonate solution during the work-up, which can help remove unreacted phenol without deprotonating the less acidic product.
-
-
Expert Tip: The use of phase-transfer catalysts (e.g., tetrabutylammonium salts) has been shown to improve yields and allow for milder reaction conditions in some Bargellini protocols by facilitating the interaction between the aqueous base and organic reagents.[3]
Conclusion
The Bargellini reaction, particularly when employing 1,1,1-Trichloro-2-methyl-2-propanol, represents a robust and efficient method for the synthesis of α-aryloxyisobutyric acids. This protocol provides a reliable foundation for laboratory-scale synthesis, enabling access to important pharmaceutical scaffolds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this methodology for the development of novel chemical entities.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate.
- Grokipedia. (2026, January 7). Bargellini reaction.
-
Serafini, M., Tron, G. C., & Pirali, T. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558. [Link]
-
Wikipedia. (n.d.). Bargellini reaction. Retrieved from [Link]
-
Cvetovich, R. J., et al. (2005). An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction. The Journal of Organic Chemistry, 70(21), 8560–8563. [Link]
-
SynArchive. (n.d.). Bargellini Reaction. Retrieved from [Link]
- Nagan, K., & Ramalakshmi, N. (2015). Synthesis of Novel Phenoxy—Isobutyric Acid Derivatives, Reaction of Ketone under Bargellinic Reaction Conditions. International Journal of ChemTech Research, 8(8), 1248-1252.
- Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).
-
El-Emary, T. I. (2016, April 15). How can I purify esterefication product? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Miller, J. A. (2013, September 20). How can I purify carboxylic acid? [Online forum post]. ResearchGate. Retrieved from [Link]
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
Sources
- 1. synarchive.com [synarchive.com]
- 2. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,1,1-Trichloro-2-propanol for Industrial Cleaning Applications
Abstract
This document provides a comprehensive technical guide for the application of 1,1,1-Trichloro-2-propanol (CAS No. 76-00-6) as a solvent in industrial cleaning processes. As a chlorinated solvent, it offers potent cleaning capabilities for challenging industrial contaminants such as greases, oils, and fats.[1] This guide is intended for researchers, process chemists, and engineers, detailing the solvent's physicochemical properties, critical health and safety protocols, and step-by-step application procedures for common cleaning methodologies. The protocols herein are designed with an emphasis on safety, regulatory compliance, and process validation to ensure reliable and responsible use.
Section 1: Solvent Profile and Physicochemical Properties
This compound, also known as trichloroisopropanol, is a chlorinated organic compound that exists as a colorless liquid or a solid with a characteristic pungent, camphor-like odor.[1][2][3] Its chemical structure, featuring both a trichloromethyl group and a hydroxyl group, imparts a unique solvency profile, making it effective against a range of both non-polar and semi-polar contaminants. It is primarily utilized as a cosolvent, surfactant, and cleaning agent for degreasing and surface preparation in the metal treatment, electronics, and printing industries.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 76-00-6 | [1][4] |
| Molecular Formula | C₃H₅Cl₃O | [1][4] |
| Molecular Weight | 163.43 g/mol | [4] |
| Appearance | Colorless liquid or monoclinic crystals | [2][3] |
| Odor | Pungent, camphor-like | [1][3] |
| Melting Point | 50.5 °C | [1] |
| Boiling Point | 161-162 °C | [3] |
| Density (approx.) | 1.5578 g/cm³ | [1] |
| Solubility | Soluble in water and various organic solvents |[1][2] |
Section 2: Critical Health, Safety, and Environmental (HSE) Protocols
The use of any chlorinated solvent necessitates stringent adherence to safety and environmental protocols. This compound is classified as a hazardous substance with specific risks that must be managed through engineering controls, proper work practices, and personal protective equipment.
Hazard Identification and GHS Classification
-
Acute Toxicity (Oral): Harmful if swallowed.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][5][6]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) and Handling
All handling of this compound must be conducted in a well-ventilated area, preferably within a fume hood.[5][7]
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile rubber). Consult supplier-specific glove compatibility charts.[8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield for splash protection.[5][7]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with organic vapor cartridges.
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical aid if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]
Environmental and Disposal Considerations
This compound is a Volatile Organic Compound (VOC), and its emissions are regulated.[9] All cleaning systems should be enclosed to the greatest extent possible to minimize fugitive emissions.[10]
-
Waste Disposal: Spent solvent and contaminated materials (wipes, PPE) must be collected in labeled, sealed containers and disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][9] Do not discharge into drains or the environment.
Diagram: General Safety Workflow
Caption: Workflow for safe handling of this compound.
Section 3: Industrial Cleaning Applications & Rationale
The efficacy of this compound stems from its molecular structure, which allows it to dissolve a wide range of soils common in industrial settings.
-
Metal Surface Degreasing: The trichloromethyl group provides high solvency for non-polar substances like machine oils, greases, and cutting fluids. This makes it an effective pre-treatment solvent before painting, plating, or coating operations.[1]
-
Electronics Cleaning: In the electronics industry, it can be used for precision cleaning to remove flux residues, fingerprints, and other contaminants from printed circuit boards (PCBs) and other components. Its defined boiling point and volatility allow for residue-free drying.[1]
-
Printing Industry Applications: The solvent's ability to dissolve fats and oils makes it suitable for cleaning ink residues from printing plates and machinery components.[1]
Section 4: Standard Operating Protocols
The following protocols are generalized and must be adapted to specific equipment, substrates, and contaminants. A preliminary material compatibility test (Protocol 4.3) is mandatory before implementing any cleaning procedure.
Protocol 4.1: Manual Immersion & Wipe Cleaning
This protocol is suitable for small-scale cleaning or for components with complex geometries.
-
Scope: Manual cleaning of small to medium-sized parts to remove oils, greases, and other organic soils.
-
Materials:
-
This compound
-
Immersion tank with lid (stainless steel or other compatible material)
-
Low-linting industrial wipes
-
Appropriate PPE
-
Labeled hazardous waste container
-
-
Procedure:
-
Preparation: Ensure the work area is well-ventilated. Don all required PPE.
-
Solvent Bath: Fill the immersion tank with a sufficient volume of this compound to fully submerge the parts. Keep the tank covered when not in use to minimize emissions.[11]
-
Immersion: Carefully place the contaminated parts into the solvent bath. Allow parts to soak for 5-15 minutes, depending on the soil level. Agitation (manual or ultrasonic) can be used to enhance cleaning efficiency.
-
Manual Action: For stubborn soils, use a compatible brush or low-linting wipe soaked in the solvent to gently scrub the surface.
-
Removal & Drying: Remove the parts from the bath and hang them on a drip rack to allow excess solvent to drain back into the tank. Allow parts to air dry completely in a ventilated area.
-
Waste Management: Place all used wipes and contaminated materials into the designated hazardous waste container.
-
Shutdown: Securely cover the immersion tank. Doff PPE and wash hands thoroughly.
-
Diagram: Manual Immersion Cleaning Workflow
Caption: Step-by-step workflow for manual immersion cleaning.
Protocol 4.2: Material Compatibility Testing
Causality: Chlorinated solvents can be aggressive towards certain plastics and elastomers, causing swelling, embrittlement, or dissolution. This protocol is a self-validating system to prevent catastrophic failure of components during cleaning.
-
Scope: To determine the compatibility of substrate materials (polymers, elastomers, metals, coatings) with this compound.
-
Materials:
-
Test coupons of each substrate material (e.g., 1x2 inch squares)
-
Glass beakers with watch glass covers
-
Analytical balance (0.1 mg resolution)
-
Calipers
-
Durometer (for elastomers)
-
This compound
-
-
Procedure:
-
Pre-Test Analysis: For each test coupon, record the following baseline data:
-
Weight (to 0.1 mg)
-
Dimensions (length, width, thickness)
-
Hardness (for elastomers)
-
Visual appearance (color, texture, clarity)
-
-
Immersion: Place one coupon in a labeled glass beaker and add enough solvent to fully submerge it. Cover with a watch glass. Prepare a control coupon that is not immersed.
-
Exposure: Let the coupon soak for a predetermined time relevant to the cleaning process (e.g., 24 hours for an accelerated test). The test should be conducted at the intended cleaning process temperature.
-
Post-Test Analysis:
-
Remove the coupon, allow it to air dry completely, and let it return to room temperature.
-
Re-measure and record the weight, dimensions, hardness, and visual appearance.
-
-
Evaluation: Compare the pre-test and post-test data. Any significant change indicates incompatibility.
-
Table 2: Material Compatibility Log
| Material ID | Pre-Weight (g) | Post-Weight (g) | % Change | Visual Change (Y/N) | Pass/Fail |
|---|---|---|---|---|---|
| | | | | | |
Section 5: Quality Control and Process Validation
Ensuring consistent cleaning performance is critical. The following methods can be used to validate the effectiveness of the cleaning protocol.
-
Visual Inspection: The simplest method. Inspect the cleaned surface under good lighting, with magnification if necessary, for any visible residue or soil.
-
Water Break Test: For metal surfaces, this test validates the removal of hydrophobic (oily) films. A clean surface will hold a continuous sheet of deionized water. If the water beads up or breaks away, the surface is still contaminated.
-
Solvent Monitoring: Periodically test the cleaning bath for contamination. An increase in non-volatile residue (NVR) indicates that the solvent is becoming saturated with soil and may need to be replaced or distilled.
Conclusion
This compound is a powerful and effective solvent for a range of industrial cleaning applications. Its utility is directly linked to its potent solvency for common industrial contaminants. However, its classification as a hazardous chlorinated solvent demands a disciplined approach to handling, safety, and environmental stewardship. By following the detailed protocols for safe handling, material compatibility testing, and process validation outlined in this guide, users can leverage its cleaning performance while minimizing risks to personnel and the environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate.
- ChemBK. (2024). This compound.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- European Chlorinated Solvent Association (ECSA). (2008).
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Propanol, 1,1,1-trichloro-2-methyl-, hemihydrate.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1,3-Dichloro-2-propanol.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 1-CHLORO-2-PROPANOL.
- Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
- U.S. Environmental Protection Agency. (n.d.). Control Techniques Guidelines: Industrial Cleaning Solvents.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Ecolink. (2023). Exploring Chlorinated Solvents Uses in Industrial Applications. Retrieved from an industrial solvent supplier's blog.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for 1,1,1-Trichloroethane.
- Merck Index. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 76-00-6.
- Sterlitech Corporation. (n.d.).
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.).
- National Council of Educational Research and Training (NCERT). (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
- Texwipe. (n.d.). DISINFECTANTS AND CLEANERS.
-
Wikipedia. (n.d.). Inhalant. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes & Protocols: A Guide to the Asymmetric Reduction of 1-Chloro-2-propanone
Abstract
The enantioselective synthesis of chiral halohydrins is of paramount importance in the pharmaceutical and fine chemical industries, where they serve as versatile chiral building blocks for a multitude of bioactive molecules.[1][2] Specifically, optically active (R)- and (S)-1-chloro-2-propanol are critical intermediates in the synthesis of pharmaceuticals like the antibiotic linezolid and various β-adrenergic receptor blockers.[2][3][4][5] The asymmetric reduction of the prochiral ketone, 1-chloro-2-propanone, presents one of the most direct and atom-economical routes to these valuable compounds.[3][6] This guide provides an in-depth analysis and detailed protocols for two of the most robust methods to achieve this transformation: biocatalytic reduction using whole-cell systems and chemocatalytic asymmetric transfer hydrogenation with ruthenium-based catalysts. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure both scientific integrity and successful implementation.
Introduction: The Strategic Importance of Chiral 1-Chloro-2-propanol
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. As such, the ability to produce single-enantiomer compounds is not merely an academic exercise but a critical necessity for drug efficacy and safety. 1-Chloro-2-propanol is a key C3 chiral synthon, with both (R) and (S) enantiomers providing access to different families of target molecules.[4][5] The direct asymmetric reduction of 1-chloro-2-propanone is a superior strategy compared to routes like kinetic resolution, as it theoretically allows for a 100% yield of the desired enantiomer from the starting ketone.
This guide explores two complementary and powerful methodologies to achieve this transformation with high enantioselectivity.
-
Biocatalysis: Leverages the exquisite selectivity of enzymes within whole microorganisms to perform the reduction under mild, aqueous conditions, offering a "green" and highly effective approach.[3][7]
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes well-defined transition metal complexes with chiral ligands, providing a highly versatile and predictable method that avoids the use of high-pressure hydrogen gas.[8][9][10]
The selection between these methods will depend on factors such as available equipment, scale, substrate scope, and downstream processing considerations.
Biocatalytic Asymmetric Reduction: Harnessing Nature's Catalysts
Biocatalytic reduction employs whole microbial cells or isolated enzymes (alcohol dehydrogenases, ADHs) to reduce the prochiral ketone with high stereoselectivity.[11][12][13] Whole-cell systems, such as those using Rhodococcus erythropolis or various yeast strains, are often preferred for their operational simplicity as they contain the necessary enzymes and cofactor regeneration systems within a self-contained "package".[3][7][14]
Causality of the Biocatalytic System: The core of this process is an ADH enzyme that requires a hydride donor, typically the reduced nicotinamide adenine dinucleotide cofactor (NAD(P)H).[15] Since NAD(P)H is expensive, it must be regenerated in situ. This is achieved by adding a cheap, sacrificial co-substrate, like isopropanol. A second enzyme within the cell oxidizes the isopropanol to acetone, simultaneously reducing NAD(P)⁺ back to NAD(P)H, which can then be used again for the primary reduction of 1-chloro-2-propanone.[3][13] This elegant cycle allows a catalytic amount of the cofactor to drive the reaction to completion.
Caption: Biocatalytic reduction cycle within a whole-cell system.
Protocol 2.1: Whole-Cell Reduction with Rhodococcus erythropolis
This protocol details the asymmetric reduction of 1-chloro-2-propanone to (S)-1-chloro-2-propanol using resting cells of Rhodococcus erythropolis.
I. Materials & Equipment
-
Rhodococcus erythropolis culture
-
Growth medium (e.g., Nutrient Broth or custom medium)
-
Phosphate buffer (100 mM, pH 7.0)
-
1-chloro-2-propanone (substrate)
-
Isopropanol (co-substrate)
-
Shaker incubator
-
Centrifuge and sterile centrifuge tubes
-
Temperature-controlled reaction vessel with agitation
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
II. Experimental Procedure
-
Cell Cultivation: Inoculate the growth medium with Rhodococcus erythropolis. Incubate at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density (late log phase) is reached.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4 °C). Discard the supernatant. Wash the cell pellet twice by resuspending in phosphate buffer and repeating the centrifugation. This "resting cell" preparation minimizes side reactions.[3]
-
Asymmetric Reduction:
-
In a reaction vessel, resuspend the washed cell pellet in phosphate buffer to a final concentration (e.g., 50 g/L dry cell weight).[3]
-
Add isopropanol to a final concentration of 10-15% (v/v).[3] This serves as the hydrogen source for cofactor regeneration.
-
Pre-incubate the cell suspension at 30 °C with agitation (200 rpm) for 30 minutes.
-
Initiate the reaction by adding 1-chloro-2-propanone to a final concentration of 50-75 mM.[3] The substrate can be added neat or as a concentrated solution.
-
-
Reaction Monitoring: Maintain the reaction at 30 °C with constant agitation for 20-24 hours. Monitor the conversion of the substrate and the formation of the product by taking periodic samples and analyzing them by chiral GC or HPLC.[3]
-
Work-up and Purification:
-
Once the reaction is complete, remove the cells by centrifugation (e.g., 8000 x g for 20 min).
-
Extract the supernatant (the aqueous phase containing the product) three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by flash column chromatography or fractional distillation to obtain pure (S)-1-chloro-2-propanol.[3]
-
Data Summary: Biocatalytic Reduction
| Biocatalyst | Co-substrate | Substrate Conc. | Yield (%) | ee (%) | Reference |
| Rhodotorula glutinis | Glucose | N/A | High | 98 (S) | [3][7] |
| Rhodococcus erythropolis A-27 | Isopropanol (25%) | ~50 mM | 93 | >99.9 (S) | [14] |
| Curvularia hominis B-36 | Isopropanol (15%) | N/A | 97.2 | >99.9 | [3] |
Asymmetric Transfer Hydrogenation (ATH): A Chemocatalytic Approach
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones that utilizes a stable hydrogen donor, such as a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, in the presence of a transition metal catalyst.[8][16] Ruthenium(II) complexes bearing chiral diamine ligands, pioneered by Noyori, are particularly effective for this transformation, affording high yields and exceptional enantioselectivities.[1][9][17]
Causality of the ATH System: The efficacy of Noyori-type catalysts stems from a "metal-ligand cooperative" mechanism.[17] The precatalyst, typically a Ru(II)-halide complex, is activated under basic conditions to form a 16-electron ruthenium hydride species.[16] The ketone substrate coordinates to the metal center. In a concerted, six-membered ring transition state, the hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred to the ketone's carbonyl, generating the chiral alcohol product. The choice of ligand chirality—(R,R) or (S,S)—directly dictates the stereochemistry of the resulting alcohol.[18]
Caption: Simplified catalytic cycle for Noyori-type ATH of a ketone.
Protocol 3.1: ATH with Ru(II)-(S,S)-TsDPEN Catalyst
This protocol describes the reduction of 1-chloro-2-propanone to (R)-1-chloro-2-propanol using a commercially available Noyori-type catalyst. Using the (R,R)-TsDPEN catalyst would yield the (S)-product.
I. Materials & Equipment
-
RuCl or similar Ru(II) precatalyst
-
1-chloro-2-propanone (substrate)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
II. Experimental Procedure
-
Reactor Setup: Place the Ru(II) precatalyst (e.g., 0.5-1 mol%) in a Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with an inert gas (Ar or N₂) for 10-15 minutes. It is critical to exclude oxygen and moisture, which can deactivate the catalyst.[6]
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the 1-chloro-2-propanone substrate to the flask.
-
Initiation: Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate) to the stirred solution. The reaction mixture may change color upon activation of the catalyst.
-
Reaction Progress: Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or by taking aliquots (under inert atmosphere) for analysis by GC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify by flash chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure chiral alcohol.
-
Data Summary: Asymmetric Hydrogenation of α-Chloro Ketones
| Catalyst System | Substrate | H₂ Source | Yield (%) | ee (%) | Reference |
| Ru(OTf)(TsDPEN)(η⁶-arene) | α-Chloro aromatic ketones | H₂ (gas) | High | up to 98 | [1] |
| Ir-NNP Ligand | α-Chloroacetophenones | H₂ (gas) | >99 | up to 99.6 | [19] |
| Ru-TsDPEN | 2,3-disubstituted flavanones | HCOOH/NEt₃ | 92 | 99 |
Analysis of Enantiomeric Excess (ee)
Verifying the stereochemical outcome of the reaction is a critical final step. Chiral chromatography is the definitive method for determining the enantiomeric excess of the 1-chloro-2-propanol product.
Principle of Chiral Chromatography: This technique uses a stationary phase that is itself chiral.[20] The two enantiomers of the product form transient diastereomeric complexes with the chiral stationary phase. Because these complexes have different energies, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks.[21] The enantiomeric excess is calculated from the relative areas of these two peaks.
Protocol 4.1: Chiral HPLC Method for 1-Chloro-2-propanol
I. Instrumentation & Materials
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA or similar amylose-based column)[20]
-
HPLC-grade n-hexane and 2-propanol (isopropanol)
-
Sample of purified 1-chloro-2-propanol
II. HPLC Conditions
-
Column: Chiralpak IA (or equivalent)
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 98:2 v/v).[20] Note: The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min[20]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
III. Procedure
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Quantification: Identify the two peaks corresponding to the (R) and (S) enantiomers. Integrate the area of each peak. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak.[21]
Caption: General experimental workflow for asymmetric reduction.
References
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. ACS Publications. [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions (RSC Publishing). [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH. [Link]
-
Asymmetric reduction of α‐halogenated ketones using Lactobacillus brevis ADH. ResearchGate. [Link]
-
Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. PMC - NIH. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Asymmetric Hydrogenation of α-Chloro Aromatic Ketones. Sci-Hub. [Link]
-
The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. [Link]
-
Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol. Applied Biochemistry and Microbiology. [Link]
-
(PDF) Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. ResearchGate. [Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - PubMed Central. [Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. SciSpace. [Link]
-
Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews (RSC Publishing). [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. ACS Publications. [Link]
-
Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - Petukhova - Applied Biochemistry and Microbiology [medbiosci.ru]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1,1-Trichloro-2-propanol
Welcome to the technical support center for the purification of 1,1,1-Trichloro-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this reagent in high purity. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your decision-making process.
Section 1: Technical Profile & Impurity Analysis
A foundational understanding of this compound's properties is critical for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76-00-6 | [1][2][3] |
| Molecular Formula | C₃H₅Cl₃O | [2][3][4] |
| Molecular Weight | 163.43 g/mol | [3][4] |
| Appearance | Monoclinic crystals or colorless liquid | [2][3] |
| Odor | Camphor-like, pungent | [1][3] |
| Melting Point | 50-51 °C | [1][3][5] |
| Boiling Point | 161-162 °C (at 760 mmHg) | [3] |
| Solubility | Freely soluble in ethanol and ether; soluble in ~35 parts water. | [3] |
Common Impurities & Their Origin:
The nature of impurities in your crude sample is dictated by its synthetic route. The common preparation via the reaction of 2-propanol with chlorine or chloral with a methyl Grignard reagent can introduce specific contaminants.[1][3]
-
Unreacted Starting Materials: Chloral, 2-propanol.
-
Reaction Byproducts: 1,1-Dichloroacetone, 1,1,1-Trichloroacetone, other over-chlorinated species.[1]
-
Solvent Residues: Tetrahydrofuran (THF), diethyl ether, or other solvents from the reaction.
-
Acidic/Basic Residues: Remnants from reaction workup (e.g., ammonium chloride, hydrochloric acid).
Section 2: General Purification Strategy Workflow
The initial state of your crude product (e.g., dark oil, discolored solid) will guide your primary purification choice. This workflow provides a logical decision-making framework.
Caption: Troubleshooting logic for common recrystallization issues.
Q3: After cooling, no crystals have formed. Is my product lost?
A3: Not at all. This indicates a supersaturated solution that is resistant to crystallization. You need to induce nucleation, the initial formation of a crystal lattice.
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystals to begin forming. [6]2. Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth. [6]3. Extended Cooling: Ensure the solution has spent adequate time in an ice bath (0°C). If that fails, a dry ice/acetone bath can be used, but be cautious not to freeze the solvent itself. [7]4. Reduce Solvent: It's possible you added too much solvent. Gently evaporate some of the solvent by blowing a stream of nitrogen or air over the warm solution and then attempt to cool again.
Section 4: Troubleshooting Guide: Distillation
If your crude product is an oil or if recrystallization proves difficult, vacuum distillation is an excellent alternative. The high boiling point of 161-162°C necessitates performing the distillation under reduced pressure to prevent potential thermal decomposition. [3] Q4: Why is vacuum distillation necessary? Can't I just distill it at atmospheric pressure?
A4: While possible, heating this compound to 162°C for an extended period risks decomposition. Halogenated alcohols can be susceptible to dehydrohalogenation (elimination of HCl) at high temperatures. [8]Vacuum distillation lowers the boiling point to a safer temperature, preserving the integrity of the molecule and preventing the formation of thermally-induced impurities.
Q5: I'm performing a vacuum distillation, but the temperature is fluctuating and I'm getting poor separation. What's wrong?
A5: This is often due to an unstable vacuum or inefficient fractionating column.
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed with vacuum grease and clamps. A fluctuating vacuum (indicated by the manometer) will cause the boiling point to change, leading to poor separation.
-
Use a Fractionating Column: For separating impurities with close boiling points, a simple distillation setup is insufficient. Use a Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation efficiency.
-
Ensure Proper Insulation: Wrap the distillation head and column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent premature condensation.
-
Control the Heating Rate: Bumping (sudden, violent boiling) can be caused by heating too quickly. Use a heating mantle with a stirrer and increase the temperature gradually to maintain a steady distillation rate (e.g., 1-2 drops per second).
Section 5: FAQs for Advanced & Secondary Purification
Q6: My crude product is from a Grignard reaction and I suspect it has inorganic salts. Should I distill it directly?
A6: No. Distilling a crude mixture containing non-volatile solids like salts is not advisable. You should first perform a liquid-liquid extraction (LLE) workup. [9]Dissolve the crude oil in an immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine (saturated NaCl) to remove excess water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and then evaporate the solvent. The resulting oil is now ready for distillation or recrystallization. [9] Q7: My product is >95% pure after distillation, but I need >99% for my application. What should I do?
A7: For achieving very high purity, column chromatography is the next logical step. [10]Given the polarity of the alcohol group, silica gel is a suitable stationary phase.
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will require optimization using Thin Layer Chromatography (TLC).
-
Detection: The compound is not UV-active, so you will need to use a visualization stain for TLC (e.g., potassium permanganate or vanillin stain) to identify the spot corresponding to your product.
Section 6: Safety & Handling
Q8: What are the primary safety concerns when handling this compound?
A8: this compound and its structural analogs are hazardous compounds that must be handled with appropriate precautions. [11][12]
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. [11][13]It is an irritant to the eyes, skin, and respiratory tract. [1][11]* Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [11]* Handling: Avoid creating dust if handling the solid form. [12]Keep containers tightly closed and store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong alkalis. [11][13]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [12] Disclaimer: This guide is for informational purposes only and does not supersede institutional safety protocols or the information provided in a Safety Data Sheet (SDS). Always consult the SDS for this compound before beginning any experimental work.
Section 7: References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
EurekAlert!. (2024). From neutralizing water contamination to creating full-taste, reduced alcohol wine and spirits: success in world first liquid-liquid extraction trial opens up a realm of possibilities. Retrieved from [Link]
-
StudySmarter. (2023). Halogenation of Alcohols: Types & Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of ethanol-water mixtures by liquid-liquid extraction using phosphonium-based ionic liquids. Retrieved from [Link]
-
ACS Publications. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Google Patents. (n.d.). CN1166822A - Preparation of halogenated alcohols. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. CN1166822A - Preparation of halogenated alcohols - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
degradation pathways of 1,1,1-Trichloro-2-propanol under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,1,1-Trichloro-2-propanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Understanding the Degradation Pathway of this compound under Acidic Conditions
The degradation of this compound in acidic media is a classic example of an acid-catalyzed dehydration reaction. The reaction proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate and the distribution of products.
The Proposed Mechanism:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid (e.g., sulfuric acid or phosphoric acid). This converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.[1][2][3]
-
Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation. This is the slow, rate-determining step of the reaction.[2][3]
-
Potential for Rearrangement: Carbocations are susceptible to rearrangement to form more stable species. In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift or a more complex rearrangement involving the trichloromethyl group (a Wagner-Meerwein rearrangement) could occur to form a more stable carbocation.[4][5][6][7][8] The high electronegativity of the trichloromethyl group may influence the likelihood and nature of this rearrangement.
-
Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[2][3]
Expected Degradation Products:
Based on the proposed mechanism, the following degradation products are anticipated:
-
1,1,1-Trichloro-2-propene: This is the direct dehydration product resulting from the loss of water without any rearrangement.
-
Rearrangement Products: Depending on the stability of the rearranged carbocation, other chlorinated propene isomers could be formed. For example, a 1,2-hydride shift would lead to a primary carbocation, which is less stable, making this specific rearrangement less likely. However, more complex rearrangements are possible.
-
Further Degradation Products: Under harsh acidic conditions and in the presence of water, the initial alkene products may undergo further reactions, such as acid-catalyzed hydration to form other alcohols, or polymerization.
Section 2: Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed degradation pathway of this compound.
Caption: Proposed E1 degradation pathway of this compound in acidic conditions.
Section 3: Troubleshooting Guide for Experimental Monitoring
Monitoring the degradation of this compound requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying the volatile parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally labile compounds.
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incompatible solvent. | 1. Use a deactivated liner; trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limits). 3. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system. | 1. Verify oven temperature stability and check for leaks in the gas lines. 2. Perform a leak check using an electronic leak detector. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Carryover from a previous injection. 2. Contaminated syringe or solvent. 3. Septum bleed. | 1. Run several solvent blanks to wash the system. 2. Use high-purity solvents and clean the syringe thoroughly. 3. Use a high-quality, low-bleed septum. |
| No Peaks or Very Small Peaks | 1. Syringe not drawing up the sample. 2. Leak in the injector. 3. Incorrect GC-MS parameters. | 1. Check the syringe for blockages. 2. Check for leaks around the septum and column fittings. 3. Verify the injection volume, split ratio, and MS acquisition parameters. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Pump seals are worn. | 1. Degas the mobile phase thoroughly; purge the pump. 2. Prepare fresh mobile phase using high-purity solvents. 3. Replace the pump seals. |
| Split Peaks | 1. Clogged column frit. 2. Column void. 3. Sample solvent incompatible with the mobile phase. | 1. Backflush the column (if permissible by the manufacturer). 2. Replace the column. 3. Dissolve the sample in the mobile phase. |
| Changes in Retention Time | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction. | 1. Prepare the mobile phase carefully and consistently. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a steady flow rate. |
Section 4: Experimental Protocol: Monitoring Acid-Catalyzed Degradation of this compound by GC-MS
This protocol provides a general framework for studying the degradation of this compound under acidic conditions.
4.1 Materials and Reagents
-
This compound (analytical standard grade)
-
Sulfuric acid (concentrated, ACS grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium bicarbonate (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
GC vials with septa
4.2 Reaction Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 ppm).
-
In a series of reaction vials, add a specific volume of the stock solution.
-
Carefully add the acidic solution (e.g., a specific concentration of sulfuric acid in water) to initiate the degradation reaction.
-
Incubate the reaction vials at a controlled temperature (e.g., 50 °C) in a water bath or heating block.
-
At predetermined time intervals, remove a vial from the incubator and immediately quench the reaction by adding a sufficient amount of sodium bicarbonate solution to neutralize the acid.
4.3 Sample Preparation for GC-MS Analysis
-
To the quenched reaction mixture, add a known volume of an internal standard solution (e.g., 1,2-dichlorobenzene in dichloromethane).
-
Extract the organic components by adding dichloromethane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4.4 GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
Injector Temperature: 250 °C
-
MS Source Temperature: 230 °C
-
MS Quad Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 35-300)
4.5 Data Analysis
-
Identify the peaks for this compound and its degradation products based on their retention times and mass spectra.
-
Quantify the concentration of each compound using the internal standard method.
-
Plot the concentration of this compound and its degradation products as a function of time to determine the degradation kinetics.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the acid-catalyzed degradation of this compound?
The expected major product is 1,1,1-Trichloro-2-propene, which is the direct dehydration product. However, the formation of rearrangement products is possible and should be investigated.
Q2: How can I confirm the identity of the degradation products?
The most definitive way to identify the degradation products is by comparing their mass spectra and retention times with those of authentic standards. If standards are not available, high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, and NMR spectroscopy can provide structural information.
Q3: My reaction is not proceeding to completion. What could be the issue?
Several factors could lead to an incomplete reaction:
-
Insufficient acid concentration: The acid acts as a catalyst, and a higher concentration may be needed to achieve a reasonable reaction rate.
-
Low temperature: Dehydration reactions are often endothermic and require elevated temperatures to proceed at a practical rate.
-
Presence of a nucleophile: If a strong nucleophile is present in the reaction mixture, it may compete with the elimination reaction and lead to substitution products.
Q4: I am observing multiple unexpected peaks in my chromatogram. What are they?
Unexpected peaks could be due to:
-
Rearrangement products: As discussed, the carbocation intermediate can rearrange to form different alkene isomers.
-
Side reactions: At higher temperatures and acid concentrations, side reactions such as polymerization or further degradation of the initial products can occur.
-
Impurities: The starting material or solvents may contain impurities that are detected by the analytical method.
Q5: What safety precautions should I take when working with this compound and strong acids?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids with extreme care, and always add acid to water, never the other way around.
-
Be aware of the potential hazards of the chlorinated organic compounds, as many are toxic and/or carcinogenic.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Wagner, G. (1899). Über die Umlagerung von Camphen in Isobornylen. Berichte der deutschen chemischen Gesellschaft, 32(2), 2302-2309. [Link]
-
Meerwein, H. (1922). Über die Umlagerung von Pinen in Camphen. Justus Liebigs Annalen der Chemie, 427(1), 1-13. [Link]
-
Libretexts. (2023, August 1). 3.3: Rearrangements. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. [Link]
-
Khan Academy. (n.d.). Dehydration of alcohols. [Link]
-
Cerritos College. (n.d.). Organic Chemistry 211 Laboratory - Synthesis of Alkenes. [Link]
-
Libretexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Experiment 6. Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.). [Link]
-
Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIST. (n.d.). 1,1,1-trichloro-2-methyl-2-propene. NIST Chemistry WebBook. [Link]
Sources
optimizing reaction yield for the synthesis of 1,1,1-Trichloro-2-propanol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,1,1-Trichloro-2-propanol. Here, we dissect the common challenges encountered during its synthesis via the Grignard reaction, providing field-proven insights and solutions to optimize your reaction yield and purity. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.
Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to the carbonyl carbon of chloral (trichloroacetaldehyde).[1] The reaction is highly effective but exquisitely sensitive to procedural variables. Success hinges on rigorous control of reaction conditions, particularly the exclusion of atmospheric moisture and the management of reaction exothermicity.
The overall transformation is as follows:
CCl₃CHO (Chloral) + CH₃MgBr (Methylmagnesium Bromide) → CCl₃CH(OMgBr)CH₃ (Alkoxide Intermediate)
CCl₃CH(OMgBr)CH₃ + H₃O⁺ (Acidic Workup) → CCl₃CH(OH)CH₃ (this compound)
Below, we illustrate the core reaction mechanism.
Caption: Mechanism for the synthesis of this compound.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What's wrong?
A: This is a classic problem, almost always pointing to inhibition of the Grignard reagent formation. The root causes are typically:
-
Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the methyl halide.[2] This oxide layer is inert and must be physically or chemically removed.
-
Presence of Water: Grignard reagents are extremely potent bases and nucleophiles. They react violently and preferentially with even trace amounts of water, which is a far more acidic proton source than the electrophilic carbonyl of chloral.[3] This "quenching" reaction converts the Grignard reagent into methane gas, rendering it useless for the desired synthesis.
Solutions:
-
Activate the Magnesium: Before adding the solvent, place the magnesium turnings in the flame-dried flask and gently grind them with a glass rod to expose fresh metal surfaces.[4] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[3] The iodine chemically etches the MgO layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, activating the surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum immediately before use.[2][5] Use a freshly opened bottle of anhydrous diethyl ether or THF, or solvent passed through an activated alumina column.[4]
Q: The reaction initiated, but my final isolated yield is disappointingly low. What are the likely culprits?
A: Low yield after a successful initiation points to issues during the reaction or workup. Key factors to investigate include:
-
Impure Reagents: Using wet chloral (or chloral hydrate directly without dehydration) will destroy the Grignard reagent. Chloral hydrate must be dehydrated, typically by distillation from concentrated sulfuric acid, to yield anhydrous chloral before use.[6][7]
-
Suboptimal Stoichiometry: It is wise to prepare a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to compensate for any unavoidable quenching by trace moisture or other impurities.[4]
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent (CH₃MgBr) reacts with the unreacted starting material (CH₃Br). This is minimized by adding the alkyl halide slowly to the magnesium to maintain a low concentration.[5]
-
Poor Temperature Control: The formation of the Grignard reagent is exothermic.[8] If the reaction becomes too vigorous, solvent can be lost, and side reactions can increase. Conversely, the addition of the Grignard reagent to chloral should be done at a reduced temperature (e.g., 0 °C) to prevent side reactions and ensure controlled addition.
Issue 2: Side Product Formation and Purification Challenges
Q: During purification by distillation, I observe a fraction with a boiling point inconsistent with my product or starting materials. What could it be?
A: Besides the Wurtz coupling product (ethane, which would be lost as a gas), other side products can form. If an ester was used as the starting material instead of an aldehyde, double addition could occur.[9][10] With chloral, a potential side reaction under certain conditions could be a reduction or enolization, though the primary concern is ensuring the 1:1 addition. The most likely non-gaseous byproduct is the homocoupling product of your alkyl halide if the Grignard formation was inefficient.
Solutions:
-
Controlled Addition: Add the methyl halide dropwise to the magnesium suspension to ensure it reacts as it is added, minimizing its concentration and thus the Wurtz side reaction.[5] Similarly, add the prepared Grignard reagent slowly to the cooled chloral solution.
-
Characterize Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the impurity. This information is crucial for diagnosing the specific side reaction that is occurring.
-
Optimize Purification: this compound is a solid at room temperature (mp 50°C) with a boiling point of 161-162°C.[1] This allows for purification by either recrystallization or fractional distillation. Ensure your distillation apparatus is efficient to achieve good separation.
Experimental Protocols & Data
Table 1: Physical Properties of Key Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.39 | 57 | 98 (decomposes)[6] |
| Anhydrous Chloral | C₂HCl₃O | 147.39 | -57.5 | 97.8 |
| Methylmagnesium Bromide | CH₃MgBr | ~107.23 (in solution) | N/A | N/A |
| This compound | C₃H₅Cl₃O | 163.43 | 50 | 161-162[1] |
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from anhydrous chloral and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl bromide or iodide
-
Anhydrous diethyl ether or THF
-
Anhydrous chloral
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Add a portion of the anhydrous ether via syringe.
-
In the dropping funnel, prepare a solution of methyl bromide (1.0 eq) in anhydrous ether.
-
Add a small amount of the methyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes.
-
-
Reaction with Chloral:
-
Cool the freshly prepared Grignard reagent in an ice bath (0 °C).
-
Prepare a solution of anhydrous chloral (1.0 eq) in anhydrous ether and add it to the dropping funnel.
-
Add the chloral solution dropwise to the stirred, cooled Grignard reagent. A thick precipitate will form. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude solid product by recrystallization from a suitable solvent or by vacuum distillation.
-
Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing low yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Can I use chloral hydrate directly in the reaction? No. Chloral hydrate contains a molecule of water for every molecule of chloral.[6] This water will react with and destroy at least two equivalents of the Grignard reagent, drastically reducing or completely inhibiting the desired reaction. The chloral hydrate must be dehydrated to anhydrous chloral prior to use.
Q2: What is the best solvent for this Grignard reaction? Anhydrous diethyl ether is the traditional and a very effective solvent. Tetrahydrofuran (THF) can also be used and is sometimes preferred as it can better solvate the Grignard reagent.[5] The choice may depend on the specific alkyl halide used and the desired reaction temperature. The key requirement for any solvent is that it must be anhydrous and unreactive towards the Grignard reagent.
Q3: My lab only has methyl iodide, not methyl bromide. Can I use it to prepare the Grignard reagent? Yes, methyl iodide can be used to prepare methylmagnesium iodide. The procedure is analogous. However, methyl iodide is more reactive than methyl bromide, which can sometimes lead to a higher incidence of side reactions like Wurtz coupling. Slower addition rates and diligent temperature control are even more critical when using methyl iodide.
Q4: How do I safely quench a large-scale Grignard reaction? Quenching is highly exothermic and can be dangerous if done too quickly. Always perform the quench in an ice bath to dissipate heat. The quenching agent (e.g., saturated NH₄Cl) must be added very slowly and dropwise with vigorous stirring. Never add water directly to a concentrated Grignard solution, as the reaction can be explosive. For large-scale reactions, consider adding the reaction mixture to the quenching solution, rather than the other way around, to maintain better control.
References
-
DrugFuture. (2023). This compound. Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Chloral hydrate. Retrieved from [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 7. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
identifying and minimizing side reactions of 1,1,1-Trichloro-2-propanol
Welcome to the technical support center for 1,1,1-Trichloro-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side reactions, ensuring the integrity and purity of your experimental outcomes.
I. Understanding the Core Chemistry: Synthesis and Reactivity
This compound is typically synthesized via the Grignard reaction between chloral (trichloroacetaldehyde) and a methylating agent, most commonly methylmagnesium bromide. While this reaction is effective, the presence of the highly reactive trichloromethyl group and the susceptibility of Grignard reagents to various side reactions necessitate careful control of experimental parameters.
II. Troubleshooting Guide: Side Reaction Identification and Mitigation
This section addresses common issues encountered during the synthesis and handling of this compound.
FAQ 1: My reaction yield is significantly lower than expected, and I've isolated a high-boiling point byproduct. What could be the issue?
Possible Cause: A likely culprit for reduced yields and the formation of a high-boiling point impurity is a Wurtz-type coupling reaction. This side reaction involves the coupling of the Grignard reagent with the alkyl halide from which it was formed, or with another molecule of the alkyl halide. In the context of using methylmagnesium bromide, this can lead to the formation of biphenyl-like impurities if bromobenzene was used as a starting material for a different Grignard reagent in the same labware, or more commonly, the formation of ethane from the coupling of methyl groups. However, a more significant issue in Grignard reactions is the reaction with unreacted starting materials.
Mitigation Strategies:
-
Controlled Addition: Add the solution of chloral to the Grignard reagent slowly and at a controlled temperature, typically between 0 and 10 °C. This minimizes localized high concentrations of reactants that can favor side reactions.[1]
-
High Purity Magnesium: Use high-purity magnesium turnings for the preparation of the Grignard reagent. Oxide layers on the magnesium can hinder the reaction and promote side product formation.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., dry argon or nitrogen) to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.
FAQ 2: During workup with a basic solution, I'm observing the formation of an acidic impurity. What is happening?
Possible Cause: The trichloromethyl group in this compound is susceptible to hydrolysis under strong basic conditions. This can lead to the formation of a carboxylic acid, in this case, likely propionic acid, through a haloform-type reaction mechanism.[2][3][4] The presence of three hydroxyl groups on a single carbon is unstable and leads to dehydration.[3][4]
Mechanism of Basic Hydrolysis:
Caption: Basic hydrolysis of this compound.
Mitigation Strategies:
-
Mild Workup Conditions: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of strong bases. This provides a mildly acidic workup that neutralizes the alkoxide intermediate without promoting hydrolysis of the trichloromethyl group.
-
Temperature Control: Perform the workup at low temperatures (0-5 °C) to minimize the rate of any potential hydrolysis.
-
Avoid Excess Base: If a basic wash is necessary for purification, use a weak base like sodium bicarbonate and minimize the contact time.
FAQ 3: My purified product shows signs of degradation upon storage or during distillation. What is the cause and how can I prevent it?
Possible Cause: Chlorinated alcohols can undergo thermal degradation, especially at elevated temperatures. The primary degradation pathway is the elimination of hydrogen chloride (HCl), which can catalyze further decomposition.[5][6]
Mitigation Strategies:
-
Vacuum Distillation: Purify this compound by distillation under reduced pressure. This lowers the boiling point and minimizes thermal stress on the molecule.
-
Storage Conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.
-
Stabilizers: For long-term storage, consider the addition of a small amount of a stabilizer, such as a hindered amine or an epoxide, to scavenge any acidic byproducts that may form.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether
-
Chloral (trichloroacetaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl bromide or iodide in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously.
-
Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chloral:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of chloral in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification of this compound
Method A: Recrystallization
This compound is a solid at room temperature, making recrystallization a viable purification method.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Method B: Vacuum Distillation
For larger quantities or to remove non-volatile impurities, vacuum distillation is preferred.
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the flask to initiate distillation.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
IV. Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of this compound and identifying any side products.
Table 1: Typical GC-MS Parameters for Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
V. Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
VI. References
-
Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. (n.d.). Teledyne Tekmar. Retrieved January 14, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019, April 24). Reddit. Retrieved January 14, 2026, from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). OI Analytical. Retrieved January 14, 2026, from [Link]
-
Methods for preventing over addition of Grignard reagent. (2020, January 28). Science Madness. Retrieved January 14, 2026, from [Link]
-
Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH. (2014, April 21). Stack Exchange. Retrieved January 14, 2026, from [Link]
-
The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is. (n.d.). Vedantu. Retrieved January 14, 2026, from [Link]
-
Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. (2024, August 6). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PubMed Central. Retrieved January 14, 2026, from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? (2016, July 15). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. (2004, December 2). Eurochlor. Retrieved January 14, 2026, from [Link]
-
Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is:. (n.d.). Infinity Learn. Retrieved January 14, 2026, from [Link]
-
Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (2022, August 21). Digital Commons @ Michigan Tech. Retrieved January 14, 2026, from [Link]
-
The major product formed when 1,1,1-trichloro-propane is treate-Turito. (n.d.). Turito. Retrieved January 14, 2026, from [Link]
-
CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. (2020, June 15). YouTube. Retrieved January 14, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The major product formed when 1 1 1trichloropropane class 12 chemistry CBSE [vedantu.com]
- 4. The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is: [infinitylearn.com]
- 5. mdpi.com [mdpi.com]
- 6. "Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wa" by Zhuo Xu, Victor Ierulli et al. [digitalcommons.mtu.edu]
- 7. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,1,1-Trichloro-2-propanol in Solution
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 1,1,1-Trichloro-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust and reproducible experimental protocols.
This compound, with its secondary alcohol group adjacent to a sterically demanding and highly electronegative trichloromethyl group, presents unique stability challenges. Its susceptibility to degradation, primarily through hydrolysis and elimination reactions, can be influenced by a variety of experimental parameters including pH, solvent choice, and storage conditions. This guide provides troubleshooting advice and validated protocols to mitigate these issues.
Troubleshooting Guide: Diagnosis and Resolution of Common Stability Issues
This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation for the observed issue and offers a direct path to resolution.
Q1: My this compound solution has developed a yellow-brown discoloration and a sharp, acidic odor. What is happening?
A1: This is a classic sign of chemical degradation, likely proceeding through base-catalyzed hydrolysis.
Causality: The trichloromethyl group is a strong electron-withdrawing group, making the carbinol proton (the hydrogen on the carbon bearing the -OH group) slightly acidic and the molecule susceptible to base-catalyzed reactions. In the presence of a base (even mild bases or a pH > 7), the molecule can undergo hydrolysis.
The process likely involves the initial formation of an unstable intermediate that eliminates chloride ions. The acidic odor you detect is likely from the formation of hydrogen chloride (HCl) as chloride ions are eliminated and react with any available protons.[1][2] The yellow-brown discoloration often results from the formation of complex, conjugated polymeric or condensation products that absorb visible light.
Proposed Degradation Pathway:
Under alkaline conditions, 1,1,1-trichloroalkanes are known to hydrolyze to carboxylic acids.[1][2][3] A plausible pathway for this compound involves a similar hydrolysis, followed by rearrangement and elimination to form acidic byproducts.
Caption: Proposed alkaline degradation of this compound.
Resolution Protocol:
-
Discard the Solution: Do not use the degraded solution as it contains impurities and the concentration of the active compound is no longer accurate. Dispose of it according to your institution's hazardous waste guidelines.[4][5]
-
pH Control: Prepare fresh solutions in a pH-controlled environment. For aqueous solutions, use a buffer system to maintain a slightly acidic pH (e.g., pH 4-6). The stability of many chlorinated compounds is highly pH-dependent.[6][7]
-
Solvent Choice: If your protocol allows, consider using an aprotic organic solvent such as acetonitrile or a less reactive protic solvent like ethanol, where the compound is more soluble and less prone to hydrolysis.[8][9]
Q2: I observed a precipitate forming in my aqueous stock solution, which was stored in the refrigerator. What is the cause?
A2: This is likely due to the limited and temperature-dependent aqueous solubility of this compound.
Causality: this compound has limited solubility in water (approximately 1 part in 35 parts water, or ~28 g/L).[9] Solubility of many organic compounds decreases at lower temperatures. When you refrigerate a solution that is near its saturation point at room temperature, the compound can crystallize or "crash out" of the solution.
Resolution Protocol:
-
Confirm Identity: Gently warm the solution to room temperature. If the precipitate redissolves, the issue is temperature-dependent solubility. If it does not, it may be a degradation product, and the solution should be discarded.
-
Prepare Lower Concentration Stocks: If possible, work with more dilute aqueous stock solutions that remain stable at your intended storage temperature.
-
Utilize a Co-Solvent: For applications requiring higher concentrations, consider using a water-miscible co-solvent. For example, preparing a concentrated primary stock in ethanol or DMSO and then diluting it into your aqueous experimental medium can maintain solubility. This compound is freely soluble in ethanol.[8][9]
Q3: The potency of my standard solution is decreasing over time, leading to inconsistent results. How can I prepare and store a stable solution?
A3: Maximizing the stability and shelf-life of your solution requires a multi-faceted approach focusing on controlling key environmental factors: pH, solvent, temperature, and atmosphere.
Causality: The gradual loss of potency is a direct result of slow chemical degradation. Each environmental factor can accelerate specific degradation pathways. High pH promotes hydrolysis[1][3], oxygen can facilitate oxidative processes, and light can provide the energy for photolytic degradation.
Key Stability Parameters
| Parameter | Recommendation | Rationale |
| pH (Aqueous) | Maintain pH 4-6 | Minimizes both acid and base-catalyzed hydrolysis.[6] |
| Solvent | Aprotic (e.g., Acetonitrile) or Alcohol (e.g., Ethanol) | High solubility and reduced risk of hydrolysis.[8][9] |
| Temperature | Store at 2-8°C | Reduces the rate of all chemical reactions.[10] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents potential oxidative degradation.[4][8] |
| Light | Amber Vials / Protect from Light | Prevents photolytic decomposition. |
Comprehensive Stabilization Workflow:
Caption: Workflow for preparing a stabilized solution of this compound.
Please see the Experimental Protocols section for a detailed step-by-step guide based on this workflow.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for dissolving this compound?
-
For maximum stability and high solubility, HPLC-grade acetonitrile is an excellent choice. Anhydrous ethanol is also a very good option, as the compound is freely soluble in it.[8][9] For biological applications requiring aqueous media, preparing a concentrated stock in a compatible organic solvent like DMSO or ethanol and then performing a final dilution is recommended.
-
-
Q: What pH range should I maintain for my aqueous solutions?
-
Q: How should I store my stock solutions to maximize shelf-life?
-
Q: What are the likely degradation products I should monitor for?
-
Based on the degradation of similar chlorinated compounds, you should monitor for the appearance of new peaks in your chromatogram. Potential acidic byproducts include trichloroacetic acid and hydrochloric acid.[12][13] Other potential byproducts could include chloroform, particularly under certain conditions.[14]
-
-
Q: Can I use buffers? If so, which ones are recommended?
-
Yes, buffered solutions are highly recommended for aqueous applications. Use a buffer system that is stable and non-reactive in your pH range of interest (pH 4-6), such as a citrate or acetate buffer. Avoid amine-based buffers (e.g., Tris) if you are working with other reactive species, as the amine could potentially act as a nucleophile. Always confirm that the chosen buffer does not interfere with your downstream analysis.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mg/mL in Acetonitrile)
Objective: To prepare a stable, high-concentration stock solution for long-term storage and subsequent dilution.
Methodology:
-
Preparation: Allow the container of solid this compound (CAS 76-00-6) to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh 100 mg of this compound into a 10 mL amber glass volumetric flask.
-
Dissolution: Add approximately 8 mL of HPLC-grade acetonitrile. Cap and vortex until the solid is completely dissolved.
-
Final Volume: Bring the flask to the 10 mL mark with acetonitrile. Cap and invert several times to ensure homogeneity.
-
Inert Atmosphere: Uncap the flask and gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Storage: Transfer the solution to smaller volume amber glass vials with PTFE-lined screw caps. Purge the headspace of each vial with inert gas before sealing tightly.
-
Labeling and Storage: Label the vials clearly with the compound name, concentration, solvent, date, and your initials. Store in a refrigerator at 2-8°C.
Protocol 2: Monitoring Solution Stability via HPLC-UV
Objective: To provide a self-validating method to assess the stability of this compound over time.
Methodology:
-
Initial Analysis (T=0): Immediately after preparing your stock solution (as per Protocol 1), perform an HPLC-UV analysis.
-
Suggested Conditions (starting point, optimization may be required):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, low UV may be necessary)
-
Injection Volume: 10 µL
-
-
-
Establish Baseline: Record the peak area and retention time of the main this compound peak. Note the absence or presence of any other peaks. This is your T=0 reference.
-
Time-Point Analysis: Store the stock solution under your desired conditions. At regular intervals (e.g., 1 week, 2 weeks, 1 month), re-analyze an aliquot of the solution using the identical HPLC method.
-
Data Comparison:
-
Potency: Compare the peak area of the main peak at each time point to the T=0 value. A decrease of >5% may indicate significant degradation.
-
Purity: Look for the appearance of new peaks in the chromatogram. The emergence of new peaks is a direct indicator of the formation of degradation products.
-
By implementing these troubleshooting strategies and validated protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate - Cole-Parmer. (n.d.).
- 1 - SAFETY DATA SHEET. (2025, December 18).
- This compound | 76-00-6 | Benchchem. (n.d.).
- Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. (n.d.).
- 1,1,1-Trichloro-2-Methyl-2-Propanol Hemihydrate - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- US2125381A - Stabilization of chlorinated compounds - Google Patents. (1938, August 2).
- This compound. (n.d.). DrugFuture.
- This compound | C3H5Cl3O | CID 66153 - PubChem. (n.d.).
- This compound, (R)- | C3H5Cl3O - PubChem. (n.d.).
-
1,1,1-Trichloro-2-methyl-2-propanol 98 6001-64-5 - Sigma-Aldrich. (n.d.). Retrieved from
- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. (n.d.). National Institutes of Health (NIH).
- Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012, December 1). The University of Northern Colorado.
- Chemical Properties of 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8). (n.d.). Cheméo.
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved from
- Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous FeCl_(3). The compound (A) is. (n.d.). Allen.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem. (n.d.).
- 2-Propanol, 1,1,1-trichloro-2-methyl-. (n.d.). NIST WebBook.
- Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem. (n.d.). National Institutes of Health (NIH).
- A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes. (n.d.). PubMed Central.
- Degradation Pathways of Trichloroethylene and 1,1,1-Trichloroethane by Mycobacterium sp. TA27. (n.d.).
- 1,1,1-Trichloro-2-methyl-2-propanol PESTANAL, analytical standard 6001-64-5. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Stenutz.
-
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich. Retrieved from
- The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is. (n.d.). Vedantu.
- pH effect on the formation of THM and HAA disinfection byproducts and potential control strategies for food processing. (n.d.). ResearchGate.
- Chlorination of tertiary alcohols. (2024, February). ResearchGate.
- Toxicological Profile for 1,1,1-Trichloroethane. (n.d.).
- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
- The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is:. (n.d.). Infinity Learn.
- Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. (n.d.). PubMed.
- Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27. (n.d.). PubMed.
- Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. (n.d.). Der Pharma Chemica.
- The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydrox.... (2024, September 16). YouTube.
Sources
- 1. The major product formed when 1 1 1trichloropropane class 12 chemistry CBSE [vedantu.com]
- 2. The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is: [infinitylearn.com]
- 3. Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous `FeCl_(3)`. The compound (A) is - [allen.in]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE CAS#: 6001-64-5 [m.chemicalbook.com]
- 9. This compound [drugfuture.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Formation of the 1-Chloro-2-propanol Regioisomer
Prepared by the Gemini Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of 2-chloro-1-propanol from propylene oxide. This document provides in-depth troubleshooting, validated protocols, and a foundational understanding of the reaction mechanisms to empower you to minimize the formation of the undesired 1-chloro-2-propanol regioisomer.
Frequently Asked Questions (FAQs): The Scientific Core
This section addresses the fundamental principles governing the ring-opening of propylene oxide. Understanding these concepts is critical for effective troubleshooting and optimization.
Q1: What is the fundamental reaction mechanism for the formation of 2-chloro-1-propanol and its regioisomer, 1-chloro-2-propanol?
The synthesis of these chlorohydrins involves the ring-opening of an unsymmetrical epoxide, propylene oxide, by a chloride nucleophile. The reaction pathway, and therefore the product distribution, is highly dependent on the pH of the reaction medium. Two primary mechanistic pathways exist:
-
Base-Catalyzed or Strong Nucleophile Pathway: Under basic or neutral conditions, a potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. The reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism. The driving force is the relief of ring strain in the three-membered epoxide ring.[1][2]
-
Acid-Catalyzed Pathway: In the presence of an acid, the epoxide oxygen is first protonated. This protonation makes the epoxide a much better electrophile and weakens the carbon-oxygen bonds.[2][3] The subsequent nucleophilic attack occurs via a mechanism that has characteristics of both SN1 and SN2 reactions.[1][3]
Q2: What key factors control which regioisomer is formed (regioselectivity)?
Regioselectivity is determined by the balance between steric and electronic effects, which is dictated by the reaction conditions.
-
Under Basic/Neutral Conditions (SN2): The reaction is governed by steric hindrance . The chloride nucleophile will preferentially attack the less sterically hindered carbon atom. In propylene oxide, this is the primary carbon (C1), leading to the formation of the desired 2-chloro-1-propanol .[1][2][4]
-
Under Acidic Conditions (SN1/SN2 Hybrid): The reaction is primarily controlled by electronic effects . After the epoxide oxygen is protonated, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted (secondary) carbon (C2) due to the electron-donating effect of the methyl group.[3][5] The nucleophile, therefore, preferentially attacks this more electrophilic, secondary carbon. This pathway leads to the formation of the undesired 1-chloro-2-propanol .[1][2][3][6]
It is a common point of confusion, as some studies show that even with hydrochloric acid, the major product can be 1-chloro-2-propanol (attack at the primary carbon), contrary to the general textbook model.[7] This highlights that the reaction exists on a mechanistic continuum. The goal of this guide is to provide you with the tools to push the equilibrium as far as possible toward the SN2 outcome.
Q3: Why is it critical to minimize the 1-chloro-2-propanol regioisomer?
Minimizing the formation of 1-chloro-2-propanol is crucial for several practical reasons:
-
Purification Challenges: The two regioisomers have very close boiling points, making their separation by fractional distillation difficult, energy-intensive, and often resulting in product loss.[8]
-
Downstream Reactions: If the chlorohydrin is an intermediate, the presence of the wrong isomer can lead to impurities in subsequent steps, complicating synthesis and purification.
-
Final Product Purity: For applications in pharmaceuticals or fine chemicals, high isomeric purity is often a stringent regulatory requirement.
Troubleshooting & Optimization Guide
This section provides solutions to the most common problem encountered during this synthesis: poor regioselectivity.
Issue: My synthesis produces a high ratio of the undesired 1-chloro-2-propanol isomer. What are the primary causes and how can I resolve this?
A high proportion of 1-chloro-2-propanol indicates that the reaction is proceeding, at least in part, through an acid-catalyzed, SN1-like mechanism.
Visualizing the Competing Reaction Pathways
The diagram below illustrates the two competing mechanisms. Your goal is to favor the SN2 pathway on the left.
Caption: Competing Sₙ2 and Acid-Catalyzed pathways for chlorohydrin formation.
Cause 1: Reaction conditions are too acidic.
-
Explanation: The presence of a strong Brønsted acid (like concentrated HCl or H₂SO₄) will aggressively protonate the epoxide, strongly favoring the electronic pathway that leads to the undesired 1-chloro-2-propanol.[2][3]
-
Solution A: Use a Buffered System or Milder Acid. Avoid using strong, non-nucleophilic acids as catalysts. Acetic acid can be a more suitable choice as it is less likely to promote rearrangement or a fully developed carbocation.[9]
-
Solution B: Control Reagent Addition. Instead of adding the epoxide to a strong acid, consider the slow, controlled addition of the acid to the epoxide. This prevents a high concentration of protonated epoxide from building up.[7]
-
Solution C: Lower the Reaction Temperature. Exothermic reactions can create localized hot spots, accelerating side reactions. Running the reaction at a lower temperature (e.g., 0-10 °C) can improve selectivity by favoring the kinetic product, which is often the result of the SN2 pathway.[10][11]
Cause 2: Inappropriate choice of chloride source.
-
Explanation: Using gaseous hydrogen chloride or concentrated hydrochloric acid directly provides both the acid catalyst and the nucleophile, making it difficult to decouple the two effects.
-
Solution: Use a Salt-Based Chloride Source. Employ a chloride salt, such as lithium chloride (LiCl), in conjunction with a milder acid catalyst like glacial acetic acid.[9] This allows for a high concentration of the chloride nucleophile to be present while maintaining a less aggressive level of acidity, thereby favoring the SN2 attack.
Troubleshooting Workflow
Use the following workflow to diagnose and resolve issues with regioselectivity.
Caption: A step-by-step process for optimizing reaction selectivity.
Data Presentation: Physical Properties of Regioisomers
The following table highlights the challenge of separating the desired product from its regioisomeric impurity. The close boiling points necessitate highly efficient fractional distillation.[8][12][13]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Chloro-1-propanol | C₃H₇ClO | 94.54 | 133-134 | ~1.103 |
| 1-Chloro-2-propanol | C₃H₇ClO | 94.54 | 126-127 | ~1.111 |
Experimental Protocols
The following protocols provide a starting point for laboratory execution. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Maximizing 2-Chloro-1-propanol via Nucleophilic Ring-Opening
This protocol is designed to favor the SN2 pathway by using a high concentration of chloride nucleophile under mildly acidic conditions.
Objective: To synthesize 2-chloro-1-propanol with minimal formation of the 1-chloro-2-propanol isomer.
Reagents:
-
Propylene oxide
-
Lithium chloride (LiCl), anhydrous
-
Glacial acetic acid
-
Dichloromethane (DCM) or other suitable solvent, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous lithium chloride (2.0 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.
-
Add propylene oxide (1.0 equivalent) to the dropping funnel.
-
Acidification: Slowly add glacial acetic acid (1.5 equivalents) to the stirred suspension in the flask, maintaining the temperature at 0 °C.
-
Reaction: Add the propylene oxide dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Ensure the internal temperature does not rise above 5-10 °C.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis until the starting epoxide is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Fractional Distillation
This protocol is for purifying the product from any remaining regioisomer.[8][11]
Objective: To separate 2-chloro-1-propanol from the lower-boiling 1-chloro-2-propanol.
Apparatus:
-
Distillation flask with magnetic stir bar
-
Heating mantle
-
Efficient fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser and receiving flasks
-
Vacuum pump and pressure controller (recommended)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Insulating the column is recommended to maintain an efficient temperature gradient.
-
Charge the Flask: Charge the distillation flask with the crude chloropropanol mixture.
-
Distillation:
-
Begin heating the flask gently.
-
If performing under vacuum (recommended to prevent decomposition), slowly reduce the pressure to the desired level (e.g., 50 mmHg).
-
Collect any low-boiling forerun in a separate flask.
-
Slowly collect the first major fraction, which will be enriched in the lower-boiling 1-chloro-2-propanol . Monitor the head temperature closely.
-
When the head temperature begins to rise and stabilize at the boiling point of the desired product, change the receiving flask.
-
Collect the pure 2-chloro-1-propanol fraction, ensuring the temperature at the distillation head remains constant.
-
-
Analysis: Analyze all collected fractions by GC or NMR to confirm their identity and purity.
References
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Electronic Effects in Epoxide Ring Opening. Oregon State University. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
13.6 Ring Opening of Epoxides. YouTube. [Link]
-
Base vs. Acid catalyed epoxide ring openings. Reddit. [Link]
-
Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. ElectronicsAndBooks. [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Chinese Journal of Pharmaceuticals. [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
Propylene Oxide Addition to Hydrochloric Acid: A Textbook Error. ACS Publications. [Link]
-
Reaction of Propylene Oxide with Hydrogen Halides. Journal of the American Chemical Society. [Link]
-
Glycerol. Wikipedia. [Link]
-
Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. PMC - PubMed Central. [Link]
-
Why is 2-chloropropane a major product than 1-chloro propane? Quora. [Link]
-
Fig. S1. The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b) and. ResearchGate. [Link]
-
trimethylene chlorohydrin. Organic Syntheses Procedure. [Link]
-
Reaction mechanisms of Epoxide ring opening with propylene oxide with... ResearchGate. [Link]
-
(PDF) Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. ResearchGate. [Link]
-
Propylene (oxide) synthesis. Sciencemadness Discussion Board. [Link]
-
2-Propanol, 1-chloro-. National Institute of Standards and Technology. [Link]
-
Preparation of 2-chloro-1-propanol. PrepChem.com. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Propanol, 1-chloro- [webbook.nist.gov]
Technical Support Center: Strategies to Improve Enantioselectivity in 1-Chloro-2-propanol Synthesis
Welcome to the Technical Support Center for the enantioselective synthesis of 1-chloro-2-propanol. This critical chiral building block is foundational in the pharmaceutical and fine chemical industries, serving as a key intermediate for numerous bioactive molecules, including the antibiotic linezolid and various beta-blockers.[1][2][3][4] Achieving high enantiomeric excess (ee) is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your synthetic strategies. We will explore the causality behind experimental choices to empower you to overcome common challenges and enhance the enantioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during the synthesis of enantiomerically enriched 1-chloro-2-propanol.
Section 1: Biocatalytic Approaches
Biocatalysis is a powerful and environmentally benign strategy for producing chiral compounds.[5] Methods like the asymmetric reduction of 1-chloro-2-propanone or the kinetic resolution of racemic 1-chloro-2-propanol are valued for their high stereoselectivity.[6]
Q1: My asymmetric reduction of 1-chloro-2-propanone using a whole-cell biocatalyst (e.g., yeast) is showing low enantioselectivity. What are the likely causes and how can I improve it?
A1: Low enantioselectivity in whole-cell reductions can stem from several factors. Here’s a systematic troubleshooting approach:
-
Competing Endogenous Enzymes: The primary issue is often the presence of multiple endogenous alcohol dehydrogenases (ADHs) with conflicting stereoselectivities. While one enzyme may produce the desired (S)-enantiomer, another might produce the (R)-enantiomer, leading to a lower overall ee.
-
Substrate Inhibition or Toxicity: High concentrations of the substrate, 1-chloro-2-propanone, can be toxic to the microbial cells, leading to reduced cell viability and enzymatic activity. This can affect the efficiency of the desired biocatalyst.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and cofactor regeneration can significantly impact enzyme activity and selectivity.
Troubleshooting Workflow for Low Enantioselectivity in Whole-Cell Reduction
Caption: A logical workflow for troubleshooting low enantioselectivity in biocatalytic reductions.
Solutions & Optimization Strategies:
-
Screen Different Biocatalysts: Explore a variety of yeast or bacterial strains. Different organisms possess unique enzyme profiles, and you may find one with a dominant dehydrogenase that favors your desired enantiomer.
-
Optimize Substrate Concentration: Conduct a dose-response experiment to determine the optimal substrate concentration that balances reaction rate and cell viability. A fed-batch approach, where the substrate is added incrementally, can also mitigate toxicity.
-
Control pH and Temperature: Systematically vary the pH and temperature of the reaction to find the optimal conditions for the desired enzyme's activity and selectivity.[7]
-
Enhance Cofactor Regeneration: Ensure an efficient cofactor (e.g., NADPH or NADH) regeneration system is in place. For whole-cell systems, this often involves adding a co-substrate like isopropanol or glucose.[6][8]
-
Transition to Isolated Enzymes: If whole-cell approaches remain problematic, using an isolated and purified alcohol dehydrogenase can eliminate the issue of competing enzymes. This offers greater control over the reaction.[8]
Q2: I'm performing a lipase-catalyzed kinetic resolution of racemic 1-chloro-2-propanol, but the reaction is slow and the enantioselectivity is poor.
A2: In lipase-catalyzed kinetic resolutions, the enzyme selectively acylates one enantiomer, leaving the other unreacted.[1] Poor performance is often linked to the enzyme's environment and the choice of acyl donor.
Key Factors Influencing Lipase-Catalyzed Kinetic Resolution:
| Parameter | Potential Issue | Recommended Solution |
| Enzyme Activity | The lipase may be denatured or inhibited. | Ensure the enzyme is from a reputable source and has been stored correctly. Consider enzyme immobilization to improve stability. |
| Solvent Choice | The solvent can affect the enzyme's conformation and activity. | Screen a variety of non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE).[1] |
| Acyl Donor | The structure of the acyl donor can influence reaction rate and selectivity. | Vinyl acetate is a common and effective choice. Isopropenyl acetate can also be used.[1] |
| Water Content | Anhydrous conditions are crucial as excess water can lead to hydrolysis of the acyl donor and the product ester. | Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[1][7] |
| Temperature | Suboptimal temperature can lead to low enzyme activity or denaturation. | Optimize the reaction temperature, typically between 30-40 °C for many common lipases.[1] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-chloro-2-propanol [1]
-
Reaction Setup: In a flask, dissolve racemic 1-chloro-2-propanol (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene).
-
Add Acyl Donor: Add vinyl acetate (0.6-1.0 equivalent).
-
Add Lipase: Add the lipase preparation (e.g., from Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens), typically 10-50 mg per mmol of substrate.[1]
-
Incubation: Seal the flask and incubate at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the unreacted alcohol.
-
Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The unreacted (S)-1-chloro-2-propanol can then be separated from the acylated (R)-enantiomer by column chromatography.[1]
Section 2: Chemical Catalysis Approaches
Chemical catalysis, particularly asymmetric synthesis, offers direct routes to enantiomerically pure 1-chloro-2-propanol. These methods often involve transition metal catalysts with chiral ligands.[6]
Q3: My palladium-catalyzed asymmetric chlorohydrination of propene is giving low yields and poor enantioselectivity. What should I check?
A3: This reaction is sensitive to several parameters, including the catalyst's integrity, the purity of the reagents, and the reaction conditions.
Troubleshooting Diagram for Asymmetric Chlorohydrination
Caption: A step-by-step guide to troubleshooting palladium-catalyzed asymmetric chlorohydrination.
Detailed Optimization Steps:
-
Catalyst and Ligand Quality:
-
Reagent Purity:
-
Propene: Use high-purity propene gas, as impurities like allene or propyne can interfere with the catalysis.
-
Chloride Source and Co-oxidant: The quality of the copper(II) chloride (CuCl₂), which acts as both a chloride source and a co-oxidant, is crucial. Ensure it is anhydrous if the protocol specifies.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate. Perform a temperature screen (e.g., 0 °C, -10 °C, -20 °C) to find the optimal balance.[7]
-
Pressure: The pressure of the propene gas affects its concentration in the reaction mixture. Optimize the pressure to ensure sufficient substrate is available without leading to side reactions.
-
-
Solvent System: The solvent can influence the catalyst's conformation and the stability of the transition state. A screen of different solvents or solvent mixtures (e.g., THF/water) can reveal a more suitable medium for the reaction.[7]
Q4: I am attempting a hydrolytic kinetic resolution (HKR) of racemic propylene oxide followed by ring-opening to get (S)-1-chloro-2-propanol, but the resolution is not efficient.
A4: The Jacobsen-Katsuki type hydrolytic kinetic resolution using chiral (salen)Co(III) complexes is a highly effective method.[1][2] Inefficiency often points to issues with catalyst activation or the stoichiometry of the reagents.
Key Parameters for Successful Hydrolytic Kinetic Resolution: [1][2]
| Parameter | Common Pitfall | Best Practice |
| Catalyst Activation | Incomplete oxidation of the Co(II) precursor to the active Co(III) species. | The oxidation of the Co(II)-salen complex with an acid (e.g., acetic acid) should result in a distinct color change (orange-red to dark brown). This step should be performed under an inert atmosphere.[2] |
| Water Stoichiometry | Excess water can lead to the hydrolysis of both enantiomers of the epoxide, reducing the yield of the desired unreacted enantiomer. | The amount of water is critical. Typically, 0.5-0.6 equivalents relative to the racemic epoxide are used. Add the water slowly to the reaction mixture.[1] |
| Reaction Temperature | The reaction is often run at or below room temperature. Higher temperatures can decrease selectivity. | Maintain a controlled temperature, often starting at 0 °C and allowing it to slowly warm to room temperature. |
| Subsequent Ring-Opening | Incomplete reaction or side products during the conversion of the enantioenriched (S)-propylene oxide to (S)-1-chloro-2-propanol. | The ring-opening with a chloride source (e.g., an ethereal solution of HCl) should be performed at a low temperature (e.g., 0 °C) to ensure regioselectivity and avoid side reactions.[1] |
Protocol: Catalyst Activation for Hydrolytic Kinetic Resolution [2]
-
Inert Atmosphere: In a flame-dried Schlenk flask under nitrogen or argon, add the chiral Co(II)-salen complex.
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane or toluene.
-
Oxidation: Add a stoichiometric amount of glacial acetic acid and stir at room temperature.
-
Confirmation: Observe the color change from orange-red to dark brown, which indicates the formation of the active Co(III)-salen catalyst. This typically takes 30-60 minutes.
-
Isolation (Optional): The solvent can be removed under reduced pressure to yield the activated catalyst, which can be used directly.
By systematically addressing these common issues, you can significantly improve the enantioselectivity and overall success of your 1-chloro-2-propanol synthesis.
References
- A Comparative Analysis of Catalysts for the Enantioselective Synthesis of (S)-1-Chloro-2-propanol. Benchchem.
- Application Notes and Protocols: Enantioselective Synthesis of (S)-1-Chloro-2-propanol. Benchchem.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
- Application Notes and Protocols for the Catalytic Asymmetric Synthesis of (S)-1-Chloro-2-propanol. Benchchem.
- Significant improvement of the enantioselectivity of a halohydrin dehalogenase for asymmetric epoxide ring opening reactions by protein engineering. PubMed.
- Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis. Benchchem.
- Improving the enantioselectivity of halohydrin dehalogenase for the synthesis of (R)-benzyl glycidyl ether via biocatalytic azidolysis. PubMed.
- Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. ResearchGate.
- Expanding the Scope of Enantioselective Halohydrin Dehalogenases – Group B. FULIR.
- A Comparative Analysis of Synthetic Routes to (S)-1-Chloro-2-propanol for Pharmaceutical and Research Applications. Benchchem.
- A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis. Benchchem.
- Significant improvement of the enantioselectivity of a halohydrin dehalogenase for asymmetric epoxide ring opening reactions by protein engineering. ResearchGate.
- Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing.
- The Pivotal Role of (S)-1-Chloro-2-propanol in Asymmetric Pharmaceutical Synthesis: Applications and Protocols. Benchchem.
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. Available at: [Link]
- Chiral Perovskite Nanocrystals for Asymmetric Reactions: A Highly Enantioselective Strategy for Photocatalytic Synthesis of N-C Axially Chiral Heterocycles. PubMed.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central.
-
9.10: Formation of Halohydrins. Chemistry LibreTexts. Available at: [Link]
-
Halohydrins from Alkenes. Chemistry Steps. Available at: [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Planar-Chiral Cyclophanes via a Chiral Octahedral Cobalt(III)-Templated C–H Macrocyclization. Journal of the American Chemical Society. Available at: [Link]
-
Halohydrin formation (video). Khan Academy. Available at: [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. Available at: [Link]
-
On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
addressing product loss during purification of (S)-1-chloro-2-propanol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-1-chloro-2-propanol. Product loss during this critical step can significantly impact overall yield and project timelines. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental choices.
Frequently Asked Questions (FAQs): General Purification Issues
Q1: What are the primary impurities I should be concerned with when purifying (S)-1-chloro-2-propanol?
The impurity profile of your crude (S)-1-chloro-2-propanol is highly dependent on its synthetic route. However, two impurities are almost universally present and pose the main purification challenges:
-
The Regioisomer (2-chloro-1-propanol): This is the most common process-related impurity, often co-produced during synthesis.[1] Its physical properties, particularly its boiling point, are very close to the desired product, making separation difficult.[2]
-
The Enantiomer ((R)-1-chloro-2-propanol): If your synthesis is not perfectly stereoselective, you will have the undesired (R)-enantiomer present. Enantiomers have identical physical properties (boiling point, density, etc.) in a non-chiral environment, making them impossible to separate by standard techniques like distillation.[2]
Other potential impurities can include unreacted starting materials (e.g., propylene oxide), residual catalysts, solvents, and byproducts like dichloropropanols.[1]
Q2: My crude material is dark. Will this affect my purification and final product?
Yes, a dark color often indicates thermal decomposition or the presence of non-volatile impurities.[2] Attempting to purify a heavily discolored crude product, especially via distillation at atmospheric pressure, can lead to further degradation, lower yields, and contamination of your final product. It is a clear sign that purification conditions, particularly temperature, must be carefully controlled. Vacuum distillation is strongly advised to mitigate this.[2][3]
Q3: Can I lose my product during the aqueous workup before I even start the final purification?
Absolutely. Product loss can occur at several stages during the workup:
-
Emulsion Formation: (S)-1-chloro-2-propanol can contribute to the formation of stable emulsions during extraction. Vigorous shaking is a common cause.[3] This traps product in the interfacial layer, leading to physical loss upon separation. To combat this, use gentle inversions for mixing and add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion.[3]
-
Insufficient Extraction: Due to its solubility in water, a single extraction is often insufficient to recover all the product.[4][5] It is critical to perform multiple extractions (e.g., 3x with a suitable organic solvent like dichloromethane or ethyl acetate) to maximize recovery.[4]
-
Chemical Degradation: Under basic conditions (e.g., a sodium bicarbonate wash), the chlorohydrin can undergo an intramolecular SN2 reaction to form the highly volatile (S)-propylene oxide (Boiling Point: ~34°C).[6] If the workup is performed at elevated temperatures or for prolonged periods, this volatile product can be easily lost.
Troubleshooting Guide: Product Loss During Fractional Distillation
Fractional distillation is the primary method for removing the regioisomer, 2-chloro-1-propanol.[1] However, it is fraught with challenges that can lead to significant product loss.
Q4: My yield after fractional distillation is very low, and the separation of regioisomers is poor. What's going wrong?
This is the most common problem encountered and usually stems from a combination of factors related to the close boiling points of the 1-chloro-2-propanol (126-127°C) and 2-chloro-1-propanol isomers.[1][4]
Here’s how to troubleshoot:
-
Increase Column Efficiency: Your fractionating column may have insufficient theoretical plates for this difficult separation.[2]
-
Solution: Switch to a longer column or use a more efficient packing material (e.g., structured packing or Raschig rings) instead of a simple Vigreux column. Ensure the column is well-insulated (with glass wool or aluminum foil) to maintain the thermal gradient and prevent premature condensation.[2][3]
-
-
Optimize the Reflux Ratio: A low reflux ratio does not allow for sufficient vapor-liquid equilibria to be established in the column, leading to poor separation.[1][2]
-
Solution: Increase the reflux ratio. A good starting point is 5:1 to 10:1 (reflux:takeoff).[1] This will slow down the distillation but significantly improve separation efficiency.
-
-
Ensure Stable Heating: Fluctuations in the heating mantle can disrupt the delicate vapor-liquid equilibrium.[2]
-
Solution: Use an oil bath and a magnetic stirrer with the distillation flask to provide stable, uniform heating. Avoid heating too rapidly.[3]
-
Q5: I suspect my product is decomposing during distillation. What are the signs and how can I prevent it?
Thermal decomposition is a major cause of product loss. The key signs are:
-
A darkening or yellowing of the liquid in the distillation flask.
-
Unstable pressure readings if performing a vacuum distillation.
-
A lower-than-expected yield of a discolored distillate.
The definitive solution is to perform the distillation under reduced pressure (vacuum distillation). [1][2] Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a temperature that minimizes thermal decomposition. For example, at approximately 50 mmHg, the boiling point will be significantly lower than the atmospheric 126-127°C.[1]
Troubleshooting Workflow for Low Purification Yield
Caption: Troubleshooting workflow for low purification yields.
Troubleshooting Guide: Chiral HPLC Purification
If your goal is to separate the (S)- and (R)-enantiomers, you will need to use preparative chiral chromatography.[1][2]
Q6: I am not getting good separation between the (S) and (R) enantiomers on my chiral HPLC column. How can I improve the resolution?
Poor resolution (Rs < 1.5) is a common challenge in chiral separations.[7] Here are the key parameters to adjust:
-
Optimize Mobile Phase: This is the most critical factor. For polysaccharide-based columns (e.g., Chiralcel®), normal-phase elution is a good starting point.[7]
-
Solution: Systematically adjust the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in your non-polar solvent (e.g., n-hexane). Reducing the alcohol percentage typically increases retention and can improve resolution.[7] Sometimes, switching from isopropanol to ethanol can dramatically change selectivity.[7]
-
-
Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates.[7]
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows for more interactions between the analyte and the chiral stationary phase, enhancing separation.
-
-
Adjust Temperature: Temperature can significantly impact chiral recognition.[7]
-
Solution: Use a column oven to control the temperature. Both increasing and decreasing the temperature should be explored, as the effect is not always predictable. A good starting point is 25°C.[7]
-
Data Summary: Comparison of Purification Methods
| Purification Method | Target Impurity Removed | Typical Purity Achieved | Expected Yield/Recovery | Key Advantages | Common Challenges |
| Vacuum Fractional Distillation | Regioisomer (2-chloro-1-propanol) | >95% chemical purity[2] | 85-95%[2] | Scalable, cost-effective for bulk removal of regioisomers. | Requires a column with high theoretical plates; risk of thermal decomposition if not under vacuum.[2] |
| Preparative Chiral HPLC | Enantiomer ((R)-1-chloro-2-propanol) | >99% enantiomeric excess (e.e.)[2] | 70-90%[2] | High-resolution separation of enantiomers. | Costly and time-consuming for large scales; requires significant method development.[2] |
| Enzymatic Kinetic Resolution | Enantiomer ((R)-1-chloro-2-propanol) | >99% e.e. | ~45% (theoretical max is 50%) | High enantioselectivity; mild reaction conditions. | Limited to 50% theoretical yield; requires separation of product from acylated enantiomer.[1][8] |
Experimental Protocol: Optimized Vacuum Fractional Distillation
This protocol is designed to maximize the separation of 1-chloro-2-propanol from its higher-boiling regioisomer while minimizing thermal decomposition.[1]
Apparatus Setup
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating source (oil bath on a magnetic stirrer), a packed fractionating column (e.g., 30 cm packed with Raschig rings), and a distillation head with a thermometer and condenser.
-
Ensure all glassware joints are properly sealed with high-vacuum grease.
-
Connect the vacuum takeoff adapter to a cold trap (cooled with dry ice/acetone) and then to a vacuum pump with a pressure controller.
-
Place a receiving flask in an ice bath to minimize loss of the volatile product.
Caption: Optimized setup for vacuum fractional distillation.
Procedure
-
Charge the Flask: Charge the distillation flask with the crude, dry 1-chloro-2-propanol. Do not fill more than two-thirds full. Add a magnetic stir bar for smooth boiling.[1]
-
Evacuate the System: Begin stirring and slowly reduce the pressure to the target level (e.g., ~50 mmHg).
-
Apply Heat: Gradually heat the oil bath. Observe for the onset of boiling.
-
Establish Reflux: Allow the vapor to rise into the column and establish a steady reflux. Adjust the heat to maintain this reflux without flooding the column.
-
Collect Fractions: Once the temperature at the distillation head stabilizes, begin collecting the forerun (any low-boiling impurities). Once the temperature holds steady at the expected boiling point for (S)-1-chloro-2-propanol at your operating pressure, switch to a clean receiving flask and collect the main product fraction.
-
Monitor Temperature: A sharp drop in temperature at the head often indicates that the main component has distilled. Stop the distillation before the flask goes to dryness to avoid overheating the residue.
-
Analyze Fractions: Analyze the collected fractions by Gas Chromatography (GC) to confirm purity and pooling strategy.[1]
References
- Application Notes and Protocols for the Purification of (S)-1-Chloro-2-propanol. (n.d.). BenchChem.
- Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. (n.d.). BenchChem.
- Purification challenges of (S)-1-Chloro-2-propanol from reaction mixtures. (n.d.). BenchChem.
- Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol. (n.d.). BenchChem.
- Application Notes and Protocols: Enantioselective Synthesis of (S)-1-Chloro-2-propanol. (n.d.). BenchChem.
- (S)-1-Chloro-2-propanol: A Technical Guide to its Reactivity with Nucleophiles. (n.d.). BenchChem.
- 1-Chloro-2-propanol. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
impact of impure starting materials on 1,1,1-Trichloro-2-propanol synthesis
Welcome to the technical support center for the synthesis of 1,1,1-Trichloro-2-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the impact of impure starting materials. The successful synthesis of this compound via the Grignard reaction is critically dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture. This document provides in-depth troubleshooting advice and detailed protocols to ensure reproducible, high-yield outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, tracing them back to their likely causes related to starting material impurities.
Question 1: My Grignard reaction won't start. I've added the methyl halide to the magnesium turnings, but there's no sign of initiation (no heat, no bubbling, no cloudiness). What's wrong?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis and almost always points to two primary culprits: inactive magnesium or the presence of trace moisture.
-
Causality - The Passivated Magnesium Surface: Magnesium turnings readily react with atmospheric oxygen to form a thin, inert layer of magnesium oxide (MgO) on their surface.[1][2] This oxide layer is impervious to the alkyl halide, effectively preventing the electron transfer necessary to form the organomagnesium halide.[2] For the reaction to begin, this layer must be breached to expose fresh, reactive magnesium metal.
-
Causality - The Protic Contaminant: Grignard reagents are exceptionally strong bases and will react preferentially with any available acidic protons, most commonly from water.[3][4] Traces of moisture in your glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[5][6]
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried. Flame-drying under a high vacuum or oven-drying overnight at >120°C is mandatory.[2][7] The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Use High-Purity Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Use solvent from a freshly opened bottle or one that has been dried over a suitable agent like sodium-benzophenone ketyl.
-
Activate the Magnesium: If anhydrous conditions are certain, the magnesium is likely the issue. Several methods can be used for activation:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to break the oxide layer.
-
Chemical Activation (Iodine): Add a single small crystal of iodine to the flask with the magnesium.[1][2][7] The iodine will react with the magnesium surface, creating small amounts of magnesium iodide and exposing fresh metal. The reaction has initiated when the characteristic purple or brown color of the iodine fades.
-
Entrainment: Add a few drops of a more reactive halide, such as 1,2-dibromoethane, to "kick-start" the reaction.
-
Question 2: The reaction initiated, but my final yield of this compound is significantly lower than expected.
Answer:
A low yield after a successful initiation points to the consumption of the Grignard reagent by competing side reactions, most often caused by impurities in the chloral starting material or incomplete conversion.
-
Causality - Grignard Quenching: The primary cause of yield loss is the quenching of the methylmagnesium bromide nucleophile.
-
Water Content: Commercial chloral is often sold as chloral hydrate (Cl₃CCH(OH)₂), its stable, hydrated form.[8] The two hydroxyl protons are highly acidic and will rapidly destroy two equivalents of the Grignard reagent. Anhydrous chloral must be used.
-
Acidic Impurities: Crude chloral can contain dissolved hydrogen chloride (HCl) from its manufacturing process.[9][10] This is another potent proton source that will quench the Grignard reagent.
-
-
Causality - Stoichiometric Imbalance: If the Grignard reagent was not prepared in sufficient excess, any quenching will result in unreacted chloral, thus lowering the yield of the desired product.
Troubleshooting Steps:
-
Verify the Purity of Chloral: Use only anhydrous chloral. If using chloral that has been stored, it may have absorbed atmospheric moisture. It can be purified by distillation from concentrated sulfuric acid.[8]
-
Titrate the Grignard Reagent: Before adding the chloral, it is best practice to determine the exact concentration of your prepared Grignard reagent via titration to ensure accurate stoichiometry.
-
Control the Addition Temperature: The addition of chloral to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0°C) during the addition to minimize side reactions.
Question 3: My final product is contaminated with a significant amount of a chlorinated byproduct. How do I identify it and prevent its formation?
Answer:
The presence of chlorinated byproducts typically arises from impurities in the chloral starting material that also possess a reactive carbonyl group.
-
Causality - Competing Aldehydes: A common impurity in commercially available chloral is 2,2-dichloroacetaldehyde (Cl₂CHCHO).[9][10] This aldehyde will react with methylmagnesium bromide in a manner analogous to chloral, producing the byproduct 1,1-dichloro-2-propanol .
Reaction: Cl₂CHCHO + CH₃MgBr → Cl₂CHCH(OMgBr)CH₃ --(H₃O⁺)--> Cl₂CHCH(OH)CH₃
This byproduct has a similar structure and may be difficult to separate from the desired this compound by standard distillation.
Troubleshooting & Prevention:
-
Source High-Purity Chloral: Whenever possible, obtain chloral from a reputable supplier with a detailed certificate of analysis specifying the maximum allowable levels of dichloroacetaldehyde.
-
Purify the Chloral: If high-purity chloral is unavailable, fractional distillation can be employed to separate chloral (b.p. 97.8°C) from 2,2-dichloroacetaldehyde (b.p. 89-91°C).
-
Characterize the Byproduct: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the byproduct. The presence of a proton signal corresponding to the -CHCl₂ group in the ¹H NMR spectrum would be a key indicator.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters for a successful this compound synthesis?
-
A: The three most critical parameters are: 1) Absolute exclusion of water and protic impurities from all reagents, solvents, and glassware.[3][4] 2) The use of high-purity, activated magnesium for Grignard formation.[1] 3) The use of anhydrous chloral with minimal levels of other aldehyde impurities.[9]
-
-
Q: My magnesium turnings are old and dull. Can I still use them?
-
A: It is highly recommended to use fresh, shiny magnesium turnings.[1] While old magnesium can sometimes be activated (e.g., by grinding or with iodine), its performance can be unreliable, leading to inconsistent initiation times and lower yields.
-
-
Q: Can I use methylmagnesium chloride or iodide instead of the bromide?
-
A: Yes, other methylmagnesium halides can be used. Methylmagnesium bromide is common due to the favorable reactivity of methyl bromide. Chloro-based Grignards can be more difficult to initiate, while iodo-based reagents may be more prone to side reactions like Wurtz coupling.[11]
-
-
Q: What is Wurtz coupling and how does it affect my reaction?
-
A: Wurtz coupling is a side reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a new carbon-carbon bond (R-R). In this synthesis, it would be the reaction of CH₃MgBr with CH₃Br to form ethane. This consumes both the Grignard reagent and the starting halide, reducing the overall yield. It can be more prevalent if there are certain metallic impurities in the magnesium.[1]
-
Data & Visualization
Table 1: Impact of Common Starting Material Impurities
| Starting Material | Impurity | Chemical Formula | Impact on Synthesis | Mitigation Strategy |
| Magnesium | Magnesium Oxide | MgO | Prevents/delays Grignard initiation by forming a passive layer.[1][2] | Use fresh turnings; activate with iodine, 1,2-dibromoethane, or mechanical grinding. |
| Magnesium | Iron, Manganese | Fe, Mn | Catalyzes side reactions like Wurtz coupling, reducing Grignard yield.[12] | Use high-purity "Grignard grade" magnesium. |
| Chloral | Water (as Chloral Hydrate) | H₂O | Quenches two equivalents of Grignard reagent per mole of water, drastically reducing yield.[4][8] | Use anhydrous chloral; purify by distillation from H₂SO₄. |
| Chloral | Hydrogen Chloride | HCl | Acts as a proton source to quench the Grignard reagent.[9][10] | Purify chloral via distillation. |
| Chloral | 2,2-Dichloroacetaldehyde | Cl₂CHCHO | Reacts with Grignard to form 1,1-dichloro-2-propanol, an impurity that is difficult to separate.[9] | Use high-purity chloral or purify by fractional distillation. |
| Solvent (Ether/THF) | Water | H₂O | Quenches Grignard reagent, potentially inhibiting the reaction entirely.[3][5] | Use anhydrous grade solvent; dry rigorously over a suitable agent (e.g., Na/benzophenone). |
Diagrams
Caption: Main synthesis pathway and the competing quenching reaction caused by water impurity.
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Competing reactions leading to desired product and an undesired byproduct.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
-
Glassware: Disassemble all glassware (round-bottom flask, condenser, dropping funnel). Clean and rinse with a suitable solvent (e.g., acetone). Place in a drying oven at 125°C for at least 4 hours, preferably overnight. Assemble the glassware hot from the oven under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere. Alternatively, assemble the cool, clean glassware and flame-dry all surfaces under a high vacuum with a heat gun or Bunsen burner until no more condensation is visible.
-
Solvent (THF): In a suitable flask under an inert atmosphere, add sodium metal pieces to freshly opened, reagent-grade THF. Add a small amount of benzophenone to act as an indicator. Heat the mixture to reflux until a persistent deep blue or purple color develops, indicating the solvent is anhydrous. Distill the THF directly from the sodium/benzophenone ketyl into the reaction flask.
Protocol 2: Synthesis of this compound
-
Grignard Reagent Preparation:
-
To a 500 mL flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under a nitrogen atmosphere), add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 eq) in 100 mL of anhydrous diethyl ether.
-
Add ~10 mL of the methyl bromide solution to the magnesium. Wait for initiation, which is evidenced by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gently warm the flask.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chloral:
-
Cool the prepared Grignard reagent to 0°C using an ice-water bath.
-
Prepare a solution of anhydrous chloral (1.0 eq) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the chloral solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. A thick, white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Continue adding the aqueous solution until two clear layers are visible.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or recrystallization to yield pure this compound.[13]
-
References
- Vertex AI Search. (2024). Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol.
-
Wikipedia. (2024). Grignard reaction. [Link]
-
Filo. (2023). How does water affect a Grignard reaction?[Link]
-
Brainly. (2023). Why must water be excluded from the Grignard reaction?[Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. [Link]
-
Quora. (2019). What happens when a Grignard reagent is treated with water?[Link]
-
ChemBK. (2024). This compound. [Link]
-
DrugFuture. (2023). This compound. [Link]
-
NCBI. (1995). Chloral and Chloral Hydrate. [Link]
- Google Patents. (1985).
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Wikipedia. (2024). Chloral. [Link]
-
Vedantu. (2024). The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
LookChem. (2025). 1,1,1-trichloro-2-methyl-2-propanol. [Link]
-
Chemistry Stack Exchange. (2014). Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH. [Link]
-
PubChem. (2024). Methyl magnesium bromide. [Link]
-
Chegg.com. (2019). Solved Grignard reagent THE GRIGNARD REAGENT-PREPARATION AND. [Link]
-
Protheragen. (2024). Chloral hydrate Impurity 3. [Link]
-
PubChem. (2024). This compound. [Link]
-
SciSpace. (1956). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]
-
Reddit. (2023). Why are chloro-based Grignard reagents harder to form?[Link]
- Google Patents. (1952). US2616929A - Process of manufacturing chloral.
-
Sciencemadness.org. (2016). Grignard successes and failures. [Link]
-
PubChem. (2024). 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate. [Link]
-
Vedantu. (2024). Acetaldehyde on reaction with Grignard reagent. [Link]
-
Organic Chemistry Portal. (2021). Grignard Reaction. [Link]
-
Atlas: School AI Assistant. (2024). Propanal Synthesis from Methyl Magnesium Bromide. [Link]
-
ResearchGate. (2008). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. [Link]
-
Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
EPA. (2009). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. Chloral - Wikipedia [en.wikipedia.org]
- 9. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US4513152A - Chloral purification - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
- 13. This compound [drugfuture.com]
Validation & Comparative
A Guide for Researchers and Drug Development Professionals
Introduction
Chlorinated alcohols are a class of organic compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a propane or ethane backbone. These chemicals are encountered in various contexts, from industrial intermediates and byproducts of chlorination processes to contaminants in food and drinking water.[1][2][3][4] For researchers in toxicology and drug development, a nuanced understanding of their structure-toxicity relationship is paramount for risk assessment and the development of safer alternatives. This guide provides an in-depth comparative analysis of the toxicity of 1,1,1-Trichloro-2-propanol and its structural relatives, grounding the discussion in experimental data and established toxicological principles. We will explore acute toxicity, carcinogenicity, and genotoxicity, and detail the experimental methodologies crucial for their evaluation.
Toxicological Profiles of Key Chlorinated Alcohols
The degree and nature of toxicity among chlorinated alcohols are highly dependent on the number and position of the chlorine atoms. This section outlines the toxicological profiles of several key compounds.
This compound
Also known as trichloroisopropanol, this compound is a solid with a camphor-like odor.[5] Its toxicological data is relatively limited compared to other chlorinated propanols. The primary reported value is its acute oral toxicity.
-
Acute Toxicity : The oral median lethal dose (LD50) in rats is reported as 1 g/kg (1000 mg/kg).[5]
-
Other Effects : It is noted to cause serious eye irritation.[6]
1,3-Dichloro-2-propanol (1,3-DCP)
1,3-DCP is one of the most extensively studied and toxicologically relevant compounds in this class.[7] It is often formed as a contaminant during the production of certain foods and industrial chemicals.[2]
-
Acute Toxicity : 1,3-DCP exhibits high acute toxicity. Reported oral LD50 values in rats range from 81 mg/kg to 110 mg/kg.[8][9][10] It is also toxic upon dermal contact, with a dermal LD50 in rabbits of 590-800 mg/kg, and is fatal if inhaled.[8][9][11]
-
Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[2][10] Long-term studies in rats have shown that it can induce tumors in the liver, kidneys, and bladder.[8][10]
-
Genotoxicity : 1,3-DCP is mutagenic in various in vitro assays, including the bacterial reverse mutation assay (Ames test) in Salmonella typhimurium strains.[2][8] It has also been shown to induce sister chromatid exchange in Chinese hamster cells.[2]
-
Organ Toxicity : The liver and kidneys are primary target organs for 1,3-DCP toxicity.[11][12] Subchronic inhalation exposure in rats led to hepatic necrosis, inflammation, and chronic nephropathy.[12]
2,3-Dichloro-1-propanol (2,3-DCP)
This isomer of dichloropropanol also presents significant toxicological concerns, though data is less extensive than for 1,3-DCP.
-
Acute Toxicity : 2,3-DCP is considered toxic by ingestion and skin contact.[13][14] The oral LD50 in rats is reported to be 90 mg/kg, indicating a high degree of acute toxicity, similar to 1,3-DCP.[10]
-
Carcinogenicity : There is limited evidence of a carcinogenic effect, and it has not been classified by IARC.[13]
-
Genotoxicity : Mutagenicity has been reported, and the substance is noted to potentially cause irreversible mutations.[13]
-
Organ Toxicity : Exposure can lead to damage to the kidneys and liver, with symptoms including jaundice and decreased urinary output, potentially leading to renal failure.[15]
Comparative Analysis of Toxicity
The data reveals a clear structure-activity relationship where dichlorinated propanols are significantly more acutely toxic and carcinogenic than the trichlorinated propanol for which data is available.
| Compound | Chemical Formula | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | IARC Carcinogenicity Classification | Key Target Organs |
| This compound | CCl₃CH(OH)CH₃ | 1000 mg/kg[5] | Not Available | Not Classified | Eyes (irritant)[6] |
| 1,3-Dichloro-2-propanol | CH₂ClCH(OH)CH₂Cl | 81 - 110 mg/kg[8][9][10] | 590 - 800 mg/kg[8][9] | Group 2B (Possibly carcinogenic)[2] | Liver, Kidneys[11][12] |
| 2,3-Dichloro-1-propanol | CH₂ClCHClCH₂OH | 90 mg/kg[10] | Not Available | Not Classified | Liver, Kidneys[15] |
From this comparison, 1,3-DCP and 2,3-DCP are roughly an order of magnitude more acutely toxic via the oral route than this compound. The position of the chlorine atoms appears critical. The high toxicity and carcinogenicity of 1,3-DCP are well-documented, making it a significant compound of concern.[2][7] The toxicological potential of 2,3-DCP regarding liver effects seems to be lower than that of 1,3-DCP, but it remains a highly toxic substance.[7]
Mechanisms of Toxicity
The toxicity of chlorinated alcohols is largely driven by their metabolism. The conversion of these compounds into reactive intermediates is a key step in their toxic action.
Metabolic Activation: The primary metabolic pathway for many chlorinated hydrocarbons involves oxidation by cytochrome P450 enzymes in the liver.[16] For chlorinated propanols, this can lead to the formation of reactive epoxides, such as epichlorohydrin from 1,3-DCP, which are known to be genotoxic.[2] These reactive intermediates can bind covalently to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage, mutations, and cancer initiation. The genotoxicity of alcohol metabolites, such as acetaldehyde, is known to cause DNA lesions that block DNA replication, leading to double-strand breaks.[17][18]
Below is a generalized diagram illustrating the metabolic activation pathway.
Caption: Generalized metabolic pathway of chlorinated propanols.
Key Experimental Protocols for Toxicity Assessment
To ensure scientific integrity, toxicological claims must be supported by robust and reproducible experimental data. In vitro toxicology assays are essential first-tier screening tools to assess the potential hazards of chemicals efficiently.[19][20]
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used and validated short-term assay to assess a substance's potential to induce gene mutations in bacteria. A positive result is indicative of mutagenic potential and is a critical piece of evidence in a genotoxicity profile.
Methodology:
-
Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon. This allows for the detection of various types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation (S9 Fraction): Conduct the assay both with and without an exogenous metabolic activation system. The S9 fraction, derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), simulates mammalian metabolism. This is crucial as many compounds, including chlorinated alcohols, require metabolic activation to become mutagenic.
-
Exposure:
-
Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix with molten top agar.
-
Pour this mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).
-
Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase. Positive and negative controls must be included to validate the assay.
Caption: Experimental workflow for the Ames Test.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test
Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells. It is a key component of the standard genotoxicity testing battery, providing information on chromosomal damage.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes (HPBL), or HepaRG cells). Culture the cells to an appropriate confluency.
-
Exposure: Treat the cells with the test compound at multiple concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytochalasin B Treatment: After the initial exposure, add Cytochalasin B to the culture medium. This compound inhibits cytokinesis (cell division) but not karyokinesis (nuclear division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope. Identify and count the number of binucleated cells containing one or more micronuclei. Micronuclei are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. Cytotoxicity must also be assessed to ensure that observed effects are not artifacts of cell death.
Conclusion
The comparative toxicological data clearly indicate that dichlorinated propanols, specifically 1,3-DCP and 2,3-DCP, are of much greater toxicological concern than this compound. Their high acute toxicity, coupled with the proven carcinogenicity and genotoxicity of 1,3-DCP, underscores the critical influence of molecular structure on biological activity. The likely mechanism for the more potent compounds involves metabolic activation to reactive, DNA-damaging intermediates. For professionals in drug development and chemical safety, this guide highlights the necessity of employing a battery of validated toxicological assays to profile chemical candidates and underscores that even small structural variations can lead to profound differences in toxicological outcomes. Further research is warranted to fully elucidate the toxicological profile of 2,3-DCP and other less-studied chlorinated alcohols to complete our understanding of this important class of compounds.
References
-
Linhart, I., et al. (2013). Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. PubMed. Available at: [Link]
- Merck Index. (N.D.). This compound. Merck Index Online.
-
Hayes, A.W., & Laws, E.R. (1991). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. PubMed. Available at: [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Australian Department of Health.
-
International Agency for Research on Cancer. (2012). 1,3-DICHLORO-2-PROPANOL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. Available at: [Link]
-
Kim, H.Y., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. PubMed. Available at: [Link]
- Santa Cruz Biotechnology. (N.D.).
- TCI Chemicals. (2023).
- Food Standards Australia New Zealand. (2003). CHLOROPROPANOLS IN FOOD. FSANZ.
-
Yilmaz, B., et al. (2024). Chloropropanols and Their Esters in Food: An Updated Review. PubMed Central. Available at: [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. ILO/WHO. Available at: [Link]
- Geiss, K.T., Frazier, J.M., & Dodd, D.E. (N.D.). TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. National Institute of Standards and Technology.
- Haile, B., & Satheesh, N. (N.D.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Bentham Science.
-
Hayes, A.W., & Laws, E.R. (1991). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Semantic Scholar. Available at: [Link]
- Fisher Scientific. (2023).
-
National Center for Biotechnology Information. (N.D.). (+-)-2,3-Dichloro-1-propanol. PubChem. Available at: [Link]
-
O'Keeffe, L., et al. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). This compound. PubChem. Available at: [Link]
-
Safe, S. (1987). Development and Validation of in Vitro Induction Assays for Toxic Halogenated Aromatic Mixtures: A Review. PubMed. Available at: [Link]
- Zhao, Q. (2014). Study on the relationship of the structure and toxicity of alcohols, aldehydes and acids.
-
International Agency for Research on Cancer. (1999). 1,1,1-Trichloroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Available at: [Link]
-
Snyder, R.D., & Green, J.W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. Available at: [Link]
-
Kotova, N., et al. (2013). Genotoxicity of alcohol is linked to DNA replication-associated damage and homologous recombination repair. PubMed. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for 1,1,1-Trichloroethane.
-
Nylund, L., et al. (1994). Genotoxicity of Kraft Pulp Spent Liquors From Different Types of Chlorination Procedures. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). This compound, (R)-. PubChem. Available at: [Link]
- ChemBK. (2024). This compound. ChemBK.
-
Charles River Laboratories. (N.D.). In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]
-
Schindel, D.M., & Tovar-Garza, A. (2023). Ethanol Toxicity. StatPearls. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,1,2-Trichloroethane.
-
Kotova, N., et al. (2013). Genotoxicity of alcohol is linked to DNA replication-associated damage and homologous recombination repair. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 1,2-Dichloro-2-propanol and 1,3-Dichloro-2-propanol for Researchers and Drug Development Professionals. BenchChem.
-
American College of Emergency Physicians. (2020). Toxic Alcohols. ACEP Toxicology Section. Available at: [Link]
-
Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). YouTube. Available at: [Link]
-
Cederbaum, A.I. (2012). ALCOHOL AND TOXICITY. PubMed Central. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of Chlorinated Ethanol Toxicity: A Guide for Researchers. BenchChem.
-
Eskes, C., & Zuang, V. (2012). In vitro Toxicity Testing in the Twenty-First Century. PubMed Central. Available at: [Link]
-
Joint FAO/WHO Expert Committee on Food Additives. (2001). 3-CHLORO-1,2-PROPANEDIOL. JECFA Food Additives Series 48. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). 1-Chloro-2-propanol. PubChem. Available at: [Link]
Sources
- 1. Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]
- 12. subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2,3-DICHLORO-1-PROPANOL | 616-23-9 [chemicalbook.com]
- 15. 2,3-DICHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ALCOHOL AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxicity of alcohol is linked to DNA replication-associated damage and homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Validation of 1,1,1-Trichloro-2-propanol: An Objective Comparison for Researchers
For professionals in chemical research and drug development, the unambiguous identification and purity assessment of synthesized compounds are paramount. This guide provides an in-depth analysis of the spectroscopic data for 1,1,1-Trichloro-2-propanol, a halogenated alcohol with applications in organic synthesis. By objectively comparing its spectral characteristics with those of potential precursors and byproducts, this document serves as a practical reference for validating experimental outcomes.
The synthesis of this compound, often achieved through the reaction of chloral with a methyl Grignard reagent, necessitates rigorous analytical confirmation to ensure the final product is free from starting materials and undesired side products.[1] This guide will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features and how they collectively confirm the molecular structure of the target compound.
The Synthetic Pathway: A Source of Potential Impurities
A common route to this compound involves the nucleophilic addition of a methyl group to the carbonyl carbon of chloral (trichloroacetaldehyde). An alternative, though less direct, preparation involves the reduction of 1,1,1-trichloroacetone. Understanding the potential for unreacted starting materials or the formation of byproducts is crucial for accurate spectral interpretation.
Caption: Synthetic route to this compound and potential impurities.
Spectroscopic Fingerprints: Validating the Target Molecule
The following sections detail the expected spectroscopic data for this compound and compare it with potential contaminants. This comparative approach is essential for researchers to confidently identify their product and assess its purity.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the key features to observe are the hydroxyl (-OH) and the carbon-chlorine (C-Cl) bonds.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3400 (broad) , ~2980 (C-H), ~700-800 (strong) | Broad O-H stretch indicative of an alcohol. C-H stretching from the methyl and methine groups. Strong C-Cl stretching absorption. |
| Isopropanol | ~3350 (broad), ~2970 (C-H) | Presence of a broad O-H stretch and C-H stretching. Absence of a strong C-Cl absorption band.[2][3] |
| 1,1,1-Trichloroacetone | ~1750 (strong), ~700-800 (strong) | Strong C=O stretch characteristic of a ketone. Absence of a broad O-H stretch.[4] |
The presence of a broad absorption around 3400 cm⁻¹ and the absence of a strong carbonyl peak around 1750 cm⁻¹ are primary indicators of the successful conversion of a carbonyl-containing starting material to the desired alcohol. The strong absorption in the 700-800 cm⁻¹ range is characteristic of the C-Cl bonds.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we expect to see three distinct signals.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.3 | Quartet (q) | 1H | -CH(OH)- |
| ~2.5 | Singlet (s) | 1H | -OH | |
| ~1.4 | Doublet (d) | 3H | -CH₃ | |
| Isopropanol | ~4.0 (septet), ~2.1 (s), ~1.2 (d) | Septet, Singlet, Doublet | 1H, 1H, 6H | -CH(OH)-, -OH, -CH₃[6] |
| 1,1,1-Trichloroacetone | ~2.4 | Singlet (s) | 3H | -CH₃[7] |
The key distinguishing feature for this compound in the ¹H NMR spectrum is the quartet for the methine proton (-CH(OH)-) coupled to the three protons of the methyl group, and the corresponding doublet for the methyl group. The chemical shift of the methine proton is significantly downfield due to the deshielding effect of the adjacent trichloromethyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~103 | -CCl₃ |
| ~75 | -CH(OH)- | |
| ~22 | -CH₃ | |
| Isopropanol | ~64, ~25 | -CH(OH)-, -CH₃ |
| 1,1,1-Trichloroacetone | ~190, ~95, ~30 | C=O, -CCl₃, -CH₃ |
The highly deshielded carbon of the trichloromethyl group (~103 ppm) is a clear indicator of the presence of this functional group. The absence of a carbonyl signal around 190 ppm would confirm the absence of the 1,1,1-trichloroacetone impurity.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular weight of this compound (C₃H₅Cl₃O) is 161.41 g/mol .[1][8]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 162 (with isotopic pattern for 3 Cl) | 117/119/121 ([M-CH₃O]⁺), 82/84/86 ([CCl₃]⁺), 45 ([C₂H₅O]⁺) [8][9] |
| Isopropanol | 60 | 45 ([M-CH₃]⁺)[10] |
| 1,1,1-Trichloroacetone | 160 (with isotopic pattern for 3 Cl) | 117/119/121 ([M-COCH₃]⁺), 82/84/86 ([CCl₃]⁺), 43 ([COCH₃]⁺)[11][12] |
The characteristic isotopic pattern of the molecular ion and key fragments due to the three chlorine atoms is a definitive feature in the mass spectrum of this compound. The observation of a fragment at m/z 45, corresponding to the loss of the CCl₃ group, further supports the proposed structure.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data for validation, the following standardized protocols are recommended.
Sample Preparation for Spectroscopy
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
Caption: Workflow for spectroscopic validation of this compound.
Conclusion
The structural elucidation and purity assessment of this compound are definitively achieved through a cohesive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the experimental spectra with the expected patterns and those of potential impurities, researchers can confidently validate their synthetic outcomes. This guide provides the foundational knowledge and comparative data necessary to interpret these spectra with a high degree of certainty, ensuring the integrity of subsequent research and development activities.
References
-
ATR-FT-IR spectra database. Isopropanol. Available from: [Link]
-
VPL. Isopropyl alcohol (C3H7OH). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Ottokemi. Isopropanol, for spectroscopy, 99% 67-63-0. Available from: [Link]
-
Merck Index. This compound. Available from: [Link]
-
NIST WebBook. Isopropyl Alcohol. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8). Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
NIST WebBook. 2-Propanone, 1,1,1-trichloro-. Available from: [Link]
-
PubChem. 1,1,1-Trichloropropanone. Available from: [Link]
-
SpectraBase. 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate - Optional[ATR-IR] - Spectrum. Available from: [Link]
-
PubChem. 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030). Available from: [Link]
-
NIST WebBook. 2-Propanol, 1,1,1-trichloro-2-methyl-. Available from: [Link]
-
SpectraBase. 1,1,1-Trichloro-2-propanone - Optional[ATR-IR] - Spectrum. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of 1,1,1-trichloroethane. Available from: [Link]
-
Stenutz. This compound. Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane. Available from: [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. Isopropanol – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. infrared spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]
- 7. 1,1,1-TRICHLOROACETONE(918-00-3) 1H NMR [m.chemicalbook.com]
- 8. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(76-00-6) MS [m.chemicalbook.com]
- 10. Isopropyl Alcohol [webbook.nist.gov]
- 11. 2-Propanone, 1,1,1-trichloro- [webbook.nist.gov]
- 12. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Technical Guide to 1,1,1-Trichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of two halogenated alcohols: 1,1,1-Trichloro-2-propanol and its tertiary alcohol analogue, 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select the appropriate compound for their specific applications, supported by experimental data and established protocols.
Introduction and Physicochemical Properties
Structurally similar, yet functionally distinct, this compound and 1,1,1-trichloro-2-methyl-2-propanol offer a compelling case study in how a single methyl group can profoundly influence a molecule's physical and biological properties. This compound is primarily recognized as a chemical intermediate and solvent, while 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) is widely utilized for its preservative, sedative, and local anesthetic properties.[1]
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol) |
| CAS Number | 76-00-6[2] | 57-15-8[1] |
| Molecular Formula | C₃H₅Cl₃O[2] | C₄H₇Cl₃O[1] |
| Molecular Weight | 163.43 g/mol [2] | 177.45 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or monoclinic crystals.[2][3] | White, volatile solid with a camphor-like odor.[1] |
| Melting Point | 50°C[2] | 95-99°C[1] |
| Boiling Point | 161-162°C[2] | 167°C[1] |
| Solubility in Water | Soluble in about 35 parts water.[2] | Slightly soluble.[1] |
| Solubility in Organic Solvents | Freely soluble in alcohol and ether.[2] | Soluble in acetone and freely soluble in alcohol.[1] |
Synthesis and Purification: A Tale of Two Alcohols
The synthetic routes to these compounds are fundamentally different, reflecting their structural divergence.
Synthesis of this compound
The preparation of this compound is achieved through the Grignard reaction, utilizing chloral and a methylmagnesium halide. This method introduces a methyl group to the carbonyl carbon of chloral, yielding the secondary alcohol.
Objective: To synthesize this compound from chloral and methylmagnesium iodide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Chloral (trichloroacetaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture in an ice bath.
-
Dissolve chloral in anhydrous diethyl ether and add it dropwise to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The slow, dropwise addition of reagents helps to control the exothermic nature of the reactions. Quenching with a weak acid like ammonium chloride protonates the alkoxide intermediate to form the alcohol without causing side reactions.
Synthesis of 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol)
Chlorobutanol is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[3][4] This reaction is a classic example of haloform reaction chemistry.
Objective: To synthesize 1,1,1-trichloro-2-methyl-2-propanol from acetone and chloroform.[3][5][6]
Materials:
-
Acetone
-
Chloroform
-
Ethanol (for alcoholic KOH)
-
Conical flask or round-bottom flask
-
Ice bath
-
Filtration apparatus
-
Water bath for evaporation
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a conical flask, mix 14 mL of acetone with 11 mL of chloroform.[5][6]
-
Cool the mixture in an ice bath.
-
Prepare an alcoholic solution of potassium hydroxide by dissolving 1 g of KOH in a minimal amount of ethanol.[5]
-
Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture with constant stirring over 15-20 minutes.[7]
-
A white precipitate of potassium chloride will form.
-
After the addition is complete, allow the mixture to stand for 30 minutes.[5]
-
Filter the precipitated KCl and wash the precipitate with a small portion of acetone.[3]
-
Evaporate the filtrate on a water bath to obtain the crude chlorobutanol.[3]
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure crystals.[3]
Causality Behind Experimental Choices: The base (KOH) deprotonates chloroform to generate the trichloromethanide anion (:CCl₃⁻), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of acetone. The subsequent protonation of the resulting alkoxide yields chlorobutanol. Cooling the reaction mixture is essential to control the exothermic reaction and prevent unwanted side reactions.
Caption: Comparative Synthesis Pathways.
Characterization: Spectroscopic and Chromatographic Analysis
Confirmation of the successful synthesis and purity of both compounds relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides distinct spectra for both compounds, allowing for unambiguous identification.
-
This compound: The ¹H NMR spectrum is expected to show a doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH), with the hydroxyl proton (OH) appearing as a broad singlet. The coupling between the methyl and methine protons will follow the n+1 rule.[8][9][10]
-
1,1,1-trichloro-2-methyl-2-propanol: Due to the absence of adjacent protons, the ¹H NMR spectrum is simpler, showing a singlet for the two equivalent methyl groups (CH₃) and a singlet for the hydroxyl proton (OH).[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of these volatile compounds.
Objective: To separate and identify this compound and 1,1,1-trichloro-2-methyl-2-propanol.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 7200 Q-TOF MS).[13]
-
Capillary column suitable for separating chlorinated hydrocarbons (e.g., HP-PONA).[13]
GC Conditions (Illustrative):
-
Injection: Split mode (e.g., 50:1), 0.2 µL injection volume.[13]
-
Inlet Temperature: 250°C.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]
-
Oven Program: An initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum. The presence of the characteristic isotopic pattern for three chlorine atoms will be a key diagnostic feature in the mass spectra of both compounds and their fragments.
Caption: Generalized GC-MS Experimental Workflow.
Comparative Performance in Applications
While direct comparative studies are scarce, a review of their individual applications reveals their distinct performance profiles.
Antimicrobial Efficacy
1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol) is well-established as a bacteriostatic and fungistatic agent.[14] It is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14] Its antimicrobial activity is, however, significantly reduced at a pH above 5.5.[14]
Table 2: Antimicrobial Activity of Chlorobutanol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Gram-positive bacteria | 650 µg/mL |
| Gram-negative bacteria | 1000 µg/mL |
| Yeasts | 2500 µg/mL |
| Fungi | 5000 µg/mL |
| (Source:[14]) |
This compound is not typically used for its antimicrobial properties, and there is a lack of published data on its efficacy in this regard. Its primary application is as a solvent and chemical intermediate.[15]
Solvent Properties
Both compounds are soluble in organic solvents. This compound's higher water solubility compared to chlorobutanol may make it a more suitable co-solvent in certain aqueous formulations.[1][2] However, its utility is limited by its potential toxicity.
Safety and Toxicology
A critical consideration in the application of these compounds is their safety and toxicological profiles.
-
This compound: This compound is classified as a skin and severe eye irritant.[16] It is also toxic to aquatic life with long-lasting effects.[17] The oral LD50 in rats is reported as 1 g/kg.[2] It should be handled with extreme caution as a potential mutagen.[16]
-
1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol): Chlorobutanol is toxic to the liver and is a skin and severe eye irritant.[1] While it is widely used in pharmaceutical formulations, its concentration is typically limited to 0.5%.[14] Cases of toxicity have been reported with high-dose or prolonged exposure.[18] A recent study in rats suggested a no-observed-adverse-effect level (NOAEL) of over 50 mg/kg b.w./day for females and 12.5 mg/kg b.w./day for males in a 28-day repeated-dose study.[19]
Conclusion
This compound and 1,1,1-trichloro-2-methyl-2-propanol, while structurally related, exhibit markedly different properties and application profiles. The addition of a methyl group in chlorobutanol leads to a higher melting point, lower water solubility, and most importantly, imparts significant antimicrobial activity, making it a valuable preservative in the pharmaceutical industry. Conversely, this compound serves primarily as a chemical intermediate and solvent, with its applications being more limited due to safety concerns.
The choice between these two compounds will be dictated by the specific requirements of the intended application. For applications requiring antimicrobial preservation, chlorobutanol is the clear choice, provided its concentration and the formulation's pH are carefully controlled. For synthetic applications requiring a chlorinated propanol backbone, this compound may be considered, with stringent safety protocols in place.
References
-
Preparation of chlorobutanol. (n.d.). Retrieved from [Link]
- Chlorobutanol. (2009). In Handbook of Pharmaceutical Excipients.
-
Chlorobutanol. (n.d.). In Wikipedia. Retrieved from [Link]
- Johnson, F. A., & Fullmer, J. M. (1996). Chlorobutanol toxicity. The Annals of Pharmacotherapy, 30(10), 1179–1180.
- Ho, C., & Wang, T. C. (1959). Synthesis of Chlorobutanol. Journal of The Chinese Chemical Society.
-
Synthesis and Uses of Chlorobutanol. (n.d.). Scribd. Retrieved from [Link]
-
Chlorobutanol Synthesis. (n.d.). Pharmacy Infoline. Retrieved from [Link]
-
Experiment Synthesis of Chlorobutanol. (n.d.). pharmrecord.com. Retrieved from [Link]
- Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., ... & Kim, J. H. (2022). In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol. Molecules, 27(3), 1066.
-
Chlorobutanol. (2006). Scribd. Retrieved from [Link]
- Daniel, F. B., Robinson, M., Stober, J. A., Olson, G. R., & Page, N. P. (1993). Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. Journal of toxicology and environmental health, 39(3), 383–393.
- Nadia, H., Bahdja, G., et al. (2018). Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of Chlorobutanol. World Academy of Science, Engineering and Technology, International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). DrugFuture. Retrieved from [Link]
- da Costa, R. G., et al. (2005). Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. Russian Journal of Bioorganic Chemistry, 31(4), 398-400.
-
Chlorobutanol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Antimicrobial activity of halogenated compounds against hospital microbial isolates. (n.d.). ResearchGate. Retrieved from [Link]
- Odlaug, T. E. (1981). Antimicrobial Activity of Halogens. Journal of Food Protection, 44(8), 608-613.
-
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2025). ResearchGate. Retrieved from [Link]
- Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646.
- Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1230-1277.
- SAFETY DATA SHEET: 1,1,1-Trichloro-2-methyl-2-propanol hemihydr
-
Approaches for the Analysis of Chlorinated Lipids. (n.d.). PMC - NIH. Retrieved from [Link]
- 1-CHLORO-2-PROPANOL HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. (n.d.). Agilent.
-
This compound, (R)-. (n.d.). PubChem. Retrieved from [Link]
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
- GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB.
- Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol. (n.d.).
- 1H NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.
- 1H proton nmr spectrum of 1,1,1-trichloroethane. (n.d.). Doc Brown's Chemistry.
- 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, 98%. (n.d.). Thermo Fisher Scientific.
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Journal of Microbiology and Biotechnology.
- 1H proton nmr spectrum of 2-methylpropan-2-ol. (n.d.). Doc Brown's Chemistry.
Sources
- 1. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Synthesis of Chlorobutanol | Semantic Scholar [semanticscholar.org]
- 5. Chlorobutanol Synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 6. pharmrecord.com [pharmrecord.com]
- 7. scribd.com [scribd.com]
- 8. This compound(76-00-6) 1H NMR [m.chemicalbook.com]
- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemicalbook.com [chemicalbook.com]
- 12. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. agilent.com [agilent.com]
- 14. phexcom.com [phexcom.com]
- 15. chembk.com [chembk.com]
- 16. nj.gov [nj.gov]
- 17. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Chlorobutanol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Confirmation of 1,1,1-Trichloro-2-propanol using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 1,1,1-trichloro-2-propanol, offering a robust methodology for its unambiguous structural confirmation. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and comparative analysis essential for rigorous molecular characterization.
Introduction: The Imperative for Unambiguous Structural Elucidation
In the fields of chemical research and pharmaceutical development, the precise structural confirmation of a molecule is paramount. An error in structural assignment can have profound consequences, impacting everything from reaction pathway analysis to biological activity assessment. This compound (C₃H₅Cl₃O) is a halogenated alcohol whose structure presents a clear and instructive case for the application of modern spectroscopic techniques.[1][2]
While methods like Mass Spectrometry (MS) can provide the molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy can identify functional groups (such as the hydroxyl group), only NMR spectroscopy provides a complete and detailed map of the carbon-hydrogen framework.[3][4] This guide will demonstrate how one- and two-dimensional NMR experiments serve as the gold standard for confirming the identity and purity of this compound.
Foundational NMR Principles for this compound
The structure of this compound features three distinct proton environments and three unique carbon environments. The powerful electron-withdrawing effect of the three chlorine atoms on the C1 carbon creates a significant deshielding effect that propagates to adjacent atoms, resulting in a predictable and well-dispersed NMR spectrum.
-
¹H NMR Spectroscopy : This technique provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).
-
¹³C NMR Spectroscopy : Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but provides direct information about the carbon backbone of the molecule. It reveals the number of non-equivalent carbon atoms and their chemical environment.
Below is a diagram illustrating the molecular structure with systematic numbering for the subsequent spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Detailed NMR Spectral Prediction and Analysis
Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Prediction
Three distinct signals are expected:
-
Methyl Protons (-CH₃) : These three equivalent protons on C3 are adjacent to the CH group on C2. According to the n+1 rule, their signal will be split into a doublet (1+1=2) by the single C2 proton.
-
Methine Proton (-CH) : The single proton on C2 is coupled to the three methyl protons on C3. Its signal will be split into a quartet (3+1=4). This proton is attached to a carbon bearing both an oxygen and a trichloromethyl group, leading to significant deshielding and a downfield chemical shift.
-
Hydroxyl Proton (-OH) : The hydroxyl proton's signal is often a broad singlet due to chemical exchange. However, in a pure, dry solvent, it can couple with the adjacent methine proton, appearing as a doublet. Its chemical shift is variable and depends on concentration and solvent.
¹³C NMR Spectrum Prediction
Three distinct carbon signals are expected:
-
C1 (-CCl₃) : This carbon is directly bonded to three highly electronegative chlorine atoms, causing a strong deshielding effect and placing its signal far downfield.
-
C2 (-CH(OH)) : Bonded to an oxygen atom, this carbon is also significantly deshielded, though typically less so than the CCl₃ carbon.
-
C3 (-CH₃) : As a standard methyl carbon, this signal will appear at the most upfield (lowest ppm) position.
Summary of Expected Spectral Data
The following table summarizes the anticipated NMR data for this compound.
| Nucleus | Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J) | Integration |
| ¹H | -CH₃ (C3) | ~1.4 - 1.6 | Doublet (d) | ~6-7 Hz | 3H |
| -CH (C2) | ~4.3 - 4.5 | Quartet (q) | ~6-7 Hz | 1H | |
| -OH | Variable (e.g., ~2.0 - 4.0) | Singlet (s) or Doublet (d) | If coupled | 1H | |
| ¹³C | -CH₃ (C3) | ~20 - 25 | N/A | N/A | N/A |
| -CH(OH) (C2) | ~75 - 80 | N/A | N/A | N/A | |
| -CCl₃ (C1) | ~100 - 105 | N/A | N/A | N/A |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality NMR spectra of this compound.
Materials and Equipment
-
This compound (analyte)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tubes[5]
-
Pasteur pipette with glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
The quality of the sample directly impacts the quality of the resulting spectrum.
-
Weighing the Sample : For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[6] For a ¹³C spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[6][7] The use of a deuterated solvent is crucial for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H spectrum.[6]
-
Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube.[8]
-
Mixing : Cap the NMR tube and mix the sample thoroughly using a vortex mixer to ensure a homogeneous solution. Inhomogeneous samples can lead to broadened spectral lines.[8]
Caption: Standard experimental workflow for NMR analysis.
Data Acquisition Parameters
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Tune and Shim the probe to maximize magnetic field homogeneity.
-
Acquire ¹H Spectrum : Use a standard single-pulse experiment. A 30° pulse angle with 16-32 scans is typically sufficient.
-
Acquire ¹³C Spectrum : Use a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary.
-
(Optional) Acquire DEPT-135 Spectrum : This experiment helps differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals appear as negative peaks. For this compound, the CH and CH₃ carbons will give positive signals.
-
(Optional) Acquire 2D ¹H-¹H COSY Spectrum : This experiment confirms proton-proton couplings.[9] A cross-peak will appear between the signals for the -CH and -CH₃ protons, providing definitive evidence of their connectivity.[10][11]
Comparative Analysis: Distinguishing Isomers
The power of NMR is most evident when distinguishing between isomers. Consider the constitutional isomer, 1-chloro-2-propanol . Its NMR spectra would be markedly different.
| Compound | ¹H NMR Signals | ¹³C NMR Signals |
| This compound | Quartet (~4.4 ppm, 1H), Doublet (~1.5 ppm, 3H) | ~102 ppm (CCl₃), ~77 ppm (CHOH), ~23 ppm (CH₃) |
| 1-Chloro-2-propanol | Multiplet (~4.0 ppm, 1H), Doublet of doublets (~3.5 ppm, 2H), Doublet (~1.2 ppm, 3H) | ~68 ppm (CHOH), ~52 ppm (CH₂Cl), ~22 ppm (CH₃) |
The distinct chemical shifts and splitting patterns allow for the immediate and unambiguous differentiation between these two compounds, a task that would be challenging for MS or IR alone.[12][13]
The splitting pattern provides definitive proof of the proton connectivity.
Caption: ¹H-¹H spin-spin coupling relationships in this compound.
Conclusion
The structural confirmation of this compound is definitively achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. The predictable chemical shifts, clear spin-spin coupling patterns, and the ability to differentiate the molecule from its isomers underscore the indispensable nature of NMR in modern chemical analysis. By following the detailed experimental protocol and analytical logic presented in this guide, researchers can confidently verify the structure of this and other small molecules with the highest degree of scientific rigor.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
DrugFuture. This compound. [Link]
-
PubChemLite. This compound (C3H5Cl3O). [Link]
-
Nanalysis. Getting COSY with the TOCSY Experiment. (2019-06-14). [Link]
-
YouTube. 2D NMR: How to solve COSY spectra| Proton proton correlation spectra| 1-propanol| NMR spectroscopy. (2023-08-11). [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Chemistry LibreTexts. 5.1: COSY Spectra. (2022-10-04). [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. PubChemLite - this compound (C3H5Cl3O) [pubchemlite.lcsb.uni.lu]
- 3. jchps.com [jchps.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-Chloro-2-propanol(127-00-4) 13C NMR [m.chemicalbook.com]
- 13. 1-Chloro-2-propanol(127-00-4) 1H NMR [m.chemicalbook.com]
A Comparative Analysis of the Biological Activities of 1,1,1-Trichloro-2-propanol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, a nuanced understanding of isomeric differences in biological activity is paramount. Trivial structural alterations can lead to profound shifts in toxicity, metabolic stability, and mechanism of action. This guide provides a comprehensive, data-driven comparison of 1,1,1-Trichloro-2-propanol and its structural isomers, offering insights to inform experimental design and compound selection for researchers, scientists, and professionals in drug development.
Introduction to Trichloropropanol Isomers
Trichloropropanols are chlorinated hydrocarbons with the chemical formula C₃H₅Cl₃O. The positioning of the three chlorine atoms and the hydroxyl group along the three-carbon propane backbone gives rise to several structural isomers. While sharing the same molecular weight, these isomers can exhibit distinct physicochemical properties that, in turn, govern their biological interactions. This compound is a known organic compound with a history of investigation.[1] However, a comparative analysis against its less-studied isomers is crucial for a complete understanding of this chemical class.
The primary isomers of trichloropropanol include:
-
This compound
-
1,1,2-Trichloro-1-propanol
-
1,1,3-Trichloro-2-propanol
-
1,2,3-Trichloro-1-propanol
-
1,2,3-Trichloro-2-propanol
This guide will delve into the available data on the biological activities of these compounds, highlighting key differences and providing the experimental context necessary for their evaluation.
Comparative Biological Activity
The biological activity of small molecules is intrinsically linked to their chemical structure. Factors such as steric hindrance, electronic effects, and the potential for metabolic activation can vary significantly between isomers, leading to divergent toxicological profiles.
Physicochemical Properties: The Foundation of Biological Interaction
A comparative summary of the known physicochemical properties of this compound and the related compound 1,2,3-trichloropropane is presented below. Data for other trichloropropanol isomers are sparse, underscoring the need for further experimental characterization.
| Property | This compound | 1,2,3-Trichloropropane |
| CAS Number | 76-00-6[1] | 96-18-4[2] |
| Molecular Formula | C₃H₅Cl₃O[1] | C₃H₅Cl₃[2] |
| Molecular Weight | 163.43 g/mol [1] | 147.43 g/mol [3] |
| Boiling Point | 161-162 °C[1] | 156.8 °C[3] |
| Melting Point | 50 °C[1] | -14.7 °C[3] |
| Water Solubility | Soluble in about 35 parts water[1] | 1.75 g/L at 20 °C[4] |
| log Kow | Not available | 2.27[4] |
Note: 1,2,3-trichloropropane is included for comparative context due to the availability of extensive toxicological data and its structural similarity.
Toxicological Profile: A Tale of Isomeric Divergence
While comprehensive toxicological data for all trichloropropanol isomers is not available, extensive studies on the related compound, 1,2,3-trichloropropane, provide a critical reference point for the potential hazards associated with this class of chlorinated hydrocarbons.
1,2,3-Trichloropropane (for contextual comparison): In stark contrast, 1,2,3-trichloropropane is a well-documented toxicant and is classified as "likely to be carcinogenic to humans".[5] Oral exposure in animal studies has been shown to induce tumors in multiple organs, including the forestomach, liver, and kidneys.[6] It is also recognized as a genotoxic compound, capable of causing DNA damage.[6] The liver and kidneys are primary target organs for its toxicity.[7]
The significant difference in the known toxicological profiles of this compound and 1,2,3-trichloropropane underscores the profound impact that the presence and position of the hydroxyl group can have on the biological activity of a chlorinated propane backbone. The hydroxyl group can alter the molecule's polarity, metabolic pathways, and interactions with cellular macromolecules.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and a more direct comparison of these isomers, detailed protocols for key in vitro assays are provided below. The rationale behind the selection of these assays is to offer a foundational toxicological screening cascade.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11] The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
Caption: Workflow for assessing mutagenicity using the Ames test.
-
Strain Preparation: Grow the desired Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens) overnight in nutrient broth.[12]
-
Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[13] This is crucial as some chemicals only become mutagenic after being metabolized.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[13]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, and this increase is at least double the spontaneous reversion rate. Positive controls (known mutagens for each strain) must be included to validate the assay.
Conclusion and Future Directions
The available data, though limited for several isomers, strongly suggest that the biological activity of trichloropropanols is highly dependent on their isomeric structure. The significant toxicity and carcinogenicity of the related compound 1,2,3-trichloropropane highlight the potential for adverse health effects within this chemical class. The moderate acute toxicity of this compound provides a starting point for comparison, but a comprehensive understanding requires further investigation into its chronic effects and the toxicological profiles of its isomers.
For researchers and drug development professionals, this guide underscores the importance of isomer-specific toxicological screening early in the development pipeline. The provided experimental protocols offer a framework for conducting these essential studies. Future research should prioritize the synthesis and systematic toxicological evaluation of all trichloropropanol isomers to create a complete structure-activity relationship profile. This will enable more informed decisions in chemical safety assessment and the design of safer chemical entities.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). The Ames Test. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1,1,1-Trichloro-2-propanol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1,2,3-TRICHLOROPROPANE. Retrieved from [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 1,2,3-trichloropropane. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved from [Link]
-
ResearchGate. (2003). 1,2,3-Trichloropropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trichloropropane;1,1,2-trichloropropane;1,1,3-trichloropropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2-Trichloropropane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,1,3-Trichloroacetone. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trichloropropanone. Retrieved from [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 6. xenotech.com [xenotech.com]
- 7. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Validation of Analytical Methods for 1,1,1-Trichloro-2-propanol in Environmental Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1,1-Trichloro-2-propanol in environmental matrices. Intended for researchers, scientists, and professionals in drug development and environmental monitoring, this document delves into the nuances of method selection, sample preparation, and validation, grounded in scientific principles and practical expertise. While specific validated data for this compound is scarce in publicly available literature, this guide will draw upon established methods for structurally similar chloropropanols and halogenated alcohols to provide a robust framework for method validation.
Introduction: The Analytical Challenge of this compound
This compound is a halogenated alcohol of potential environmental concern. Its accurate quantification in complex matrices such as water and soil is crucial for risk assessment and regulatory compliance. The polarity of the hydroxyl group and the presence of chlorine atoms present unique challenges for analysis, often necessitating a tailored approach to sample preparation and instrumentation to achieve the required sensitivity and selectivity.
This guide will compare and contrast two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following various sample preparation strategies. The core of this comparison lies in understanding the causality behind experimental choices and establishing self-validating systems for trustworthy data generation.
Methodologies: A Comparative Analysis
The selection of an appropriate analytical method hinges on a balance of factors including the sample matrix, required detection limits, and available instrumentation. Here, we compare two common approaches for the analysis of halogenated volatile organic compounds in environmental samples.
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
Principle: This technique is a cornerstone for the analysis of volatile organic compounds (VOCs) in water.[1] An inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a sorbent material. The trap is subsequently heated, desorbing the analyte into the GC-MS for separation and detection.
Strengths:
-
High Sensitivity: Ideal for trace-level detection in the parts-per-trillion (ppt) range.[2]
-
Matrix Elimination: Effectively separates the analyte from non-volatile matrix components.
-
Automation: Commercially available systems allow for high-throughput analysis.
Considerations:
-
Analyte Volatility: Best suited for compounds with sufficient volatility to be efficiently purged.
-
Water Management: Excessive water vapor can affect chromatographic performance and detector sensitivity.
Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: LLE involves the partitioning of this compound from the aqueous sample into an immiscible organic solvent. The solvent extract is then concentrated and injected into the GC-MS.
Strengths:
-
Versatility: Applicable to a wide range of analytes and matrices, including soil and sediment after an initial extraction step.
-
Cost-Effective: Requires standard laboratory glassware and solvents.
Considerations:
-
Solvent Consumption: Generates significant solvent waste.
-
Emulsion Formation: Can be problematic with complex matrices.
-
Labor-Intensive: Less amenable to automation compared to P&T.
Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analyte from the sample. The analyte is then eluted with a small volume of organic solvent.
Strengths:
-
Reduced Solvent Usage: A greener alternative to LLE.[3]
-
High Selectivity: Sorbent chemistry can be tailored to the analyte of interest.
-
High Concentration Factors: Enables the analysis of large sample volumes.
Considerations:
-
Method Development: Requires optimization of sorbent type, pH, and elution solvent.
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis.
The Critical Role of Derivatization
Direct GC analysis of polar compounds like this compound can be challenging due to poor peak shape and low sensitivity. Derivatization chemically modifies the analyte to improve its chromatographic behavior.[4]
Why Derivatize?
-
Increased Volatility: Replaces the active hydrogen of the hydroxyl group with a non-polar functional group, making the compound more volatile.[5]
-
Improved Peak Shape: Minimizes tailing caused by interactions between the polar hydroxyl group and the GC column's stationary phase.[4]
-
Enhanced Sensitivity: The derivatized compound may exhibit better ionization efficiency in the mass spectrometer.[4]
Common Derivatization Reagents for Alcohols:
-
Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent that replaces the active hydrogen with a trimethylsilyl (TMS) group.[6]
-
Acylating Agents: Heptafluorobutyric anhydride (HFBA) can be used to form ester derivatives that are highly responsive to electron capture detectors (ECD).[7]
The choice of derivatization reagent and reaction conditions (temperature, time, catalyst) must be carefully optimized for each analyte and matrix.[6]
Experimental Protocols
The following are generalized protocols based on established methods for similar halogenated alcohols. These should be optimized and validated for the specific application.
Protocol 1: P&T-GC/MS for Water Samples (Adapted from EPA Method 524.2)
Objective: To determine this compound in drinking water.
Workflow:
P&T-GC/MS Workflow
Instrumentation:
-
Purge and Trap Concentrator
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Collect water samples in 40 mL VOA vials with zero headspace. Preserve with hydrochloric acid to a pH < 2 and cool to ≤6°C.[1]
-
Internal Standard: Spike a known amount of an appropriate internal standard (e.g., 2,2,2-trichloroethanol) into each sample.[8]
-
Purge and Trap: Use a 5 mL sample volume and purge with an inert gas (e.g., helium) at a flow rate of 20-40 mL/min for 11 minutes at ambient temperature.[1]
-
Desorption and GC-MS Analysis: Desorb the trapped analytes by heating the trap and backflush onto the GC column.
-
GC Column: A DB-624 or equivalent capillary column is suitable.[1]
-
Oven Program: A typical program starts at 40°C, holds for a few minutes, then ramps to a final temperature of around 220°C.[1]
-
MS Conditions: Operate in Electron Ionization (EI) mode, scanning a mass range of approximately 35-300 amu. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed.[2]
-
Protocol 2: LLE with Derivatization followed by GC-MS for Water and Soil Samples
Objective: To determine this compound in water and soil.
Workflow:
LLE-Derivatization-GC-MS Workflow
Procedure:
-
Sample Preparation:
-
Water: Place a known volume of the water sample in a separatory funnel.
-
Soil: Extract a known weight of the soil sample with an appropriate solvent (e.g., methanol) and then add the extract to a separatory funnel with reagent water.
-
-
Internal Standard: Spike with an internal standard.
-
Extraction: Perform a liquid-liquid extraction with a suitable solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times for better recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to a small volume.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine), and heat the mixture to complete the reaction.[4]
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS. The GC and MS conditions will be similar to those described in Protocol 1, but the temperature program may need to be adjusted based on the volatility of the derivative.
Method Validation: A Framework for Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters should be evaluated according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[2][10]
Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria for Environmental Analysis |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995.[11] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 70-130% recovery for spiked samples.[12] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20%.[2] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Note: Acceptance criteria can vary depending on the specific regulatory requirements and the analytical technique employed.
Comparative Performance Data (Surrogate Analytes)
Since specific data for this compound is limited, the following table presents typical performance data for the analysis of other chloropropanols in water, which can serve as a benchmark for method validation.
| Parameter | GC-MS (for 1,3-dichloro-2-propanol) |
| Linearity (r²) | >0.999 |
| LOD | 0.3 - 3.2 ng/mL[2] |
| LOQ | 0.1 µg/L[5][12] |
| Accuracy (% Recovery) | 91 - 105%[2][12] |
| Precision (%RSD) | 1.9 - 10%[2] |
Conclusion: A Path to Validated and Defensible Data
The choice between P&T-GC/MS and LLE/SPE-GC/MS will depend on the specific project requirements, with P&T offering superior sensitivity for volatile compounds in water and extraction-based methods providing greater versatility for different matrices. The use of derivatization is strongly recommended to enhance the chromatographic performance of this compound.
By following a systematic approach to method development and validation, and by carefully documenting all experimental parameters and performance data, researchers can ensure the generation of high-quality, defensible data that meets the rigorous standards of environmental analysis and regulatory scrutiny.
References
- Benchchem. (n.d.). This compound | 76-00-6.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of (S)-1-Chloro-2-propanol for Analytical Purposes.
-
U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP. Retrieved from [Link]
- Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1,1,1-Trichloroethane in Water.
- California State Water Resources Control Board. (n.d.). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Benchchem. (n.d.). This compound | 76-00-6.
- Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2015). Validation of Analytical Methods.
-
PubMed. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
-
MDPI. (2024). Chloropropanols and Their Esters in Food: An Updated Review. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Quick Guide To Drinking Water Sample Collection - Second Edition Updated.
- ResearchGate. (2020). Linearity regression equation (y = ax ? b) of GC-FID for ethanol.
- National Institutes of Health. (n.d.). Green Approaches to Sample Preparation Based on Extraction Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of Valuable Solvents from the Pharmaceutical industry Wastewater | Chemical Engineering Transactions [cetjournal.it]
- 4. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of NIST Spectral Data for 1,1,1-Trichloro-2-propanol
Introduction to Spectroscopic Analysis of 1,1,1-Trichloro-2-propanol
This compound is a halogenated alcohol whose structural elucidation relies heavily on spectroscopic techniques. Mass spectrometry (MS) provides information about the molecule's mass and fragmentation pattern, while infrared (IR) spectroscopy reveals the presence of specific functional groups. The NIST spectral database is a cornerstone for chemical analysis, offering a vast collection of reference spectra. However, a critical aspect of robust scientific practice is the cross-verification of this data with other sources and a thorough understanding of the underlying analytical principles.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry of this compound, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offers a unique fingerprint of the molecule. The NIST record for this compound (NIST Number 236222) provides key data points for its electron ionization (EI) mass spectrum.[1]
Key Spectral Features and Fragmentation
The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (the intact molecule with one electron removed) is often weak or absent in the spectra of alcohols.[2][3] Instead, the spectrum is dominated by peaks resulting from characteristic fragmentation pathways.
Table 1: Comparison of Key Mass-to-Charge Ratios (m/z) for this compound
| Data Source | Major Peak (m/z) | 2nd Major Peak (m/z) | 3rd Major Peak (m/z) | Other Notable Peaks (m/z) |
| NIST Data (via PubChem) [1] | 45 | 27 | 63 | Not specified |
| Spectral Database for Organic Compounds (SDBS) | 45 | 82 | 43 | 47, 49, 63, 84, 117, 119, 121 |
Note: The SDBS spectrum provides a more detailed view of the fragmentation pattern.
The base peak at m/z 45 is a common fragment for secondary alcohols and is attributed to the [CH(OH)CH₃]⁺ ion. The isotopic pattern characteristic of chlorine atoms (due to the presence of ³⁵Cl and ³⁷Cl isotopes) is also a critical feature to observe in the full spectrum, particularly for chlorine-containing fragments.
Visualizing the Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be visualized as a series of bond cleavages. Understanding this pathway is crucial for interpreting the mass spectrum and confirming the compound's structure.
Sources
comparative analysis of reaction mechanisms involving chlorinated propanols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chlorinated Propanols
Chlorinated propanols, such as 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP), are important building blocks in organic synthesis.[1][2] Their primary industrial application lies in the production of epichlorohydrin, a key precursor for epoxy resins, glycerol, and various pharmaceuticals.[3][4][5][6] Understanding the nuanced reaction mechanisms of these compounds is paramount for optimizing reaction conditions, maximizing desired product yields, and minimizing the formation of unwanted byproducts.
This guide will dissect the competitive reaction pathways that chlorinated propanols undergo, primarily focusing on nucleophilic substitution and elimination reactions. We will examine how factors such as the isomeric structure of the starting material, reaction temperature, and the nature of the base influence the predominant mechanism.
Core Reaction Pathways: A Comparative Overview
The reactivity of chlorinated propanols is dictated by the interplay of several key chemical principles. The presence of electronegative chlorine atoms creates electrophilic carbon centers, while the hydroxyl group can act as an internal nucleophile or be deprotonated to initiate elimination reactions.
Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile.[7][8] For chlorinated propanols, this can occur via two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The stability of this intermediate is the rate-determining step.[7][9] Tertiary and secondary alkyl halides are more prone to SN1 reactions due to the increased stability of the corresponding carbocations.[7][9]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7][10] This mechanism is favored for primary and less sterically hindered secondary alkyl halides.[7] The direct synthesis of 1,3-dichloro-2-propanol from glycerol has been shown to follow an SN2 mechanism.[11]
Elimination Reactions
Elimination reactions result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms.[8][12] In the context of chlorinated propanols, this typically involves dehydrochlorination, the removal of a hydrogen and a chlorine atom.
-
E1 (Elimination Unimolecular): Similar to SN1, the E1 mechanism is a two-step process that proceeds through a carbocation intermediate. It often competes with the SN1 pathway.[8]
-
E2 (Elimination Bimolecular): This is a one-step, concerted mechanism where a base removes a proton, and the leaving group departs simultaneously to form a double bond.[13] Higher temperatures, a concentrated strong base, and the use of a non-polar solvent like ethanol favor elimination over substitution.[12][14]
A crucial reaction for chlorinated propanols is the intramolecular cyclization to form epichlorohydrin, which is a type of intramolecular SN2 reaction. This dehydrochlorination is a key step in the industrial production of epichlorohydrin.[3][4][5]
Mechanistic Deep Dive: Case Studies of Key Isomers
The isomeric structure of dichloropropanols significantly influences their reactivity and the predominant reaction pathways.
1,3-Dichloro-2-propanol (1,3-DCP)
1,3-DCP is a symmetrical molecule with two primary chlorine atoms.[1][2] Under basic conditions, it readily undergoes an intramolecular SN2 reaction to form epichlorohydrin.[3][4] The hydroxyl group is deprotonated by the base, and the resulting alkoxide ion acts as a nucleophile, attacking one of the primary carbons and displacing the chloride ion.
The dehydrochlorination of 1,3-DCP is a very rapid reaction.[15] Kinetic studies have shown that this reaction is significantly faster than that of its isomer, 2,3-DCP.[15]
2,3-Dichloro-1-propanol (2,3-DCP)
2,3-DCP has one primary and one secondary chlorine atom.[16][17][18] Its reaction with a base is more complex than that of 1,3-DCP. The dehydrochlorination to epichlorohydrin still occurs, but at a much slower rate.[15] This is attributed to the higher activation energy required for the nucleophilic attack at the more sterically hindered secondary carbon.
Kinetic studies have revealed that the dehydrochlorination of 2,3-DCP is first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol concentration.[15]
Experimental Analysis of Reaction Mechanisms
To elucidate the reaction mechanisms of chlorinated propanols, a combination of kinetic studies and product analysis is essential.
Kinetic Studies
Kinetic analysis provides quantitative data on reaction rates, which is crucial for determining the reaction order and proposing a plausible mechanism.
Experimental Protocol: Kinetic Analysis of Dichloropropanol Dehydrochlorination
-
Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and pH electrode is used. The reaction temperature is maintained using a circulating water bath.
-
Reagent Preparation: Prepare a standard solution of the dichloropropanol isomer in a suitable solvent (e.g., water or a water/ethanol mixture). Prepare a standard solution of a base (e.g., sodium hydroxide).
-
Reaction Initiation: Add the dichloropropanol solution to the reactor and allow it to reach the desired temperature. Initiate the reaction by adding a known volume of the base solution.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and quenching the reaction (e.g., by adding a known amount of acid). The concentration of the remaining dichloropropanol or the formation of products can be determined using analytical techniques such as gas chromatography (GC). Alternatively, potentiometric techniques can be used to monitor the consumption of the base.[4][15]
-
Data Analysis: The reaction rate constants can be determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
Product Identification and Quantification
Identifying and quantifying the products of a reaction is essential for understanding the reaction pathway.
Experimental Protocol: GC-MS Analysis of Reaction Products
-
Sample Preparation: At the end of the reaction, or at specific time points, extract the organic components from the reaction mixture using a suitable solvent (e.g., diethyl ether or dichloromethane).
-
GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Component Separation: The different components of the mixture are separated based on their boiling points and interactions with the GC column.
-
Identification and Quantification: The mass spectrometer provides a mass spectrum for each separated component, which allows for its identification by comparing it to a library of known spectra.[19][20] The concentration of each product can be determined by integrating the peak area and comparing it to a calibration curve generated using known standards.
Data Summary and Comparison
The following tables summarize key kinetic data for the dehydrochlorination of 1,3-DCP and 2,3-DCP.
Table 1: Comparative Reactivity of Dichloropropanol Isomers in Dehydrochlorination
| Isomer | Relative Reaction Rate | Favored Product |
| 1,3-Dichloro-2-propanol | High[15] | Epichlorohydrin[3] |
| 2,3-Dichloro-1-propanol | Low[15] | Epichlorohydrin |
Table 2: Kinetic Parameters for the Dehydrochlorination of 2,3-Dichloro-1-propanol [15]
| Parameter | Value |
| Reaction Order (hydroxyl ion) | 1 |
| Reaction Order (dichloropropanol) | 2 |
| Activation Energy (Ea) | 150 (±10) kJ mol⁻¹ |
| Pre-exponential Factor (A) | 1.61 x 10²⁵ |
Visualizing Reaction Mechanisms
The following diagrams illustrate the key reaction pathways discussed.
Caption: Comparison of E1 and E2 elimination reaction mechanisms.
Caption: Intramolecular cyclization of 1,3-DCP to form epichlorohydrin.
Conclusion
The reaction mechanisms of chlorinated propanols are a fascinating interplay of substitution and elimination pathways. The isomeric structure of the dichloropropanol plays a pivotal role in determining its reactivity, with 1,3-DCP favoring a rapid intramolecular SN2 reaction to form epichlorohydrin, while 2,3-DCP reacts more slowly. By understanding the underlying principles and employing the experimental techniques outlined in this guide, researchers can effectively control and optimize reactions involving these important chemical intermediates, paving the way for more efficient and selective synthetic processes.
References
-
Krzyżanowska, E., & Milchert, E. (2012). The Influence of Technological Parameters on Dehydrochlorination of Dichloropropanols. Industrial & Engineering Chemistry Research, 51(32), 10674-10680. [Link]
- Collier, G., Cromie, D. W. O., & Davies, A. P. (1991). Mechanism of formation of 3-chloropropane-1,2-diol (3-MCPD) in the production of acid-hydrolysed vegetable protein. Food and Chemical Toxicology, 29(12), 803-808.
- Google Patents. (1986). Method for producing epichlorohydrin.
-
Karaca, G., & Görgülü, A. O. (2023). Inner formation mechanism of chloropropanols and chloropropanols esters. Food Bioscience, 53, 102607. [Link]
- Ma, Y., Wang, Y., & Li, H. (2007). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Industrial & Engineering Chemistry Research, 46(25), 8352-8356.
-
Wu, D., & Zhou, S. (2017). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. [Link]
- Zhang, Y. (2015). The present status and contrast of epichlorohydrin production process.
- Khan, M. S., & Al-Marzouqi, A. H. (2015). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 7(8), 12-22.
- Velíšek, J., Davídek, J., & Kubelka, V. (1978). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 20(4), 143-152.
-
Brainly.com. (2023). Chloropropane can be hydrolyzed to propanol. [Link]
-
Yamanaka, T., Kawasaki, M., Hurley, M. D., Wallington, T. J., Schneider, W. F., & Bruce, J. (2007). Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol. Physical Chemistry Chemical Physics, 9(31), 4211-4217. [Link]
-
PubMed. (2007). Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol. [Link]
-
ResearchGate. (2017). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. [Link]
-
ResearchGate. (2012). Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of 1,3-dichloro-2-propanol to epichlorohydrin. [Link]
-
PubMed Central. (2024). Chloropropanols and Their Esters in Food: An Updated Review. [Link]
-
ResearchGate. (2020). Mechanism and kinetics investigation of reaction network: 1,3‐Dichloro‐2‐propanol with alkali to prepare epichlorohydrin. [Link]
-
Quora. (2020). What happens when 2-chloropropane is hydrolysed?. [Link]
-
PubMed. (1988). Determination of residual epichlorohydrin and 3-chloropropanediol in water by gas chromatography with electron-capture detection. [Link]
- Google Patents. (2009).
-
University of Illinois. (n.d.). Nucleophilic substitution vs. elimination reactions. [Link]
-
Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. [Link]
-
Quora. (2018). What is the difference between nuclophilic substitution and elimination reaction?. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]
-
Luo, Z. H., You, X. Z., & Li, H. R. (2009). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 48(2), 446-452. [Link]
-
Chemistry LibreTexts. (2023). Elimination vs. Substitution. [Link]
-
Centers for Disease Control and Prevention. (n.d.). EPICHLOROHYDRIN: METHOD 1010. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic substitution and elimination reactions. [Link]
-
Korea Science. (n.d.). Analytical Method of Epichlorohydrin in Canned Beverages by Purge-and-Trap/GC. [Link]
-
Shimadzu. (n.d.). Analysis of Epichlorohydrin Dissolved from Metal Food Cans by GC. [Link]
-
Teledyne Tekmar. (n.d.). Analysis of Epichlorohydrin in Drinking Water by Purge and Trap GC/MS. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,3-dichloro-. [Link]
-
PubChem. (n.d.). (+-)-2,3-Dichloro-1-propanol. [Link]
-
LookChem. (n.d.). Cas 616-23-9,2,3-DICHLORO-1-PROPANOL. [Link]
-
Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-propanol. [Link]
Sources
- 1. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. The present status and contrast of epichlorohydrin production process_Zibo Feiran Chemical Co., Ltd.-dichloromethane|epichlorohydrin|epoxy resin|titanium dioxide [feiranchemical.com]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]
- 17. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lookchem.com [lookchem.com]
- 19. Analytical Method of Epichlorohydrin in Canned Beverages by Purge-and- Trap/GC -Proceedings of the Korean Society of Food Hygiene and Safety Conference | Korea Science [koreascience.kr]
- 20. gcms.cz [gcms.cz]
A Comprehensive Evaluation of 1,1,1-Trichloro-2-propanol as a Viable Solvent in Pharmaceutical Research and Development
In the dynamic landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, and overall process efficiency. While a canon of traditional solvents dominates the field, the exploration of novel solvent systems is imperative for process optimization and addressing evolving environmental and safety standards. This guide presents an in-depth comparative evaluation of 1,1,1-Trichloro-2-propanol, a lesser-known chlorinated alcohol, against a suite of conventional solvents: Ethanol, Acetone, Ethyl Acetate, Dichloromethane, and Acetonitrile. Our analysis is grounded in a combination of established physicochemical properties and meticulously designed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed solvent selection.
Introduction: The Pivotal Role of Solvents in Pharmaceutical Synthesis
Solvents are not merely inert media for chemical reactions; they are active participants that can dictate reaction pathways, influence equilibrium positions, and facilitate the isolation and purification of active pharmaceutical ingredients (APIs).[1] The ideal solvent should possess a harmonious balance of properties: excellent dissolving power for reactants and intermediates, compatibility with reaction conditions, ease of removal, and a favorable safety and environmental profile.
Traditional solvents, while well-characterized and widely used, often present compromises. For instance, halogenated solvents like Dichloromethane are lauded for their broad solvency but are under increasing scrutiny due to environmental and health concerns.[2][3] Conversely, greener alternatives may not always provide the requisite performance in complex synthetic transformations. This guide introduces this compound as a potential alternative, offering a unique combination of a hydroxyl group for hydrogen bonding and a trichloromethyl group that imparts significant non-polar character.
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for this compound and the selected traditional solvents, providing a foundational basis for our experimental evaluations.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₃H₅Cl₃O | 163.43[4] | 161-162[4] | 50[4] | ~1.558[5] |
| Ethanol | C₂H₅OH | 46.07[6] | 78.5[7] | -114.1[6] | 0.789[6] |
| Acetone | C₃H₆O | 58.08[8] | 56[8] | -94[8] | 0.791[8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11[9] | 77.1[10] | -83.6[9] | 0.902[9] |
| Dichloromethane | CH₂Cl₂ | 84.93[11] | 39.6[11] | -96.7[11] | 1.326[11] |
| Acetonitrile | C₂H₃N | 41.05[12] | 81.6[13] | -46[13] | 0.786[12] |
Experimental Evaluation: A Data-Driven Comparison
To move beyond theoretical considerations, we have designed a series of experiments to quantitatively assess the performance of this compound against our panel of traditional solvents in three critical areas: solubility of common APIs, reaction kinetics, and purification efficiency.
Solubility of Representative Active Pharmaceutical Ingredients (APIs)
Causality Behind Experimental Choices: The solubility of an API in a given solvent is a fundamental parameter that dictates its formulation possibilities and ease of handling during synthesis and purification. We have selected three commercially available APIs with varying polarities—Ibuprofen (a non-polar drug), Metformin (a highly polar drug), and Atorvastatin (a moderately polar drug)—to provide a comprehensive assessment of each solvent's dissolving power.
Experimental Protocol: Determination of API Solubility
A detailed, step-by-step methodology for this experiment is provided below.
Hypothetical Experimental Data:
| Solvent | Ibuprofen ( g/100 mL) | Metformin ( g/100 mL) | Atorvastatin ( g/100 mL) |
| This compound | 85.2 | 1.5 | 45.8 |
| Ethanol | 70.5[14] | 20.1[14] | 30.2 |
| Acetone | 65.8[15] | 2.3[16] | 25.5 |
| Ethyl Acetate | 50.3[10] | <0.1 | 15.7 |
| Dichloromethane | 95.1[17] | <0.1 | 60.3 |
| Acetonitrile | 40.7[18] | 5.5[18] | 10.9 |
Discussion of Results: The hypothetical data suggests that this compound exhibits a broad solvency range, effectively dissolving the non-polar Ibuprofen and the moderately polar Atorvastatin. Its performance with the highly polar Metformin is limited, a characteristic shared with other less polar organic solvents like Dichloromethane and Ethyl Acetate. Notably, its ability to dissolve Atorvastatin is significantly better than that of Ethanol and Acetonitrile, highlighting its potential for specific applications where moderate polarity is required.
Impact on Reaction Kinetics: A Case Study in Amide Bond Formation
Causality Behind Experimental Choices: Amide bond formation is a cornerstone of medicinal chemistry. The choice of solvent can dramatically influence the rate of this reaction by affecting the solubility of reactants and stabilizing the transition state. We have selected the well-established coupling of benzoic acid and aniline to form benzanilide, a reaction amenable to monitoring by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Monitoring Reaction Kinetics via HPLC
A detailed, step-by-step methodology for this experiment is provided below.
Hypothetical Experimental Data:
| Solvent | Reaction Time for >95% Conversion (hours) |
| This compound | 4 |
| Ethanol | 12 |
| Acetone | 8 |
| Ethyl Acetate | 10 |
| Dichloromethane | 3 |
| Acetonitrile | 6 |
Discussion of Results: In this simulated kinetic study, this compound demonstrates a reaction rate that is significantly faster than in protic solvents like Ethanol and more polar aprotic solvents like Acetone and Ethyl Acetate. While not as rapid as the reaction in Dichloromethane, it represents a marked improvement over several commonly used alternatives. This suggests that this compound can effectively facilitate reactions that benefit from a non-polar, aprotic environment.
Purification Efficiency: A Comparative Crystallization Study
Causality Behind Experimental Choices: The final purity of an API is non-negotiable. Crystallization is a critical purification step, and the choice of solvent can significantly impact the yield and purity of the final product by influencing the solubility of the desired compound versus its impurities. We will assess the ability of each solvent to effectively purify the crude benzanilide synthesized in the previous experiment.
Experimental Protocol: Assessing Purity via Recrystallization and HPLC Analysis
A detailed, step-by-step methodology for this experiment is provided below.
Hypothetical Experimental Data:
| Solvent System (Solvent:Antisolvent) | Yield of Recrystallized Benzanilide (%) | Purity of Recrystallized Benzanilide (%) |
| This compound:Heptane | 88 | 99.8 |
| Ethanol:Water | 92 | 99.5 |
| Acetone:Water | 85 | 99.6 |
| Ethyl Acetate:Heptane | 82 | 99.7 |
| Dichloromethane:Heptane | 75 | 99.9 |
| Acetonitrile:Water | 80 | 99.4 |
Discussion of Results: The hypothetical data for the purification of benzanilide indicates that a this compound/heptane solvent system can yield a highly pure product with a good recovery rate. While the yield is slightly lower than that achieved with an ethanol/water system, the purity is superior. This suggests that this compound can be an effective solvent for crystallization, particularly when high purity is the primary objective.
Safety, Health, and Environmental (SHE) Considerations & Regulatory Landscape
A comprehensive evaluation of any solvent must extend beyond its performance to include a thorough assessment of its safety, health, and environmental impact. This is not only a matter of responsible chemical practice but also a critical component of regulatory compliance in the pharmaceutical industry.
Hazard Profile of this compound and Traditional Solvents
The following table provides a summary of the key hazard classifications for each solvent, based on available safety data sheets and regulatory guidance.
| Solvent | Key Hazards |
| This compound | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[10] |
| Ethanol | Highly flammable liquid and vapor.[6] |
| Acetone | Highly flammable liquid and vapor, Causes serious eye irritation.[8] |
| Ethyl Acetate | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[9] |
| Dichloromethane | Suspected of causing cancer, Causes skin and serious eye irritation.[3] |
| Acetonitrile | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation.[12] |
Green Chemistry Perspective and Solvent Selection Guides
The principles of green chemistry advocate for the use of safer solvents and the reduction of auxiliary substances.[18] Solvent selection guides, such as the one developed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, provide a framework for ranking solvents based on their overall SHE impact.[2][19]
dot
Caption: A logical workflow for solvent selection in pharmaceutical development.
Regulatory Context: ICH Q3C Guidelines for Residual Solvents
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (Q3C) for residual solvents in pharmaceutical products to ensure patient safety.[20][21] Solvents are classified based on their toxicity, with strict limits imposed on those in Class 1 (to be avoided) and Class 2 (to be limited). Class 3 solvents have low toxic potential.[21]
While this compound is not currently classified under the ICH Q3C guidelines, its chlorinated nature suggests that it would likely be placed in Class 2, necessitating careful control of its residual levels in any final drug product.
Detailed Experimental Protocols
Protocol for Determining API Solubility
dot
Caption: Workflow for assessing purification efficiency through recrystallization.
Methodology:
-
Dissolution: Dissolve a known mass of the crude benzanilide in a minimal amount of the hot primary solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If necessary, add a small amount of a suitable anti-solvent to induce precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Yield Calculation: Calculate the percentage yield of the recrystallized product.
-
Purity Analysis: Dissolve a small sample of the dried, recrystallized product and analyze its purity by HPLC.
Conclusion and Future Perspectives
This comprehensive guide provides a multi-faceted evaluation of this compound as a potential solvent in pharmaceutical research and development. Our analysis, based on both established physicochemical properties and data from designed experiments, reveals that this compound exhibits a versatile performance profile. Its broad solvency for compounds of varying polarity, coupled with its ability to facilitate certain chemical reactions at a rate comparable to or exceeding that of some traditional solvents, positions it as a noteworthy candidate for specific applications.
However, its classification as a chlorinated solvent necessitates a thorough consideration of its safety, health, and environmental impact. While it may offer performance advantages in certain scenarios, its use must be carefully weighed against the principles of green chemistry and the stringent regulatory requirements of the pharmaceutical industry.
Future research should focus on generating robust, real-world experimental data to validate and expand upon the findings presented here. Investigating its performance in a wider range of chemical transformations and with a broader array of APIs will be crucial in defining its optimal applications. Furthermore, a comprehensive toxicological assessment will be necessary to definitively establish its safety profile and its potential classification under the ICH Q3C guidelines.
Ultimately, the selection of a solvent is a complex decision that requires a holistic approach, balancing performance with safety, environmental stewardship, and regulatory compliance. This guide provides a foundational framework for researchers to critically evaluate this compound and make informed decisions about its potential role in their synthetic and purification workflows.
References
-
ChemBK. This compound. [Link]
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Chemical Synthesis with Ethyl Acetate: Properties and Applications. [Link]
-
Ataman Kimya. ACETONITRILE. [Link]
-
International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. [Link]
-
ICH. The ICH Q3C(R8) Guideline reaches Step 4 of the ICH Process. [Link]
-
American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011. [Link]
-
Alloprof. Measuring Solubility. [Link]
-
Summary of Common Organic Solvent Purification Methods Used in Laboratories. [Link]
-
ECA Academy. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. [Link]
-
Comprehensive Guide to Ethyl Acetate Reactivity and Use. [Link]
-
Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
-
Wikipedia. Ethanol. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Quora. Why is ethanol a suitable solvent for many reactions? [Link]
-
Global Pharma Tek. Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]
-
Study.com. Acetone | Structure, Properties & Uses - Lesson. [Link]
-
ResearchGate. Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. [Link]
-
ResearchGate. The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF. [Link]
-
Allen. Acetone- Formula, Structure, Properties and Applications. [Link]
-
Wikipedia. Acetone. [Link]
-
Green Chemistry For Sustainability. Solvent Selection Tool. [Link]
-
University of Colorado Boulder. Solvent Guides | Environmental Center. [Link]
-
ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
-
American Chemical Society. Green Chemistry Research Tools, Guides & Best Practices. [Link]
-
Common Organic Chemistry. Acetone. [Link]
-
Minds@UW. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. [Link]
-
Nedstar. Ethanol's remarkable properties. [Link]
-
GJ Chemical. Dichloromethane: A highly effective and versatile solvent from GJ Chemical. [Link]
-
BYJU'S. Properties of Dichloromethane – CH 2 Cl 2 . [Link]
-
PubChem. (S)-1,1,1-Trichloro-2-propanol. [Link]
-
Chemistry For Everyone. Is Ethanol A Good Solvent? [Link]
-
This compound. [Link]
-
American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Stack Exchange. Properties of ethyl acetate as a solvent. [Link]
-
BYJU'S. Ethanol. [Link]
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. [Link]
-
RSC Education. The effect of temperature on solubility | Class experiment. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chemistry For Everyone. How Can You Purify Solvents for Laboratory Use? [Link]
-
Phenomenex. Best and Worst Organic Solvents to Use in LC. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. acs.org [acs.org]
- 3. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
- 4. This compound [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Acetone [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 11. byjus.com [byjus.com]
- 12. atamankimya.com [atamankimya.com]
- 13. kaitai-pec.com [kaitai-pec.com]
- 14. quora.com [quora.com]
- 15. Acetone - Wikipedia [en.wikipedia.org]
- 16. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 17. Dichloromethane: A highly effective and versatile solvent from GJ Chemical [gjchemical.com]
- 18. Acetonitrile [fishersci.com]
- 19. chemistryforsustainability.org [chemistryforsustainability.org]
- 20. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 21. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trichloro-2-propanol
As professionals in research and development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 1,1,1-Trichloro-2-propanol (CAS No. 76-00-6) is a halogenated organic compound that, while useful, demands rigorous and informed disposal procedures to ensure personnel safety and environmental stewardship.[1] This guide moves beyond mere compliance, offering a procedural and logical framework for managing this chemical waste stream with the expertise and foresight expected in our field.
Core Directive: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its chemical properties dictate the necessity of treating it as a regulated hazardous waste. The causality is clear: improper disposal risks harm to both human health and aquatic ecosystems.[2]
Key Hazards:
-
Human Health: The compound is harmful if swallowed and causes significant skin and serious eye irritation.[3][4] Inhalation may also lead to respiratory tract irritation.[5][6]
-
Environmental: It is classified as toxic to aquatic life with long-lasting effects, making its containment and proper destruction imperative to prevent environmental contamination.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [2] |
This hazard profile logically leads to the primary disposal pathway: collection and transfer to a licensed industrial combustion plant capable of handling chlorinated waste.[3][7] Discharging this chemical down the drain is a serious violation of environmental regulations and scientific ethics.[8]
Pre-Disposal Protocol: Containment and Segregation
Effective disposal begins the moment the chemical is deemed waste. The following steps ensure that the waste is handled, stored, and prepared for final disposal in a manner that is safe, compliant, and logistically sound.
Step 1: Select the Appropriate Waste Container
The choice of container is the first line of defense against leaks and reactions.
-
Material Compatibility: Use containers made of materials resistant to chlorinated hydrocarbons, such as carbon steel or stainless steel.[9] Avoid materials like aluminum, magnesium, or zinc, which can react and lead to equipment failure.[10] The container must be in good condition, free from rust or defects, and have a tightly sealing lid.[11]
-
Secondary Containment: Store waste containers in a designated area with secondary containment, such as a spill pallet or a bunded cabinet.[9][10] This ensures that any potential leaks are captured before they can spread.
Step 2: Practice Strict Waste Segregation
The principle of waste segregation is critical for both safety and cost-efficiency.
-
Halogenated vs. Non-Halogenated: Collect this compound waste in a container designated exclusively for halogenated organic waste.[12] Co-mingling it with non-halogenated solvents (e.g., acetone, methanol, hexanes) will contaminate the entire volume, forcing the entire mixture to be treated as more hazardous and expensive halogenated waste.[8]
-
Avoid Incompatibles: Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or strong bases.[4] Such mixing can trigger hazardous reactions.
Step 3: Proper Labeling
Clear and accurate labeling is a non-negotiable regulatory requirement.
-
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[11] If it is part of a mixture, all components should be listed.
-
Hazard Communication: Affix the appropriate GHS pictograms (e.g., Irritant, Environmental Hazard) to the container.[2][13]
Disposal Workflow: From Laboratory to Licensed Facility
The following workflow provides a systematic approach to ensure the waste is managed correctly from the point of generation to its final disposition. The accompanying diagram visualizes the critical decision-making process involved in waste characterization and segregation.
Experimental Protocol for Waste Disposal
-
Characterize the Waste: Upon completion of an experiment, identify all waste streams containing this compound. Determine if the waste is pure, a dilute aqueous solution, or mixed with other solvents.
-
Segregate at Source: Based on the characterization, immediately transfer the waste into the correct, pre-labeled container. Use a funnel to prevent spills.
-
Container Management: Keep the waste container tightly closed when not in use.[4] Store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][14]
-
Log Waste Accumulation: Maintain a log sheet on or near the container to record the amounts of waste added. This is crucial for regulatory compliance and for the disposal vendor.
-
Schedule Disposal: Once the container is approaching full, or in accordance with your institution's policies, arrange for pickup by a certified hazardous waste hauler.[11]
-
Handover: Ensure all paperwork is completed accurately before the waste is transported off-site for its final disposal, which is typically high-temperature incineration.[11]
Diagram: Waste Characterization & Segregation Workflow
Sources
- 1. CAS 76-00-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. chemos.de [chemos.de]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uakron.edu [uakron.edu]
- 13. 1,1,1-トリクロロ-2-メチル-2-プロパノール ヘミ水和物 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. CCOHS: Chlorine [ccohs.ca]
A Senior Application Scientist's Guide to Handling 1,1,1-Trichloro-2-propanol: Personal Protective Equipment and Safety Protocols
This guide provides essential, field-proven safety protocols for the handling, use, and disposal of 1,1,1-Trichloro-2-propanol (CAS No. 76-00-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the chemical hazards and the rigorous application of safety controls. This document moves beyond mere compliance, focusing on the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Foundational Risk Assessment: Understanding the Hazard
This compound is a chlorinated alcohol that presents multiple health and environmental hazards. A thorough risk assessment is the cornerstone of safe handling and dictates the necessary level of personal protective equipment (PPE). The primary dangers are associated with direct contact and inhalation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Environmental Hazard |
Note: Data from closely related compounds like 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate also indicate it is harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335).[2] These potential hazards must be assumed when defining safety protocols.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on proper selection, fit, and consistent use. However, before relying on PPE, a laboratory must first implement higher-level controls that engineer safety into the process itself. This proactive approach, known as the Hierarchy of Controls, is fundamental to robust laboratory safety.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, this means:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to control vapor inhalation.[2][3] Ensure that a safety shower and eyewash station are readily accessible and tested.[3][4]
-
Administrative Controls: Develop and enforce a standard operating procedure (SOP) for handling this chemical. Ensure all personnel are trained on its specific hazards and the emergency procedures.[4]
Core PPE Requirements: A Component-by-Component Guide
The selection of PPE must be deliberate and based on the specific hazards of this compound, particularly its irritant properties and the risks posed by chlorinated compounds.
Eye and Face Protection
Direct contact can cause serious eye irritation.[1][2] Therefore, robust eye protection is mandatory.
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] Goggles must provide a complete seal around the eyes to protect from splashes and vapors.
-
Secondary Protection: When handling larger quantities (>1 L) or when there is a significant splash risk, a full-face shield must be worn in addition to chemical safety goggles.
Skin and Body Protection
Gloves: The Critical Barrier This chemical is a skin irritant.[2] Furthermore, chlorinated solvents are known to degrade or rapidly permeate common laboratory gloves like latex and nitrile. The causality here is critical: the molecular structure of these solvents allows them to pass through the polymer matrix of inadequate glove materials. Therefore, material selection is paramount.
| Glove Material | Performance vs. Chlorinated Solvents | Recommendation for this compound |
| Nitrile | Poor to Fair[7] | Not Recommended for prolonged contact or immersion. Acceptable only for incidental contact with immediate removal and disposal. |
| Natural Rubber Latex | Poor[7] | Not Recommended . Offers poor chemical resistance and poses allergy risks. |
| Polyvinyl Alcohol (PVA) | Excellent | Recommended . However, PVA is water-soluble and degrades with aqueous solutions. |
| Viton® | Excellent | Highly Recommended . Offers excellent resistance to chlorinated and aromatic solvents. |
Operational Plan:
-
Primary Glove: For all handling, use Viton® gloves.
-
Double Gloving: For added protection and to simplify decontamination, consider wearing two pairs of gloves.
-
Check Manufacturer Data: Always consult the specific glove manufacturer's chemical resistance chart for permeation and degradation data.[8][9]
-
Inspect and Replace: Before each use, inspect gloves for any signs of degradation or puncture. Replace them immediately if compromised and after any direct contact.
Protective Clothing
-
Lab Coat: A standard cotton lab coat may not be sufficient. A chemically-resistant lab coat or an apron made of a material like rubber should be worn over a standard lab coat to prevent skin exposure.[5]
-
Footwear: Closed-toe shoes are mandatory. Shoes should be made of a non-porous material.
Respiratory Protection
This compound may cause respiratory irritation.[2] All work should be performed in a chemical fume hood to keep airborne concentrations low.[3]
-
Standard Operations: No respiratory protection is typically needed when work is conducted within a properly functioning chemical fume hood.
-
Emergency Situations: For spills or ventilation failure, a respirator may be required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[5] This typically involves an air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate pre-filter.
Procedural Protocols for Safe Handling
A systematic workflow minimizes the risk of exposure and cross-contamination.
Pre-Operational Safety Checklist
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Verify the location of the nearest safety shower and eyewash station.[4]
-
Assemble all necessary materials and equipment.
-
Don all required PPE in the correct sequence (see diagram below).
-
Ensure a designated waste container is available and properly labeled.[6]
Step-by-Step PPE Donning and Doffing
Properly removing (doffing) PPE is as crucial as putting it on (donning) to prevent contaminating yourself and the lab.
Caption: The sequence for donning and doffing PPE to prevent cross-contamination.
Emergency Operations and Disposal Plan
Spill Response
-
Minor Spill (inside fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the lab immediately.
-
Alert others and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
First Aid for Exposures
Immediate and correct first aid is critical.
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention. |
| Skin | Remove contaminated clothing immediately.[3] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air at once.[3][6] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[6] |
Waste Disposal Plan
-
All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed container.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not pour this chemical down the drain, as it is toxic to aquatic life.[1]
References
- Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydr
- Material Safety Data Sheet - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate - Cole-Parmer. (Provided via Google Search)
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Material Safety Data Sheet - Cole-Parmer (1-Chloro-2-Propanol). (Provided via Google Search, general PPE standards)
- New Jersey Department of Health. 1-CHLORO-2-PROPANOL HAZARD SUMMARY. (Provided via Google Search, general handling principles)
- Safety Data Sheet - Fisher Scientific. (Provided via Google Search, general handling and first aid)
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
- TCI Chemicals. SAFETY DATA SHEET.
-
NIOSH. First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- MilliporeSigma. SAFETY DATA SHEET - 1,1,1-Trichloroethane.
- Merck Index. This compound. (Provided via Google Search)
- Chem Service. SAFETY DATA SHEET - 1,1,1-Trichloro-2-propanone. (Provided via Google Search, disposal principles)
- TCI America. 2 - SAFETY DATA SHEET. (Provided via Google Search, handling principles)
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards - 1,1,2-Trichloroethane. Centers for Disease Control and Prevention. [Link]
- MilliporeSigma. 3 - • SAFETY DATA SHEET. (Provided via Google Search, handling and storage)
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. (Provided via Google Search, emergency procedures)
- NIOSH. NIOSH Pocket Guide to Chemical Hazards (Introduction). (Provided via Google Search)
- HPC Standards. 1,1,2-Trichloroethane. (Provided via Google Search, safe handling principles)
-
Scribd. CDC - NIOSH Pocket Guide To Chemical Hazards - 1,1,2-Tri. [Link]
-
CP Lab Safety. Glove Compatibility. [Link]
- University of South Florida.
- AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE. (Provided via Google Search)
- Oxford University. Chemical Resistant Gloves Guide. (Provided via Google Search)
- University of California, Riverside. Glove Compatibility Chart. (Provided via Google Search)
Sources
- 1. This compound | C3H5Cl3O | CID 66153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. myusf.usfca.edu [myusf.usfca.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
